Carbamazepine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Record name | carbamazepine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbamazepine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85756-57-6 (di-hydrate) | |
| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022731 | |
| Record name | Carbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
399.6±45.0 | |
| Record name | Carbamazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, acetone, propylene glycol; practically insol in water, Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid, 1.52e-01 g/L | |
| Record name | SID855967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CARBAMAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from absolute ethanol and benzene, White to off-white powder | |
CAS No. |
298-46-4 | |
| Record name | Carbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carbamazepine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carbamazepine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAMAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM23913M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBAMAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189-192, 190.2 °C | |
| Record name | Carbamazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBAMAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbamazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Carbamazepine in Neuronal Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (CBZ) is a first-generation anticonvulsant and mood stabilizer that has been a cornerstone in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder for decades.[1] Its therapeutic efficacy is primarily attributed to its modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound at the molecular and cellular levels, with a focus on its effects on neuronal pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used therapeutic agent.
Primary Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of this compound is its use-dependent and voltage-dependent blockade of voltage-gated sodium channels (VGSCs).[2][3][4] This action preferentially targets neurons that are firing repetitively at high frequencies, a characteristic of epileptic seizures, while having a minimal effect on normal neuronal activity.[4]
This compound exhibits a higher affinity for the inactivated state of VGSCs compared to the resting or open states.[2][5] By binding to and stabilizing the inactivated state, this compound slows the recovery of the channels to the resting state, thereby reducing the number of available channels that can open in response to subsequent action potentials.[2][3] This effectively dampens the sustained, high-frequency neuronal firing that underlies seizure activity.
Several subtypes of the α-subunit of VGSCs are expressed in the brain, with NaV1.1, NaV1.2, NaV1.3, and NaV1.6 being the most abundant.[5] this compound has been shown to modulate these key central nervous system sodium channel isoforms.[5]
Quantitative Data on this compound's Interaction with Voltage-Gated Sodium Channels
The following table summarizes key quantitative parameters describing the interaction of this compound with voltage-gated sodium channels.
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ (Use-Dependent Block) | |||
| NaV1.3 | 86.74 µM | HEK293 cells expressing human NaV1.3 | [5] |
| NaV1.4 | 45.76 µM | HEK293 cells expressing human NaV1.4 | [5] |
| NaV1.5 | 22.92 µM | HEK293 cells expressing human NaV1.5 | [5] |
| NaV1.7 | 46.72 µM | HEK293 cells expressing human NaV1.7 | [5] |
| Transient Na+ Current (INa(T)) | 56 µM | Neuro-2a cells | [6] |
| Late Na+ Current (INa(L)) | 18 µM | Neuro-2a cells | [6] |
| Apparent Dissociation Constant (Kd) | |||
| Inactivated Na+ Channels | ~25 µM | [7] | |
| EC₅₀ (Block of TTX-R-currents) | |||
| High Affinity Site | 30 µM | Acutely isolated rat dorsal root ganglion (DRG) cells | [8] |
| Low Affinity Site | 760 µM | Acutely isolated rat dorsal root ganglion (DRG) cells | [8] |
Modulation of Other Neuronal Pathways
Beyond its primary action on VGSCs, this compound influences several other neuronal pathways that contribute to its therapeutic profile.
Glutamatergic Neurotransmission
This compound has been shown to reduce the release of the excitatory neurotransmitter glutamate (B1630785).[2][9] This effect is likely a downstream consequence of its action on sodium channels, as the influx of sodium is a critical step in the depolarization-induced release of neurotransmitters. By inhibiting presynaptic VGSCs, this compound reduces the calcium influx necessary for vesicular glutamate release. Additionally, some studies suggest that this compound can enhance the activity of the glutamate transporter EAAT3, which would increase the clearance of glutamate from the synaptic cleft, further reducing excitatory signaling.[10][11]
ERK/Akt Signaling Pathway
Recent research has indicated that this compound can modulate intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways.[12] In a mouse model of Fragile X syndrome, this compound was found to dampen the elevated levels of ERK1/2 and Akt signaling, as well as protein synthesis.[12] This suggests that this compound may have neuroprotective and disease-modifying effects beyond its direct channel-blocking activity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of this compound on voltage-gated ion channels in individual neurons.
Methodology:
-
Cell Preparation: Acutely isolated neurons (e.g., from hippocampus or dorsal root ganglia) or cultured cell lines (e.g., HEK293, Neuro-2a) expressing specific sodium channel subtypes are used.[13]
-
Recording Pipette: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage by a feedback amplifier. Step depolarizations are applied to elicit sodium currents.
-
Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as IC₅₀ values, and effects on channel inactivation and recovery.
Inside-Out Patch-Clamp Recording
This configuration allows for the study of the direct interaction of this compound with the intracellular face of the sodium channel.
Methodology:
-
Cell-Attached Configuration: A giga-seal is formed as in the whole-cell technique.
-
Patch Excision: The pipette is carefully withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.
-
Drug Application: this compound can be directly applied to the intracellular face of the ion channels in the excised patch.
-
Data Acquisition: Single-channel or macroscopic currents are recorded in response to voltage steps.
Western Blot Analysis
This technique is used to investigate the effects of this compound on the expression and phosphorylation state of proteins in signaling pathways like ERK and Akt.
Methodology:
-
Cell Lysis: Cells or tissue samples are treated with this compound and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total ERK, phospho-ERK, total Akt, phospho-Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound's Primary Action
Caption: Primary mechanism of this compound on voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis
Caption: Workflow for investigating this compound's effects using whole-cell patch-clamp.
Logical Relationship of this compound's Multi-target Effects
Caption: Logical relationship of this compound's actions on multiple neuronal targets.
Conclusion
This compound's primary mechanism of action, the use-dependent blockade of voltage-gated sodium channels, provides a clear rationale for its efficacy in suppressing the aberrant neuronal firing characteristic of epilepsy. However, emerging evidence of its influence on other neuronal pathways, including glutamatergic transmission and intracellular signaling cascades, suggests a more complex and multifaceted pharmacological profile. A thorough understanding of these core mechanisms is crucial for the continued development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of neurological and psychiatric disorders. This guide provides a foundational resource for professionals engaged in this critical area of research and development.
References
- 1. This compound-induced suppression of repetitive firing in CA1 pyramidal neurons is greater in the dorsal hippocampus than the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization in Inhibitory Effectiveness of this compound in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sidedness of this compound accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound effects on Na+ currents in human dentate granule cells from epileptogenic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. The information presented is intended for a technical audience and includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways.
Chemical Properties of this compound
This compound, with the chemical name 5H-dibenz[b,f]azepine-5-carboxamide, is a tricyclic compound with a well-characterized profile of chemical and physical properties.[1][2][3] These properties are crucial for its formulation, bioavailability, and analytical determination.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O | [4][5][] |
| Molecular Weight | 236.27 g/mol | [4][5][] |
| Melting Point | 189-192 °C | [4][5][7][8] |
| pKa | 13.9 | [2][9] |
| LogP (Octanol/Water) | 2.45 | [9] |
| Appearance | White to yellowish-white crystalline powder | [5][8] |
Solubility Profile
This compound is practically insoluble in water but shows solubility in various organic solvents.[2] This characteristic significantly influences its formulation and absorption. The solubility in different solvents is detailed in Table 2.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ~125 mg/L | 25 | [10] |
| Ethanol | ~3 mg/mL | Room Temp. | [11] |
| Methanol | Soluble | Not Specified | [12] |
| 1-Propanol | Soluble | Not Specified | [12] |
| 2-Propanol | Soluble | Not Specified | [12] |
| 1-Butanol | Soluble | Not Specified | [12] |
| Tetrahydrofuran (THF) | Soluble | Not Specified | [12] |
| Dimethylformamide (DMF) | ~25 mg/mL | Room Temp. | [11] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | Room Temp. | [11] |
| Dichloro Methane | Freely Soluble | Not Specified | [5][8] |
| Acetone | Soluble | Not Specified | [2] |
| Propylene Glycol | Soluble | Not Specified | [2] |
Spectroscopic Data
The structural elucidation and quantification of this compound rely on various spectroscopic techniques. Key data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are summarized below.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 236.[3]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 237.[13][14] A major fragment ion is typically observed at m/z 194, corresponding to the loss of the carbamoyl (B1232498) group.[14][15][16]
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3464 | N-H stretching of the primary amide (NH₂) | [17] |
| 1674 | C=O stretching of the amide (Amide I band) | [17] |
| 1595-1605 | C=C stretching of the aromatic rings | [17] |
| 1388 | C-N stretching | [17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.46-7.28 (m, 8H, aromatic protons), 6.91 (s, 2H, vinyl protons), 4.96 (br s, 2H, NH₂).[2][18]
-
¹³C NMR: Characteristic signals for the aromatic carbons, the vinyl carbons of the azepine ring, and the carbonyl carbon of the amide group are observed.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound starts from iminostilbene (B142622). Two primary methods are widely employed: one using phosgene (B1210022) and the other using an alkali cyanate (B1221674). The latter is generally preferred due to the hazardous nature of phosgene.
Synthesis Pathway from Iminostilbene
The overall synthetic scheme involves the carbamoylation of the nitrogen atom of the iminostilbene ring.
Caption: Synthetic routes to this compound from Iminostilbene.
Experimental Protocols
Method 1: Synthesis via Phosgene
This traditional method involves a two-step process.
Step 1: Synthesis of 5-Chlorocarbonyl-5H-dibenz[b,f]azepine
-
Dissolve iminostilbene in an inert solvent such as toluene.
-
Introduce phosgene gas into the solution or add a solution of phosgene in toluene.
-
The reaction is typically carried out at reflux temperature.
-
After the reaction is complete, the excess phosgene and solvent are removed under reduced pressure to yield the crude 5-chlorocarbonyl-5H-dibenz[b,f]azepine intermediate.
Step 2: Ammonolysis to form this compound
-
The crude intermediate from Step 1 is dissolved in a suitable solvent.
-
The solution is then treated with ammonia (either as a gas or an aqueous/alcoholic solution).
-
The reaction mixture is stirred until the conversion to this compound is complete.
-
The product is isolated by filtration, washed, and can be purified by recrystallization.
Method 2: Synthesis via Potassium Cyanate (A Safer, More Modern Approach)
This method is a one-pot synthesis that avoids the use of highly toxic phosgene.
Materials:
-
Iminostilbene
-
Potassium Cyanate (or Sodium Cyanate)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Prepare a suspension of iminostilbene in a mixture of glacial acetic acid and water. A typical ratio is approximately 10 parts acetic acid to 1-1.5 parts water by volume.
-
Heat the stirred suspension to approximately 60°C.
-
Gradually add solid potassium cyanate in portions over a period of several hours. The temperature should be maintained at 60°C.
-
During the addition, the iminostilbene will gradually dissolve, and subsequently, this compound will start to precipitate.
-
After the addition of potassium cyanate is complete, continue stirring the reaction mixture at 60°C for an additional 30 minutes to an hour.
-
Cool the reaction mixture to 15-20°C and continue stirring for another 1-2 hours to ensure complete crystallization.
-
Collect the precipitated this compound by filtration.
-
Wash the product with a mixture of acetic acid and water, followed by a wash with water to remove any remaining acid and salts.
-
Dry the product under vacuum to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield high-purity this compound.
Mechanism of Action and Signaling Pathways
This compound's primary therapeutic effect is achieved through the modulation of neuronal excitability. Its principal mechanism of action is the blockade of voltage-gated sodium channels.[1][7][12]
By binding to these channels, this compound stabilizes them in the inactivated state, which prevents the repetitive and sustained firing of action potentials that are characteristic of seizures.[1] This action reduces the release of excitatory neurotransmitters, most notably glutamate (B1630785).[1]
In addition to its primary target, this compound has been shown to interact with other cellular signaling pathways, which may contribute to its broad spectrum of clinical effects. These include:
-
Modulation of other ion channels: this compound can also affect voltage-gated calcium and potassium channels.[11]
-
Interaction with neurotransmitter systems: It has been shown to interact with the GABAergic and serotonergic systems.[11]
-
PI3K/Akt and ERK Signaling: Some studies suggest that this compound can dampen the elevated signaling of the PI3K/Akt and ERK pathways in certain pathological conditions.[4][14]
-
Glutamate Transporter Activity: this compound may enhance the activity of the glutamate transporter EAAT3 via a PI3K-dependent pathway, which would contribute to the clearance of excess glutamate from the synapse.
The following diagram illustrates the primary mechanism of action of this compound at the neuronal synapse.
Caption: Mechanism of action of this compound at the synapse.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sidedness of this compound accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits ATP-sensitive potassium channel activity by disrupting channel response to MgADP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic this compound administration reduces NMDA receptor-initiated signaling via arachidonic acid in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. droracle.ai [droracle.ai]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Stalwart Anticonvulsant: A Technical Guide to the Discovery and Development of Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the journey of Carbamazepine, from its synthesis as a compound with structural similarities to tricyclic antidepressants to its establishment as a cornerstone in the treatment of epilepsy. We will explore the key scientific milestones, experimental validations, and the elucidation of its mechanism of action that have solidified its role in neuroscience.
Discovery and Historical Development
This compound (CBZ) was first synthesized in 1953 by chemist Walter Schindler at the J.R. Geigy AG laboratories (now part of Novartis) in Basel, Switzerland.[1][2] Initially, due to its tricyclic structure resembling imipramine, it was investigated for potential antidepressant and antipsychotic properties.[3] The compound was originally known as G32883.[3]
Its therapeutic potential shifted when animal screening studies revealed its effectiveness in managing neuralgic pain.[3] This led to its initial marketing in 1962 for the treatment of trigeminal neuralgia.[1][3] However, the anticonvulsant properties of this compound, first observed in animal experiments, soon became a primary focus.[2][4] Clinical investigations into its antiepileptic effects began as early as 1959, with the first reports appearing in 1963.[3]
This pioneering work led to its approval as an antiepileptic drug in Switzerland and the United Kingdom in 1963 and 1965, respectively, and later in the United States in 1968.[1][2] By the mid-1980s, this compound had become the most prescribed antiepileptic medication in Europe and remains a gold standard against which new anticonvulsant compounds are compared.[3]
Caption: Key milestones in the historical development of this compound.
Elucidation of the Anticonvulsant Mechanism of Action
While clinically effective for decades, the primary mechanism of this compound's anticonvulsant action was not fully recognized until 1983.[3] It is now well-established that this compound exerts its effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes.[5][6]
The drug preferentially binds to these channels in their inactivated state, a conformation they enter after an action potential.[6] This action stabilizes the hyperexcited neural membranes, inhibits repetitive high-frequency firing of neurons, and reduces the propagation of synaptic excitatory impulses—hallmarks of seizure activity.[5][7] This use-dependent blockade is crucial, as it allows the drug to have a minimal effect on normal neuronal activity while selectively targeting the rapid and repetitive firing that occurs during a seizure.[5]
While sodium channel blockade is the principal mechanism, other actions may contribute to its broad therapeutic profile:
-
Modulation of Other Ion Channels: Studies suggest this compound may also influence voltage-gated calcium and potassium channels.[4][8]
-
Neurotransmitter Systems: It has been shown to reduce the release of the excitatory neurotransmitter glutamate.[5] There is also evidence for its effects on serotonin (B10506) systems, potentially acting as a serotonin releasing agent, and interactions with adenosine (B11128) receptors.[1][9]
This compound is metabolized in the liver by the CYP3A4 enzyme to an active metabolite, this compound-10,11-epoxide, which also possesses anticonvulsant properties and contributes to the overall therapeutic effect.[1][6] This metabolite is subsequently inactivated by microsomal epoxide hydrolase.[1]
Caption: Primary and secondary mechanisms of this compound's anticonvulsant action.
Caption: Metabolic pathway of this compound to its active and inactive forms.
Quantitative Data Summary
The pharmacokinetic profile and clinical efficacy of this compound have been extensively studied. The following tables summarize key quantitative data for professional review.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
| Bioavailability | 75-85% | [2][10] |
| Protein Binding | 70-80% | [1][10] |
| Metabolism | Hepatic (primarily via CYP3A4) | [1] |
| Active Metabolite | This compound-10,11-epoxide | [1][6] |
| Elimination Half-Life | ||
| Single Dose | ~35-40 hours (range 18-65) | [1][11] |
| Repeated Dosing | ~12-17 hours (due to autoinduction) | [1][12] |
| Excretion | 72% Urine, 28% Feces | [1] |
Table 2: Efficacy of this compound Monotherapy in Randomized Controlled Trials (RCTs)
| Outcome Measure | Time Point | Aggregated Rate (95% CI) | Notes | Source(s) |
| Seizure Freedom Rate (SFR) | 3 Months | 85% (range) | Highest reported rate in short-term studies | [13][14] |
| 6 Months | 58% (49-66%) | [13][14] | ||
| 12 Months | 48% (40-57%) | [13][14] | ||
| 36 Months | 11% (range) | Demonstrates variability with study duration | [13][14] | |
| SFR (Blinded Studies) | 6 Months | 55% (43-66%) | Blinding affects reported outcomes | [13][14] |
| SFR (Unblinded Studies) | 6 Months | 61% (50-71%) | [13][14] | |
| Retention Rate (RR) | 6 Months | 81% (range) | [13][14] | |
| 24 Months | 36% (range) | [13][14] | ||
| RR (Blinded Studies) | 6 Months | 59% (52-66%) | [13][14] | |
| RR (Unblinded Studies) | 6 Months | 76% (71-81%) | [13][14] |
Table 3: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Seizure Type | ED₅₀ (mg/kg) | Source(s) |
| Sprague-Dawley Rats | Maximal Electroshock | 7.5 | [15] |
| GEPR-3s (Moderate Seizure) | Audiogenic | 25 | [15][16] |
| GEPR-9s (Severe Seizure) | Audiogenic | 3 | [15][16] |
Key Experimental Protocols
The anticonvulsant properties of this compound were established through a series of preclinical and clinical investigations. Below are detailed methodologies for key experimental paradigms.
Maximal Electroshock (MES) Seizure Test in Rodents
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats (or similar strain).
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 7.5, 10 mg/kg) to different groups of animals. A vehicle control group receives an equivalent volume of the drug solvent.
-
Induction of Seizure: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), a brief electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE), which is characteristic of a maximal seizure.
-
Data Analysis: The percentage of animals protected from THLE at each dose is calculated. These data are used to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint.
Caption: Standard experimental workflow for the MES test.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of awake, freely moving animals.
Methodology:
-
Animal Subjects: Genetically epilepsy-prone rats (GEPRs) or other relevant strains.
-
Surgical Preparation: Animals are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted, targeting a brain region of interest (e.g., hippocampus). Animals are allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: this compound is administered (i.p. or i.v.) at a specific anticonvulsant dose.[17]
-
Post-Drug Collection: Dialysate sampling continues for several hours post-administration.
-
Sample Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Neurotransmitter levels in post-drug samples are expressed as a percentage change from the mean baseline concentration.[17]
Early Phase Clinical Trials for Antiepileptic Efficacy
Objective: To assess the safety, tolerability, and efficacy of this compound as a short-term replacement for oral formulations or as a new monotherapy in patients with epilepsy.
Methodology (Example based on an IV formulation trial):
-
Patient Population: Adult patients with a diagnosis of epilepsy who are on a stable maintenance dose of oral this compound.[18]
-
Study Design: An open-label, multicenter study design is often employed for initial safety assessments. The study may include a lead-in period, a confinement/treatment period, and a follow-up period.[18]
-
Intervention: During the treatment period, patients' oral this compound is temporarily discontinued (B1498344) and replaced with an intravenous (IV) formulation, administered at a dose calculated to achieve equivalent systemic exposure.[18] Infusions may be given every 6 hours to maintain steady-state concentrations.[18]
-
Safety and Tolerability Monitoring: Patients are closely monitored for adverse events, including infusion site reactions, and standard clinical safety assessments (vital signs, ECGs, clinical laboratory tests) are performed.
-
Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine this compound and its active metabolite concentrations, confirming that the IV regimen provides the intended exposure.
-
Efficacy Endpoint: Seizure frequency is monitored via patient diaries throughout the study to ensure that seizure control is maintained during the switch from oral to IV therapy.[18]
-
Data Analysis: The primary analysis focuses on the incidence and severity of adverse events. Pharmacokinetic parameters are calculated and compared to established oral formulation data. Seizure frequency data is analyzed to detect any loss of efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. ilae.org [ilae.org]
- 4. irispublishers.com [irispublishers.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. f232d7869a.clvaw-cdnwnd.com [f232d7869a.clvaw-cdnwnd.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A quick review of this compound pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalwjbphs.com [journalwjbphs.com]
- 13. Anti‐seizure efficacy and retention rate of this compound is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-seizure efficacy and retention rate of this compound is highly variable in randomized controlled trials: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticonvulsant doses of this compound increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence that this compound and antiepilepsirine may produce a component of their anticonvulsant effects by activating serotonergic neurons in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Preclinical Journey of Carbamazepine: A Technical Guide to its Pharmacokinetics and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and biotransformation of Carbamazepine (CBZ), a cornerstone anticonvulsant and mood-stabilizing drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models is critical for the interpretation of non-clinical safety and efficacy data and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to support drug development professionals in their research.
Pharmacokinetic Profile of this compound in Preclinical Models
The pharmacokinetic profile of this compound exhibits notable variability across different preclinical species. This section summarizes key PK parameters following oral and intravenous administration in commonly used animal models.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Absolute Bioavailability (Fabs) (%) | Reference |
| Rat (Sprague-Dawley) | 10 | - | - | - | >82% | [1] |
| Rat (Sprague-Dawley) | 75 (q.i.d.) | - | Therapeutic range (4-12 µg/mL) maintained | - | - | [2] |
| Rat (Sprague-Dawley) | 80 | - | - | - | 38.4% - 56.0% | [1] |
| Dog | 100 (capsule) | - | - | - | 24.6% - 26.9% | [3] |
| Dog | 0.34-0.38 mmol/kg (daily) | - | Progressive decline from Day 2 | - | - | [4] |
| Rhesus Monkey | 50 (in PEG-400) | < 1 | - | - | 81% | [5] |
| Rhesus Monkey | 50 (in PEG-400-Tween-80) | < 1 | - | - | 82% | [5] |
| Rhesus Monkey | 100 (in PEG-400) | < 1 | - | - | 38% | [5] |
Note: '-' indicates data not specified in the cited source.
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Vd (L/kg) | t1/2 (h) | Reference |
| Rat (Sprague-Dawley) | 5 | 15.1 ± 3.26 | - | - | [6] |
| Rat (Sprague-Dawley) | 10 | 13.4 ± 5.66 | 1.0 | 26.2 | [6][7] |
| Rat (Sprague-Dawley) | 20 | 10.0 ± 3.11 | - | - | [6] |
| Dog | - | - | - | 1.5 | [4] |
Note: '-' indicates data not specified in the cited source. Vd and t1/2 for rats were obtained from different sources that used similar models.
Biotransformation of this compound
This compound undergoes extensive metabolism, primarily in the liver, with the formation of numerous metabolites. The major metabolic pathway is the conversion to the pharmacologically active This compound-10,11-epoxide (B195693) (CBZ-E).[8][9][10] This epoxide is then further hydrolyzed to the inactive this compound-10,11-trans-dihydrodiol (CBZ-diol).[8][11]
The biotransformation of CBZ is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the main enzyme responsible for the epoxidation of CBZ to CBZ-E, with contributions from CYP2C8 and potentially CYP3A5.[8][9][12][13] Other metabolic pathways include hydroxylation of the aromatic rings to form 2-hydroxy-CBZ and 3-hydroxy-CBZ, catalyzed by enzymes such as CYP2B6 and CYP3A4.[9] this compound is also known to be a potent inducer of its own metabolism (autoinduction), as well as the metabolism of other drugs, primarily through the induction of CYP3A4 and CYP2B6.[9][14]
Experimental Protocols in Preclinical Pharmacokinetic Studies
Standardized and well-documented experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. Below are outlines of typical methodologies employed in preclinical studies of this compound.
Animal Models and Dosing
-
Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies.[2][6] Other models include genetically epilepsy-prone rats, dogs, and rhesus monkeys.[1][5][15]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[16] For excretion studies, metabolic cages that separate urine and feces are utilized.[16]
-
Dosing:
-
Oral Administration: this compound is often administered as a suspension or in a specific formulation via oral gavage.[2]
-
Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, CBZ is administered intravenously, often as a solution in a vehicle like polyethylene (B3416737) glycol (PEG) 400.[5][6]
-
Sample Collection and Processing
-
Blood Sampling: Blood samples are typically collected at predetermined time points from the tail vein or via cannulation. Samples are often collected into tubes containing an anticoagulant (e.g., heparin or EDTA).[2]
-
Plasma/Serum Preparation: Blood is centrifuged to separate plasma or allowed to clot to obtain serum. The resulting supernatant is stored, usually at -20°C or -80°C, until analysis.
-
Tissue and Fluid Collection: For distribution studies, various tissues and fluids such as cerebrospinal fluid (CSF) can be collected post-mortem or via specialized techniques.[3][4]
Bioanalytical Methodology
The quantification of this compound and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][17][18]
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma/serum sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent (e.g., chloroform, ethyl acetate).[19]
-
Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent.[17][18]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used for the separation of CBZ and its metabolites.[17][18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.[17][18]
-
Detection: UV detection is commonly set at wavelengths around 210 nm or 285 nm.[17][18][19] LC-MS/MS provides higher sensitivity and selectivity.[17]
-
References
- 1. Pharmacokinetics of this compound polymorphs and dihydrate in rats, related to dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of oral this compound in rats dosed using an automated drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramuscular absorption of this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent pharmacokinetics of this compound in rats: determination of the formation clearance of this compound-10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of this compound by CYP3A6: a model for in vitro drug interactions studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clinically significant this compound drug interactions: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of this compound on Performance, Carcass Value, Hematological and Biochemical Blood Parameters, and Detection of this compound and Its Metabolites in Tissues, Internal Organs, and Body Fluids in Growing Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pivotal Role of Carbamazepine-10,11-epoxide in the Therapeutic Landscape of Carbamazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbamazepine (CBZ), a cornerstone in the management of epilepsy and bipolar disorder, undergoes extensive metabolism to form a myriad of derivatives. Among these, This compound-10,11-epoxide (B195693) (CBZ-E) stands out as a major, pharmacologically active metabolite, contributing significantly to both the therapeutic efficacy and the adverse effect profile of the parent drug. This technical guide provides an in-depth exploration of the role of CBZ-E, offering a comprehensive overview of its pharmacokinetics, mechanism of action, and clinical relevance, supported by detailed experimental protocols and data visualizations.
Pharmacokinetic Profile of this compound and its Epoxide Metabolite
This compound is almost entirely metabolized in the liver, with less than 2% excreted unchanged. A key metabolic pathway involves oxidation to CBZ-E, which is subsequently hydrolyzed to the inactive this compound-10,11-diol.[1] The plasma concentration of CBZ-E can vary significantly among patients, ranging from 5% to 81% of the parent drug's concentration during long-term treatment.[2] This variability underscores the importance of understanding the pharmacokinetic parameters of both compounds.
Table 1: Comparative Pharmacokinetic Parameters of this compound (CBZ) and this compound-10,11-epoxide (CBZ-E)
| Parameter | This compound (CBZ) | This compound-10,11-epoxide (CBZ-E) | References |
| Plasma Protein Binding | ~75-80% | ~50% | [2][3] |
| Elimination Half-life (Single Dose) | ~35 hours (range 18-65) | - | [2] |
| Elimination Half-life (Multiple Doses) | 10-20 hours | - | [2] |
| Renal Clearance | Low (~1 ml/min) | ~8 ml/min | [4] |
| Therapeutic Plasma Concentration | 4-12 µg/mL | Not well established | [3][5] |
Mechanism of Action: A Synergistic Blockade of Neuronal Excitability
The primary mechanism of action for both this compound and its epoxide metabolite is the modulation of voltage-gated sodium channels (VGSCs).[1][6] By binding to the inactivated state of the channel, they slow its recovery, thereby reducing high-frequency repetitive firing of action potentials and decreasing synaptic transmission.[3][6] This action stabilizes hyperexcited neuronal membranes, which is crucial for their anticonvulsant and mood-stabilizing effects. Studies have shown that CBZ-E is as potent as the parent compound in its anticonvulsant activity.[5]
Experimental Protocols
Quantification of this compound and this compound-10,11-epoxide in Plasma
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[7][8]
Objective: To accurately quantify the concentrations of CBZ and CBZ-E in plasma samples for pharmacokinetic studies and therapeutic drug monitoring.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.1 mL of rat plasma, add an internal standard (e.g., D10-carbamazepine).
-
Add a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using known concentrations of CBZ and CBZ-E.
-
Determine the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Assessment of Anticonvulsant Activity
Method: Maximal Electroshock (MES) Seizure Test in Mice[9][10][11]
Objective: To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation:
-
Use male CF-1 or C57BL/6 mice.
-
Acclimatize animals to laboratory conditions.
-
Weigh each animal for accurate dosing.
-
-
Drug Administration:
-
Administer the test compound (CBZ, CBZ-E, or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
The time between drug administration and the MES test should be based on the compound's pharmacokinetic profile (typically 30-60 minutes).
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas.
-
Apply a drop of saline to improve electrical conductivity.
-
Place corneal electrodes on the eyes of the restrained animal.
-
Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]
-
-
Observation and Endpoint:
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.
-
Evaluation of Neurotoxicity
Method: Chimney Test in Mice[9]
Objective: To assess motor coordination and potential neurotoxic effects of a compound.
Procedure:
-
Apparatus: A glass or plastic tube of appropriate diameter and length for the mouse to navigate.
-
Procedure:
-
Place the mouse at one end of the tube.
-
Observe the mouse's ability to climb backward and exit the tube within a specified time (e.g., 60 seconds).
-
Failure to exit the tube within the time limit is considered an indicator of motor impairment and neurotoxicity.
-
In Vitro Assessment of Ion Channel Modulation
Method: Whole-Cell Patch-Clamp Electrophysiology[12][13][14]
Objective: To directly measure the effects of CBZ and CBZ-E on the activity of voltage-gated sodium channels in cultured cells.
Procedure:
-
Cell Preparation:
-
Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.3).[15]
-
Plate cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution as the recording electrode.
-
-
Whole-Cell Configuration:
-
Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical and molecular access to the cell interior.
-
-
Voltage-Clamp Recordings:
-
Hold the cell membrane at a specific potential (e.g., -120 mV to ensure all sodium channels are in a closed, activatable state).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the resulting currents before, during, and after the application of the test compound (CBZ or CBZ-E) to the extracellular solution.
-
-
Data Analysis:
-
Analyze changes in the current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel in the presence of the compound.
-
Clinical Significance and Therapeutic Drug Monitoring
The active nature of CBZ-E has significant clinical implications. Its contribution to the overall therapeutic effect means that factors influencing its concentration can impact patient outcomes. For instance, co-administration of drugs like valproic acid can inhibit epoxide hydrolase, the enzyme responsible for CBZ-E's inactivation, leading to elevated CBZ-E levels and potential toxicity.[16][17]
While routine monitoring of CBZ-E is not standard practice, it may be beneficial in specific clinical scenarios[18]:
-
In patients exhibiting signs of toxicity despite having therapeutic levels of the parent drug.
-
When there is a lack of therapeutic response at expected CBZ concentrations.
-
In patients on polytherapy with drugs known to interact with this compound metabolism.[16]
A significant correlation has been observed between the antimanic response and the plasma levels of both this compound and its epoxide metabolite.[19] This suggests that for mood stabilization, the combined action of the parent drug and its active metabolite is crucial.
Conclusion
This compound-10,11-epoxide is not merely a byproduct of this compound metabolism but an active contributor to its therapeutic effects. Its independent pharmacological activity, coupled with its variable plasma concentrations, highlights the complexity of this compound therapy. A thorough understanding of the pharmacokinetics, mechanism of action, and clinical relevance of CBZ-E is paramount for optimizing treatment strategies, minimizing adverse effects, and advancing the development of novel therapeutics in the fields of epilepsy and mood disorders. The experimental protocols detailed herein provide a framework for researchers to further elucidate the intricate role of this pivotal metabolite.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quick review of this compound pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound and its epoxy and hydroxy metabolites in humans after an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of this compound and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. This compound and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of drug-drug interactions with this compound-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. This compound and its 10,11-epoxide metabolite in acute mania: clinical and pharmacokinetic correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interaction of Carbamazepine with Voltage-Gated Sodium Channels: A Technical Guide
Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in neurology, pharmacology, and ion channel research.
Abstract
Carbamazepine (CBZ) is a first-line antiepileptic drug and mood stabilizer whose primary therapeutic action is the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the molecular interactions between this compound and VGSCs. It consolidates key quantitative data, details common experimental protocols for studying these interactions, and presents visual diagrams of the underlying mechanisms and workflows. The central mechanism of CBZ is its state-dependent blockade of VGSCs, showing a pronounced affinity for the inactivated state of the channel. This action effectively suppresses the sustained, high-frequency neuronal firing characteristic of epileptic seizures while sparing normal low-frequency transmission.
Introduction to this compound and Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[2] In pathological conditions such as epilepsy, neuronal hyperexcitability is often driven by aberrant VGSC function, leading to rapid and repetitive firing.[1]
This compound is a tricyclic compound widely prescribed for epilepsy, trigeminal neuralgia, and bipolar disorder.[2][3] Its efficacy is primarily attributed to its ability to inhibit neuronal VGSCs in a use-dependent and voltage-dependent manner.[1][4] This means CBZ preferentially blocks channels on neurons that are already highly active, a hallmark of its targeted therapeutic action.[5][6]
Mechanism of Action: State-Dependent Blockade
The cornerstone of this compound's mechanism is its preferential binding to the inactivated state of the VGSC.[2][5] During normal neuronal activity, channels briefly open and then quickly enter a non-conducting, inactivated state before returning to the resting state. In hyperexcitable states, neurons undergo prolonged depolarization, causing a greater proportion of VGSCs to accumulate in the inactivated state.
CBZ binds to and stabilizes this inactivated conformation, making it more difficult for the channel to return to the resting state and thus be available for subsequent action potential generation.[2][3] This action slows the rate of recovery from inactivation and reduces the number of available channels, thereby suppressing sustained repetitive firing.[4] This state-dependent interaction is often described by the modulated receptor hypothesis.
The Molecular Binding Site
Mutagenesis experiments and molecular modeling studies have identified the binding site for this compound within the inner pore of the VGSC α-subunit.[7] The site is located in the S6 transmembrane segment of domain IV (DIV-S6), a region that is also the binding locus for many local anesthetics.[8] This suggests a shared or overlapping binding pocket for these different classes of channel blockers.[7][8]
Specific amino acid residues within this region are critical for the interaction. Docking studies with the human NaV1.7 channel have implicated residues such as Asp1722, Ile1622, Leu1626, Asn1714, and Val1717 in forming hydrogen bonds and hydrophobic contacts with the CBZ molecule.[9] Other key residues identified in the DIV-S6 region that affect binding affinity include Phenylalanine-1764 (F1764) and Tyrosine-1771 (Y1771).[7]
Quantitative Analysis of the CBZ-VGSC Interaction
The interaction between this compound and various VGSC subtypes has been quantified through electrophysiological studies. These data are crucial for understanding its therapeutic window and potential subtype selectivity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Channel/Preparation | Value | Notes | Citation(s) |
| Apparent Kd | Inactivated Na+ Channels (Neuronal) | ~25 µM | Dissociation constant for the inactivated state. | [7][10] |
| EC50 | Persistent Na+ Current (NaV1.3) | 16 ± 4 µM | Concentration for 50% block of the persistent current. | [11] |
| EC50 | Shift in Steady-State Inactivation (NaV1.3) | 14 ± 11 µM | Concentration for 50% of maximal shift in Vh. | [11] |
| IC50 | Peak (Transient) Na+ Current (Neuro-2a cells) | 56 µM | 50% inhibitory concentration for the transient current. | [12] |
| IC50 | Sustained (Late) Na+ Current (Neuro-2a cells) | 18 µM | Demonstrates higher potency for late vs. transient current. | [12] |
Table 2: Kinetic Parameters of this compound Interaction
| Parameter | Channel/Preparation | Value | Comparison | Citation(s) |
| Binding Rate (kon) | Inactivated Na+ Channels (Neuronal) | ~38,000 M-1s-1 | ~5 times faster than Phenytoin (B1677684). | [10] |
| Binding Rate | NaV1.1, 1.2, 1.3, 1.6 | Faster than Phenytoin & Lamotrigine (B1674446) | CBZ has the highest binding rate of the three AEDs. | [6] |
| Unbinding Rate (koff) | NaV α-subunits | Slower than recovery from inactivation | This slow dissociation contributes to use-dependent block. | [1][6] |
Experimental Protocols
The quantitative understanding of this compound's effects on VGSCs is primarily derived from patch-clamp electrophysiology.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a single cell (e.g., a HEK293 cell stably expressing a specific NaV subtype or a cultured neuron).
Protocol for Assessing Use-Dependent Block:
-
Cell Preparation: Culture cells expressing the target VGSC subtype.
-
Patching: Establish a whole-cell patch-clamp configuration.
-
Holding Potential: Clamp the cell membrane at a negative potential where most channels are in the resting state (e.g., -100 mV).
-
Stimulation Protocol: Apply a train of short depolarizing pulses (e.g., to -10 mV for 5 ms) at a specific frequency (e.g., 10 Hz or 50 Hz).[6]
-
Baseline Recording: Record the sodium current elicited by each pulse in the train under control conditions (drug-free saline). A slow decay in current may be observed due to natural channel inactivation.
-
Drug Application: Perfuse the cell with a known concentration of this compound.
-
Post-Drug Recording: Repeat the same pulse train stimulation protocol.
-
Analysis: Measure the peak current amplitude for each pulse. Use-dependent block is quantified by the significantly faster and more profound decay of the current amplitude during the pulse train in the presence of this compound compared to the baseline.[6]
Protocol for Determining Steady-State Inactivation Shift:
-
Preparation and Patching: As described above.
-
Inactivation Protocol: From a holding potential, apply a series of long-duration pre-pulses (e.g., 500 ms) to a range of voltages (e.g., -120 mV to -20 mV). These pre-pulses serve to inactivate a fraction of the channels.
-
Test Pulse: Immediately following each pre-pulse, apply a standard test pulse (e.g., to -10 mV) to open any channels that have not been inactivated.
-
Recording and Analysis: Record the peak current during the test pulse for each pre-pulse voltage. Plot the normalized peak current against the pre-pulse voltage.
-
Curve Fitting: Fit the data with a Boltzmann function to determine the voltage at which 50% of the channels are inactivated (Vh).
-
Drug Effect: Repeat the protocol in the presence of this compound. CBZ will shift the resulting Boltzmann curve to more hyperpolarized (negative) potentials, indicating that channels inactivate at more negative membrane potentials in the presence of the drug.[11]
Conclusion and Therapeutic Implications
The molecular interaction between this compound and voltage-gated sodium channels is a well-characterized example of state-dependent drug action. By preferentially binding to and stabilizing the inactivated state of the channel, this compound acts as a powerful suppressor of the high-frequency, pathological neuronal discharges that underlie seizures. Its fast binding kinetics and relatively low affinity for the resting state ensure that normal, low-frequency neuronal communication is largely unaffected.[5][10] The subtle differences in binding parameters and affinities across various NaV subtypes present ongoing opportunities for the development of next-generation, more selective sodium channel blockers with improved efficacy and side-effect profiles.[6]
References
- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization in Inhibitory Effectiveness of this compound in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Early Investigational Studies of Carbamazepine for Bipolar Disorder: A Technical Whitepaper
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine, an anticonvulsant first synthesized in 1953, was initially observed to have positive effects on the mood and behavior of patients with epilepsy.[1] This serendipitous finding paved the way for its investigation as a potential treatment for bipolar disorder. Systematic study of this compound for this indication began in the 1970s, with its use becoming more widespread in the 1980s.[2][3] This whitepaper provides a technical overview of the early investigational studies that were pivotal in establishing this compound as a therapeutic option for bipolar disorder, with a focus on its efficacy in acute mania and its prophylactic potential.
Core Mechanism of Action
The precise mechanism of action of this compound in stabilizing mood is still not fully understood, though early research elucidated several key pharmacological effects.[4] Its primary antiepileptic and mood-stabilizing properties are believed to stem from its ability to inhibit high-frequency repetitive firing of action potentials by blocking voltage-gated sodium channels.[1][4] Other proposed mechanisms include the potentiation of GABA receptors, modulation of calcium and potassium channels, and a decrease in the release of norepinephrine (B1679862) and dopamine (B1211576) turnover.[1][4][5]
Early Clinical Investigations in Acute Mania
Some of the earliest controlled trials of this compound in acute mania were conducted in the 1970s and were often confounded by the co-administration of other medications like lithium or antipsychotics.[6][7] However, these initial studies provided promising evidence of its antimanic effects.
Key Uncontrolled and Comparative Studies
Four early uncontrolled studies demonstrated a significant reduction in manic symptoms with this compound, both as monotherapy and in combination with lithium or an antipsychotic.[5] In comparative studies, immediate-release this compound was found to be as efficacious as lithium in treating acute mania.[6] One 4-week, double-blind, multicenter trial involving 105 patients with manic or mixed bipolar disorder showed that 62% of patients in the immediate-release this compound group experienced moderate to marked improvement in manic symptoms, compared to 59% in the lithium group.[6]
| Study (Year) | Design | N | Treatment Arms | Duration | Key Efficacy Outcome |
| Okuma et al. (1990) | Double-blind, multicenter | 105 | 1. This compound (immediate-release)2. Lithium | 4 weeks | 62% on this compound vs. 59% on Lithium showed moderate to marked improvement. |
| Small et al. (1991) | Comparative | - | 1. Carbamazepine2. Lithium | - | Similar efficacy to lithium in acute mania. |
| Emilien et al. (1996) | Comparative | - | 1. Carbamazepine2. Lithium | - | Similar efficacy to lithium in acute mania. |
Table 1: Summary of Early Comparative Studies of this compound in Acute Mania.
Placebo-Controlled Trials
The first double-blind, placebo-controlled study of this compound in affectively ill patients (including bipolar, unipolar, and schizoaffective disorders) showed that 7 out of the first 10 patients treated with immediate-release this compound had a favorable antimanic, antidepressant, or prophylactic response.[6] In another early placebo-controlled trial, 7 out of 9 patients with a manic episode experienced a significant response to this compound treatment.
| Study (Year) | Design | N | Treatment Arms | Duration | Key Efficacy Outcome |
| Ballenger et al. (1978) | Double-blind, placebo-controlled | 10 | 1. This compound (immediate-release)2. Placebo | - | 7 of 10 patients responded favorably. |
| Unnamed Early Trial | Double-blind, placebo-controlled | 9 (manic) | 1. Carbamazepine2. Placebo | - | 7 of 9 manic patients had a significant response. |
Table 2: Summary of Early Placebo-Controlled Studies of this compound.
Investigations into Prophylactic Efficacy
Early research also explored the potential of this compound as a maintenance treatment to prevent the recurrence of manic and depressive episodes.
Long-Term Observational and Controlled Studies
A retrospective study with a mean follow-up of 10.4 years on 129 bipolar patients treated with this compound found a significant reduction in the frequency of admissions per year (from 0.33 to 0.14).[8] Notably, 48.8% of patients had no further mood episodes during the follow-up period.[8]
In a 1-year head-to-head placebo-controlled study with 22 patients, this compound was found to be effective in 60% of patients for prophylaxis, compared to 22.2% with placebo.[9] However, in comparison to lithium, some studies found this compound to be inferior for the treatment of classic mania in a maintenance setting.[1]
| Study (Year) | Design | N | Treatment Arms | Duration | Key Prophylactic Outcome |
| Retrospective Study (Chen et al., 2012) | Retrospective | 129 | This compound (monotherapy or add-on) | 10.4 years (mean) | Admission frequency decreased from 0.33 to 0.14 per year. 48.8% had no further mood episodes. |
| Unnamed Placebo-Controlled Trial | Placebo-controlled | 22 | 1. Carbamazepine2. Placebo | 1 year | 60% on this compound vs. 22.2% on Placebo showed prophylactic efficacy. |
| MAP Studies | Multicenter | - | 1. Carbamazepine2. Lithium | - | This compound was inferior to lithium for classic mania. |
Table 3: Summary of Early Prophylactic Studies of this compound.
Experimental Protocols
While detailed protocols from the earliest studies are not always fully documented in later reviews, the general methodologies can be outlined.
General Clinical Trial Workflow
1. Patient Selection:
-
Inclusion Criteria: Typically included patients with a diagnosis of bipolar disorder, often experiencing an acute manic or mixed episode. Diagnosis was based on prevailing diagnostic criteria of the era.
-
Exclusion Criteria: Often excluded patients with significant medical comorbidities, a history of bone marrow problems, or known hypersensitivity to this compound.[4][10]
2. Dosage and Administration:
-
This compound was typically initiated at a low dose and titrated upwards to achieve a therapeutic plasma concentration, often guided by therapeutic drug monitoring.
-
The mean dose in long-term studies was around 571.3 ± 212.6 mg/day, with a mean plasma level of 7.8 ± 5.9 μg/mL.[8]
3. Efficacy and Safety Assessment:
-
Efficacy Measures: Clinical improvement was assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[1]
-
Safety Monitoring: Included monitoring for common side effects like drowsiness, dizziness, diplopia, and more serious adverse events such as leukopenia, agranulocytosis, and liver toxicity.[5] Regular blood level monitoring was considered necessary.[4]
Pharmacokinetics and Drug Interactions
This compound is absorbed slowly and irregularly, with high bioavailability.[1] It is primarily metabolized in the liver by the cytochrome P450 system, mainly CYP3A4, and is a potent inducer of this enzyme.[1][4] This property leads to numerous drug-drug interactions, decreasing the levels of concomitantly administered medications such as valproate, lamotrigine, oral contraceptives, and many antipsychotics and antidepressants.[1] Its main active metabolite is this compound-10,11-epoxide, which has similar pharmacological and toxicological effects.[1]
Conclusion
The early investigational studies of this compound for bipolar disorder, conducted primarily in the 1970s and 1980s, were crucial in establishing its role as a mood stabilizer. Despite methodological limitations by today's standards, these studies consistently demonstrated its efficacy in treating acute mania, with response rates comparable to lithium in some trials. Furthermore, initial evidence suggested a prophylactic effect in preventing recurrent mood episodes. These pioneering efforts laid the groundwork for the development of new formulations, such as extended-release this compound, and its eventual FDA approval for the treatment of acute manic and mixed episodes. The understanding of its mechanism of action, pharmacokinetics, and drug interaction profile, also initiated during this period, continues to inform its clinical use today.
References
- 1. researchgate.net [researchgate.net]
- 2. Thirty years of clinical experience with this compound in the treatment of bipolar illness: principles and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thirty Years of Clinical Experience with this compound in the Treatment of Bipolar Illness | springermedicine.com [springermedicine.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. This compound extended-release capsules in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 8. This compound treatment of bipolar disorder: a retrospective evaluation of naturalistic long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Neuroprotective Effects of Carbamazepine in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, has demonstrated significant neuroprotective properties in a variety of cellular models of neurological disorders. This technical guide provides an in-depth analysis of the mechanisms underlying CBZ's neuroprotective effects, focusing on its role in mitigating excitotoxicity, reducing oxidative stress, modulating apoptosis, and inducing autophagy. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for reproducing these findings, and visualizes the core signaling pathways involved.
Introduction
This compound's primary mechanism of action as an anticonvulsant involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing. Emerging evidence, however, highlights its broader neuroprotective capabilities beyond simple channel blockade. In various in vitro models of neurodegeneration, including those for ischemic stroke, Parkinson's disease, and glutamate-induced excitotoxicity, CBZ has been shown to enhance neuronal survival. These effects are attributed to its influence on multiple intracellular signaling cascades, including the PI3K/Akt/mTOR pathway and the induction of autophagy through an inositol-depletion mechanism. This guide will explore these multifaceted neuroprotective actions in detail.
Neuroprotection Against Excitotoxicity and Toxin-Induced Damage
This compound has been shown to protect neurons from damage induced by excitotoxins like glutamate (B1630785) and specific neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease.
Protection Against Glutamate-Induced Excitotoxicity in C6 Glioma Cells
In C6 glioma cells, pre-treatment with this compound has been demonstrated to significantly increase cell viability following glutamate-induced toxicity.[1] A notable protective effect is observed at a concentration of 30 µM.[1][2]
Table 1: Effect of this compound on C6 Cell Viability After Glutamate Exposure
| Cell Line | Toxin (Concentration) | This compound (CBZ) Concentration | Observation | Reference |
| C6 Glioma | Glutamate (10 mM) | 30 µM | Significantly increased cell viability (p < 0.05) | [1][2] |
Protection Against MPP+ Induced Toxicity in SH-SY5Y Cells
This compound provides neuroprotection in the SH-SY5Y human neuroblastoma cell line, a common model for studying Parkinson's disease, against the neurotoxin MPP+. Pre-treatment with CBZ attenuates MPP+-induced cell death in a dose-dependent manner. While specific percentages of increased viability are not detailed in the provided search results, the protective trend is clear across a range of concentrations.
Table 2: Neuroprotective Effect of this compound on MPP+-Induced Cytotoxicity in SH-SY5Y Cells
| Cell Line | Toxin (Concentration) | This compound (CBZ) Concentrations | Observation |
| SH-SY5Y | MPP+ (various) | 100 µM - 500 µM | Attenuated MPP+-induced cell death.[3] |
Modulation of Apoptotic Pathways
This compound can influence programmed cell death pathways, although its effects can be context-dependent. In some models of neuronal injury, CBZ reduces the activity of key apoptotic executioner enzymes like caspase-3. However, at higher, supratherapeutic concentrations, it has been observed to increase caspase-3 activity in cultured hippocampal neurons.[4]
Table 3: Effect of this compound on Apoptotic Markers
| Model System | Toxin/Insult | This compound (CBZ) Treatment | Key Findings | Reference |
| Diabetic Mice Retina | Alloxan-induced diabetes | 25 or 50 mg/kg | Dose-dependently reduced a 4.4-fold increase in retinal cleaved caspase-3. | |
| Cultured Rat Hippocampal Neurons | N/A (Toxicity study) | High concentrations | Increased activity of caspase-3-like enzymes. | [4] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are orchestrated through complex signaling networks. Two of the most prominent are the induction of autophagy via inositol (B14025) depletion and AMPK activation, and the modulation of the PI3K/Akt/mTOR survival pathway.
Autophagy Induction via Inositol Depletion and AMPK Activation
A key mechanism for CBZ-induced neuroprotection is its ability to stimulate autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates. This compound is thought to induce autophagy by inhibiting the high-affinity myo-inostiol transport system, leading to a depletion of intracellular inositol.[5][6] This reduction in inositol levels leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activated AMPK then initiates the autophagy cascade.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade for promoting cell survival, growth, and proliferation. This compound has been shown to influence this pathway, although the effects can vary depending on the cellular context. In some neuroprotective scenarios, CBZ enhances the activity of the glutamate transporter EAAT3 through a PI3K-dependent mechanism.[8] In other contexts, such as epilepsy models, CBZ can reduce elevated mTOR levels.[9] This suggests that CBZ may restore homeostasis to a dysregulated PI3K/Akt/mTOR pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Toxin Treatment
5.1.1. C6 Glioma Cell Culture and Glutamate-Induced Cytotoxicity
-
Cell Culture: Culture C6 glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed C6 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[1]
-
This compound Pre-treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 3.75, 7.5, 15, and 30 µM) for 1 hour.[1]
-
Glutamate Exposure: Following CBZ pre-treatment, expose the cells to 10 mM glutamate for 24 hours to induce excitotoxicity.[1]
5.1.2. SH-SY5Y Cell Culture and MPP+ Induced Cytotoxicity
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS, 0.1 mM nonessential amino acids, 1.5 g/L sodium bicarbonate, 1 mM sodium pyruvate, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 10,000 cells per well.[10]
-
This compound Pre-treatment: After cell attachment, pre-treat with desired concentrations of this compound for a specified duration (e.g., 2 hours).
-
MPP+ Exposure: Induce neurotoxicity by adding MPP+ (e.g., 500 µM) to the wells and incubate for 24-48 hours.[3]
Cell Viability Assays
5.2.1. MTT Assay Protocol
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation: After the toxin exposure period, add 20 µL of the MTT stock solution to each well of the 96-well plate.[10]
-
Incubate: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Calculation: Calculate cell viability as a percentage of the control (untreated) cells.[10]
5.2.2. XTT Assay Protocol The XTT assay is similar to the MTT assay but uses a different tetrazolium salt that is cleaved to a water-soluble formazan product, eliminating the need for a solubilization step.
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: After toxin exposure, add 50 µL of the XTT labeling mixture to each well.
-
Incubate: Incubate the plate for 4-24 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan at 450-500 nm.
Western Blotting for Signaling Proteins
5.3.1. Protocol for LC3-II and Phospho-Akt Detection
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE: Load the samples onto a 12-15% SDS-polyacrylamide gel to separate LC3-I and LC3-II, or a 10% gel for Akt.[11] Run the gel at 100-120V.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[11]
-
Quantification: Quantify band intensity using densitometry software. The ratio of LC3-II to LC3-I or β-actin is often used as an indicator of autophagy induction.
Conclusion
The evidence from cellular models strongly supports the neuroprotective potential of this compound. Its ability to counteract excitotoxicity, modulate apoptosis, and induce protective autophagy through distinct signaling pathways, including the inositol-depletion-AMPK axis and the PI3K/Akt/mTOR pathway, makes it a compelling compound for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to explore and build upon these findings, ultimately contributing to the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. iiste.org [iiste.org]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxic/neuroprotective profile of this compound, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the high affinity myo-inositol transport system: a common mechanism of action of antibipolar drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high affinity inositol transport system--implications for the pathophysiology and treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The autophagy-enhancing drug this compound improves neuropathology and motor impairment in mouse models of Machado-Joseph disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial Regimen of this compound and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway [mdpi.com]
- 10. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Initial Clinical Trials of Carbamazepine in Trigeminal Neuralgia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigememinal neuralgia is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. The introduction of carbamazepine in the 1960s represented a landmark advancement in the pharmacological management of this disorder. This technical guide provides an in-depth analysis of the initial clinical trials that established this compound as a cornerstone therapy for trigeminal neuralgia. The focus is on the foundational studies that first explored its efficacy and safety, providing critical data for future research and drug development. This paper will delve into the experimental protocols, present quantitative data from these early trials in structured tables, and visualize key experimental workflows and the drug's proposed mechanism of action.
Core Clinical Data
The seminal clinical investigations into this compound for trigeminal neuralgia were pioneered by Blom in 1962, followed by a more structured, controlled trial by Campbell and colleagues in 1966. These early studies, while not conforming to modern clinical trial standards, laid the essential groundwork for decades of subsequent research.
Patient Demographics and Study Design
The initial trials were conducted on patients with idiopathic trigeminal neuralgia. The study by Campbell et al. was notable for its controlled, double-blind, crossover design, which was a sophisticated approach for the era.[1][2]
| Parameter | Blom (1962) | Campbell et al. (1966) |
| Number of Patients | Data not fully available | 77 initially enrolled, 70 completed |
| Age Range | Not specified in available abstracts | 20-84 years |
| Sex Distribution | Not specified in available abstracts | 34% Male, 66% Female |
| Study Design | Open-label, observational | Double-blind, placebo-controlled, crossover |
| Treatment Periods | Not applicable | Two-week periods for each treatment (this compound or Placebo) |
| Total Trial Duration | Not specified | 8 weeks |
Dosage and Administration
The initial dosages of this compound were established empirically. The early studies aimed to find a balance between efficacy and the emergence of side effects.
| Dosage Parameter | Blom (1962) | Campbell et al. (1966) |
| Starting Dose | Not specified in available abstracts | 100 mg twice daily |
| Dosage Adjustment | Not specified in available abstracts | Increased if relief was inadequate after 48 hours |
| Maximum Daily Dose | Not specified in available abstracts | Generally up to 800 mg (4 tablets of 200 mg), though a maximum of 3 tablets daily was used in one center |
| Formulation | G-32883 (this compound) | Tablets (indistinguishable from placebo) |
Efficacy of this compound in Initial Trials
The early trials reported significant positive outcomes, establishing this compound's specific effect in relieving the pain of trigeminal neuralgia.
| Efficacy Outcome | Blom (1962) | Campbell et al. (1966) |
| Primary Endpoint | Relief of trigeminal neuralgia pain | Comparison of pain relief between this compound and placebo |
| Reported Efficacy | Favorable results, establishing the drug's utility | This compound was shown to be significantly more effective than placebo. Reports from this and other early studies indicated pain relief in approximately 60% to 80% of patients. |
| Specific Findings | First to demonstrate the therapeutic effect of a new anticonvulsant for this condition. | A specific effect in relieving the pain of trigeminal neuralgia was described. |
Adverse Events in Early Clinical Use
Even in the initial trials, some of the characteristic side effects of this compound were observed.
| Adverse Event | Blom (1962) | Campbell et al. (1966) & other early reports |
| Common Side Effects | Not detailed in available abstracts | Dizziness, drowsiness, nausea, and rash. |
| Serious Adverse Events | Not detailed in available abstracts | One patient was withdrawn due to a rash. Reports of agranulocytosis and aplastic anemia were noted in early clinical use, highlighting the need for hematological monitoring. |
Experimental Protocols
The methodologies of these early trials, particularly the Campbell et al. study, provide insight into the clinical research practices of the time.
Campbell et al. (1966) Trial Methodology
-
Patient Selection: Patients with trigeminal neuralgia were included. Those with difficulty in regular attendance or with pain symptomatic of disseminated sclerosis were excluded. All included patients were experiencing pain at the time of enrollment.
-
Trial Design: A double-blind, placebo-controlled, crossover design was employed. Patients were randomly assigned to one of two treatment sequences: this compound then Placebo, or Placebo then this compound. Each treatment was administered for a two-week period, with the sequence repeated, totaling an eight-week trial duration for each patient.
-
Blinding: Both the patients and the administering doctors were unaware of the treatment being given. The placebo tablets were made to be indistinguishable from the active this compound tablets.
-
Data Collection: At the end of each two-week period, patients were assessed for their condition, and any unused tablets were returned.
-
Outcome Assessment: The primary outcome was the degree of pain relief, as reported by the patient.
Visualizations
Experimental Workflow: Campbell et al. (1966) Trial
References
The Environmental Persistence and Degradation of Carbamazepine: A Technical Guide
An In-depth Examination of the Environmental Fate and Degradation Pathways of the Recalcitrant Pharmaceutical Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
The anticonvulsant drug this compound (CBZ) is a widely prescribed pharmaceutical for treating epilepsy and bipolar disorder. Due to its high consumption, metabolic excretion, and resistance to conventional wastewater treatment, this compound has become a ubiquitous micropollutant in the aquatic environment, raising concerns about its potential ecological impact.[1][2] Its persistence and the potential toxicity of its transformation products necessitate a thorough understanding of its environmental fate and degradation pathways.[3][4] This technical guide provides a comprehensive overview of the current scientific knowledge on this critical issue.
Environmental Fate of this compound
This compound is frequently detected in wastewater effluents, surface waters, and even drinking water.[5] Its recalcitrant nature is attributed to its complex chemical structure, which makes it resistant to biodegradation.[1] Conventional wastewater treatment plants generally exhibit low removal efficiency for this compound, often less than 25%.
In aquatic systems, this compound can undergo sorption to soil and sediment, although its mobility is influenced by factors such as the organic matter content of the soil.[6][7][8] Studies have shown that while sorption can initially remove this compound from the water column, desorption can lead to its remobilization, making it available for plant uptake and potential groundwater contamination.[9][10]
Degradation Pathways of this compound
The degradation of this compound in the environment occurs through several pathways, primarily driven by advanced oxidation processes, photodegradation, and to a lesser extent, biodegradation.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are highly effective in degrading this compound. These processes generate highly reactive oxygen species, such as hydroxyl radicals (•OH), which can break down the persistent structure of this compound.[11]
Ozonation: Ozonation is a widely studied AOP for this compound removal.[12][13][14] Complete degradation of this compound can be achieved within minutes of ozonation.[12][15] However, ozonation often leads to the formation of several transformation products (TPs), some of which may be more toxic than the parent compound.[12][15] Key ozonation TPs include 1-(2-benzaldehyde)-4-hydro-(1H, 3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H, 3H)-quinazoline-2,4-dione (BQD).[12][13][14] While this compound is rapidly degraded, its TPs can be more persistent.[13]
UV-based AOPs: The combination of ultraviolet (UV) radiation with oxidants like hydrogen peroxide (H₂O₂) or chlorine significantly enhances this compound degradation.[5][16] The UV/chlorine process, for instance, has been shown to be more effective than either UV or chlorination alone, with degradation following pseudo-first-order kinetics.[16] The presence of natural organic matter can, however, inhibit the degradation rate.[16]
Other AOPs: Other promising AOPs for this compound degradation include the Fenton process (H₂O₂ and Fe²⁺), sulfate (B86663) radical-based AOPs, and hydrodynamic-acoustic-cavitation.[17][18][19] Electrochemical AOPs using boron-doped diamond anodes have also demonstrated rapid and complete removal of this compound.[20]
Photodegradation
Photodegradation, or photolysis, is a significant natural degradation pathway for this compound in surface waters.[21] It can occur through two mechanisms:
-
Direct Photolysis: This occurs when this compound directly absorbs sunlight, leading to its transformation. A major intermediate of direct photolysis is acridine (B1665455).[22]
-
Indirect Photolysis: This process is mediated by photosensitizers present in the water, such as dissolved organic matter and nitrate (B79036) ions, which absorb light and produce reactive species that degrade this compound.[23] The presence of chloride and iron (III) colloids in estuarine waters can enhance photodegradation through the formation of reactive chlorine species.[22]
It is important to note that some phototransformation products, such as acridine and acridone, have been shown to be more toxic than this compound itself, highlighting the need to assess the overall ecotoxicity of the resulting mixture.[3][24]
Biodegradation
This compound is generally considered resistant to biodegradation in conventional wastewater treatment systems.[1] However, specific microorganisms, including certain fungi and bacteria, have demonstrated the ability to degrade this compound under specific conditions.[2][25][26]
-
Fungal Degradation: White-rot fungi, such as Pleurotus ostreatus, can degrade this compound using enzymes like cytochrome P450, laccase, and manganese peroxidase.[4][25] Some fungal pathways can lead to the formation of the toxic metabolite epoxy-CBZ, but certain fungi can further degrade it to the less toxic acridone.[4][25]
-
Bacterial Degradation: Several bacterial strains, including Pseudomonas spp., have been identified as capable of degrading this compound.[25][26] Some bacteria can utilize this compound as a carbon source, metabolizing it to catechol, which can then enter central metabolic pathways.[4] Optimal conditions for bacterial degradation are often around neutral pH and a temperature of 25°C.[26][27]
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from various studies on the degradation of this compound under different conditions.
Table 1: Degradation Efficiency of this compound by Advanced Oxidation Processes
| AOP Method | Initial CBZ Concentration | Treatment Time | Degradation Efficiency (%) | Reference |
| Ozonation | 20 mg/L | 5 min | 100 | [12][15] |
| UV/Chlorine | - | - | More effective than UV or chlorination alone | [16] |
| Photoelectrocatalysis (TiO₂ meshes) | - | 55 min | 99 | [28] |
| Photocatalysis (TiO₂ P25) | 0.5 mg/dm³ | - | 82 | [29] |
| Hydrodynamic-Acoustic-Cavitation | 5 µg/L | 15 min | >96 | [18] |
| Dielectric Barrier Discharge | 10 mg/L | - | 92 | [30] |
| Sulfate Radical-AOP (PMS/Fe²⁺) | - | 20 min | 94 | [19] |
Table 2: Half-lives of this compound under Photodegradation
| Condition | Half-life | Reference |
| Solar light (bi-distilled water, pH 5.5) | 121.6 h | [23] |
| Solar light (spiked natural water) | 907 h | [23] |
| Solar light with nitrates | 11.2 - 69 h | [23] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies.
Protocol 1: Ozonation of this compound
-
Objective: To investigate the degradation of this compound and the formation of its transformation products during ozonation.
-
Methodology:
-
A lab-scale ozonation reactor is used, typically a glass column with a gas diffuser at the bottom.
-
A solution of this compound in ultrapure water or wastewater effluent at a known concentration (e.g., 20 mg/L) is prepared.[12]
-
Ozone gas is continuously bubbled through the solution at a controlled flow rate and concentration (e.g., 30 gO₃/Nm³).[12]
-
Samples are collected at different time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[12]
-
The reaction is quenched immediately after sampling, for example, by adding sodium thiosulfate.
-
The concentrations of this compound and its transformation products are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS.[13][31][32]
-
-
Reference: Adapted from Azais et al. (2017) as cited in[12].
Protocol 2: Photodegradation of this compound
-
Objective: To study the photodegradation of this compound under simulated solar radiation.
-
Methodology:
-
A solution of this compound is prepared in the desired aqueous matrix (e.g., ultrapure water, artificial estuarine water).[22]
-
The solution is placed in a photoreactor equipped with a light source that simulates the solar spectrum (e.g., a xenon lamp).
-
The temperature of the solution is maintained at a constant level.
-
For indirect photolysis studies, photosensitizers like dissolved organic matter or nitrate can be added.[23]
-
Samples are withdrawn at regular time intervals.
-
The concentration of this compound and its photoproducts (e.g., acridine) are determined by High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.
-
-
Reference: Adapted from Chiron et al. (2006).[22]
Protocol 3: Biodegradation of this compound by Bacteria
-
Objective: To assess the ability of a bacterial strain to degrade this compound.
-
Methodology:
-
A bacterial strain (e.g., Pseudomonas sp.) is isolated from a contaminated environment like activated sludge.
-
The bacteria are cultured in a suitable growth medium.
-
A mineral salt medium (MSM) is prepared and spiked with this compound as the sole carbon source or along with another primary carbon source.
-
The bacterial culture is inoculated into the MSM containing this compound.
-
The cultures are incubated under controlled conditions (e.g., 25°C, 150 rpm).[25]
-
Samples of the culture medium are taken periodically.
-
The concentration of this compound is measured using HPLC or LC-MS to determine the degradation rate.
-
-
Reference: Adapted from Li et al. (2013).[25]
Visualization of Degradation Pathways
The following diagrams illustrate the major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecotoxicity of this compound and its UV photolysis transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal and bacterial species in degrading this compound: a metabolite perspective: Mini-review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interactions of this compound in soil: effects of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorption-desorption of this compound from irrigated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and metabolites of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fate of this compound, its metabolites, and lamotrigine in soils irrigated with reclaimed wastewater: Sorption, leaching and plant uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critical review on the pathways of this compound transformation products in oxidative wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ozonation of this compound and its main transformation products: product determination and reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Fate and Toxicity of this compound and Its Degradation By-Products During Coupling of Ozonation and Nanofiltration for Urban Wastewater Reuse [frontiersin.org]
- 16. Degradation of this compound by UV/chlorine advanced oxidation process and formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of this compound in environmentally relevant concentrations in water by Hydrodynamic-Acoustic-Cavitation (HAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical Advanced Oxidation of this compound: Mechanism and optimal operating conditions - InnovEOX [innoveox.eu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Photocatalytic Degradation of Pharmaceuticals this compound, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. scholar.unair.ac.id [scholar.unair.ac.id]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Insights into the degradation of this compound using a continuous-flow non-thermal plasma: kinetics and comparison with UV-based systems - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW01042F [pubs.rsc.org]
- 31. Determination of this compound and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Carbamazepine's Multifaceted Engagement with Neurotransmitter Systems Beyond Sodium Channels: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain, with its primary mechanism of action widely attributed to the use-dependent blockade of voltage-gated sodium channels. However, a substantial body of evidence reveals a more complex pharmacological profile, implicating its interaction with a variety of other neurotransmitter and neuromodulatory systems. This technical guide provides an in-depth exploration of these auxiliary mechanisms, offering a granular view of the quantitative data, experimental methodologies, and signaling pathways involved. Understanding these additional targets is crucial for a comprehensive grasp of CBZ's therapeutic efficacy and side-effect profile, and for identifying new avenues for drug development.
Adenosine (B11128) Receptor Modulation
This compound has been shown to interact directly with adenosine receptors, primarily acting as an antagonist at the A1 subtype. This interaction is thought to contribute to its neuromodulatory effects.
Quantitative Data on Adenosine Receptor Binding
| Target | Ligand | Ki (μM) | Experimental Model | Reference |
| Adenosine A1 Receptor | [3H]CHA (agonist) | 24.5 ± 3.6 | Rat brain membranes | [1] |
| Adenosine A1 Receptor | [3H]PIA (agonist) | 46 | Rat brain membranes | [2] |
| Adenosine Receptor | [3H]DPX (antagonist) | 3.5 ± 0.4 | Rat brain membranes | [1] |
Ki: Inhibition constant; [3H]CHA: [3H]cyclohexyladenosine; [3H]PIA: [3H]L-N6-phenylisopropyladenosine; [3H]DPX: [3H]diethylphenylxanthine.
Experimental Protocol: Radioligand Binding Assay
The determination of this compound's binding affinity for adenosine receptors is typically achieved through competitive radioligand binding assays.
1.2.1 Membrane Preparation:
-
Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes.
-
The resulting pellet is resuspended in fresh buffer and incubated with adenosine deaminase to remove endogenous adenosine.
-
A second centrifugation is performed, and the final pellet is resuspended in the assay buffer.
1.2.2 Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]CHA for A1 agonist sites or [3H]DPX for antagonist sites) and varying concentrations of this compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
1.2.3 Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Caption: this compound's antagonism of the A1 adenosine receptor.
GABAergic System Modulation
This compound has been observed to potentiate GABAA receptor function, suggesting a role in enhancing inhibitory neurotransmission. This effect appears to be specific to certain subunit compositions of the GABAA receptor.
Quantitative Data on GABAA Receptor Potentiation
| Parameter | Value | GABA Concentration | Receptor Subtype | Experimental Model | Reference |
| EC50 | 24.5 nM | 1 µM | α1β2γ2 | Cultured rat cortical neurons | [3] |
| Maximal Potentiation | 45.6% | 1 µM | α1β2γ2 | Cultured rat cortical neurons | [3] |
EC50: Half-maximal effective concentration.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The potentiation of GABA-induced currents by this compound is investigated using whole-cell patch-clamp recordings from cultured neurons.
2.2.1 Cell Culture:
-
Cortical neurons are harvested from embryonic or neonatal rats and plated on coverslips.
-
The neurons are maintained in a suitable culture medium for a period that allows for maturation and expression of GABAA receptors.
2.2.2 Electrophysiological Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing standard physiological ion concentrations.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a high chloride concentration to allow for the measurement of chloride currents.
-
A neuron is identified, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
2.2.3 Drug Application:
-
A low concentration of GABA (e.g., 1 µM, corresponding to the EC10-EC20) is applied to the neuron to elicit a baseline chloride current.
-
This compound is then co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current by this compound is measured as the percentage increase from the baseline current.
2.2.4 Data Analysis:
-
The peak amplitude of the GABA-induced current in the absence and presence of this compound is measured.
-
Concentration-response curves are generated by plotting the percentage potentiation against the concentration of this compound.
-
The EC50 and maximal potentiation are determined by fitting the data to a sigmoidal function.
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of CBZ on GABA currents.
Glutamatergic System Interactions
This compound has been shown to modulate the glutamatergic system, not by direct receptor antagonism, but by enhancing the activity of the excitatory amino acid transporter 3 (EAAT3), thereby increasing glutamate (B1630785) reuptake.
Quantitative Data on EAAT3 Activity
| Parameter | Value | Substrate | Experimental Model | Reference |
| EC50 | 12.2 µM | Glutamate | Oocytes expressing EAAT3 | [4] |
| Effect on Km | Decrease | Glutamate | Oocytes expressing EAAT3 | [4] |
EC50: Half-maximal effective concentration; Km: Michaelis constant.
Experimental Protocol: Glutamate Transporter Activity Assay
The effect of this compound on EAAT3 activity can be assessed using Xenopus oocytes expressing the transporter and measuring the uptake of radiolabeled glutamate.
3.2.1 Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding human EAAT3 is microinjected into the oocytes.
-
The oocytes are incubated for 2-4 days to allow for transporter expression.
3.2.2 Uptake Assay:
-
EAAT3-expressing oocytes are pre-incubated in a buffer solution.
-
The uptake assay is initiated by adding a solution containing [3H]glutamate and varying concentrations of this compound.
-
The uptake is allowed to proceed for a set time at room temperature.
-
The reaction is stopped by rapidly washing the oocytes with ice-cold buffer to remove extracellular radiolabel.
-
Individual oocytes are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
3.2.3 Data Analysis:
-
The rate of glutamate uptake is calculated for each this compound concentration.
-
The data are plotted to generate a concentration-response curve, from which the EC50 is determined.
-
To determine the effect on Km, uptake assays are performed with varying concentrations of glutamate in the presence and absence of a fixed concentration of this compound, and the data are analyzed using Michaelis-Menten kinetics.
Effects on Ion Channels
Beyond its primary action on sodium channels, this compound also modulates the activity of voltage-gated calcium and potassium channels.
Quantitative Data on Ion Channel Modulation
| Channel Type | Effect | Magnitude of Effect | Experimental Condition | Experimental Model | Reference |
| L-type Voltage-Gated Ca2+ Channel | Inhibition | 52.2 ± 4.5% inhibition | 500 µM CBZ on kainate-stimulated Ca2+ influx | Cultured rat hippocampal neurons | [5] |
| ATP-Sensitive K+ Channel | Inhibition | Disrupts MgADP-dependent opening | 10 µM CBZ | Inside-out patch-clamp from COSm6 cells | [6] |
Experimental Protocol: Calcium Imaging
The inhibitory effect of this compound on voltage-gated calcium channels can be studied by measuring intracellular calcium concentrations in response to depolarization.
4.2.1 Cell Preparation and Loading:
-
Cultured hippocampal neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
After loading, the cells are washed to remove excess dye.
4.2.2 Fluorescence Measurement:
-
The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence microscope.
-
A baseline fluorescence signal is recorded.
-
The neurons are stimulated with a depolarizing agent, such as a high concentration of potassium or a glutamate receptor agonist like kainate, to open voltage-gated calcium channels, and the resulting increase in intracellular calcium is measured.
-
The experiment is repeated in the presence of various concentrations of this compound to assess its inhibitory effect.
4.2.3 Data Analysis:
-
The change in fluorescence intensity is converted to intracellular calcium concentration.
-
The peak calcium response in the presence of this compound is compared to the control response to calculate the percentage of inhibition.
Experimental Protocol: Inside-Out Patch-Clamp for KATP Channels
4.3.1 Cell and Patch Preparation:
-
COSm6 cells are transfected with cDNAs for the KATP channel subunits Kir6.2 and SUR1.
-
An inside-out patch is excised from a transfected cell, exposing the intracellular face of the membrane to the bath solution.
4.3.2 Electrophysiological Recording:
-
The patch is voltage-clamped, and channel activity is recorded.
-
The patch is exposed to a solution containing ATP to induce channel closure.
-
The ability of MgADP to antagonize the ATP-induced inhibition and open the channels is assessed.
-
The experiment is then performed in the presence of this compound to determine its effect on the MgADP-dependent opening of the channels.
Monoamine Neurotransmitter Systems
This compound has been shown to influence dopaminergic and serotonergic neurotransmission, although the precise mechanisms are still being elucidated.
Quantitative Data on Monoamine Modulation
| Neurotransmitter System | Effect | Magnitude of Effect | Experimental Model | Reference |
| Dopamine (B1211576) | Inhibition of Reuptake | 20% | Rat striatal slices | [7] |
| Dopamine | Enhancement of Release | 62% of accumulated [3H]dopamine | Rat striatal slices | [7] |
| Serotonin (B10506) & Dopamine | Altered Neuroendocrine Response | Enhanced prolactin response to tryptophan; increased growth hormone response to apomorphine | Human volunteers | [8] |
Experimental Protocol: In Vivo Microdialysis
The effects of this compound on the extracellular levels of dopamine and serotonin in the brain can be measured using in vivo microdialysis in freely moving animals.
5.2.1 Surgical Procedure:
-
A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the striatum for dopamine or the hippocampus for serotonin) in an anesthetized rat.
-
The animal is allowed to recover from surgery.
5.2.2 Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter.
-
This compound is administered systemically or locally through the probe via reverse dialysis.
-
Dialysate samples continue to be collected to measure the change in neurotransmitter levels.
5.2.3 Sample Analysis:
-
The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
5.2.4 Data Analysis:
-
The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels.
Conclusion
The pharmacological actions of this compound extend well beyond its established role as a sodium channel blocker. Its interactions with adenosine, GABA, and glutamate systems, as well as its modulation of calcium and potassium channels and monoaminergic neurotransmission, paint a picture of a highly pleiotropic agent. The quantitative data and experimental methodologies detailed in this guide provide a framework for understanding these diverse effects. A deeper appreciation of this complex pharmacology is essential for optimizing the clinical use of this compound and for guiding the development of novel therapeutics with improved efficacy and tolerability for a range of neurological and psychiatric disorders.
References
- 1. Specific and potent interactions of this compound with brain adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of the anticonvulsant this compound with adenosine receptors. 1. Neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs this compound and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound inhibits ATP-sensitive potassium channel activity by disrupting channel response to MgADP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on dopamine- and serotonin-mediated neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Psychiatric Applications of Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine is a well-established anticonvulsant medication that has found significant application in psychiatry, primarily as a mood stabilizer for bipolar disorder.[1] Initially approved for epilepsy and trigeminal neuralgia, its efficacy in managing manic episodes has positioned it as a key therapeutic option, particularly for patients who do not respond to or tolerate lithium.[1][2] This technical guide provides a comprehensive overview of the basic research into this compound's psychiatric applications, focusing on its mechanisms of action, quantitative efficacy data from clinical trials, and detailed experimental protocols for its investigation. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of this compound's neuropharmacology.
Core Mechanisms of Action
This compound's therapeutic effects in psychiatric disorders are believed to stem from a combination of actions on neuronal excitability and intracellular signaling pathways. While its primary mechanism is the modulation of voltage-gated sodium channels, emerging research points to its influence on other complex cellular systems.
Modulation of Voltage-Gated Sodium Channels
The most well-documented mechanism of this compound is its action as a use-dependent blocker of voltage-gated sodium channels (VGSCs).[3][4] It preferentially binds to the inactivated state of these channels, a conformation that is more prevalent during the rapid, repetitive neuronal firing characteristic of manic episodes and seizures.[3] This binding stabilizes the inactivated state, thereby reducing the number of available channels that can open and propagate further action potentials.[3] This leads to a decrease in neuronal hyperexcitability and a reduction in the synaptic release of excitatory neurotransmitters like glutamate, without significantly affecting normal neuronal activity.[5][6][7]
Caption: this compound's primary mechanism at the synapse.
Wnt/β-catenin Signaling Pathway
Recent studies have revealed that this compound can modulate the Wnt/β-catenin signaling pathway. It has been shown to bind to a novel pocket on the Frizzled-8 (FZD8) receptor, a key component of this pathway.[8][9] This interaction can suppress FZD8-mediated Wnt/β-catenin signaling.[8][9] Downstream, this compound has been observed to decrease the phosphorylation of glycogen (B147801) synthase kinase 3β (p-GSK3β) and reduce levels of β-catenin.[2][10] Since the Wnt/β-catenin pathway is involved in neuronal development, synaptic plasticity, and mood regulation, its modulation by this compound may contribute to its long-term mood-stabilizing effects. However, it is important to note that some studies have found that this compound does not inhibit GSK-3 activity in neocortical cells, suggesting the effects may be cell-type dependent or occur through different mechanisms.[11][12][13]
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Other Potential Mechanisms
-
Inositol (B14025) Signaling: The role of this compound in the inositol signaling pathway, a key target for lithium, is less clear. Some research suggests that this compound may stimulate inositol monophosphatase (IMPase), an enzyme inhibited by lithium.[14] Conversely, other studies indicate that this compound can inhibit inositol phosphate (B84403) formation, potentially through antagonism of adenosine (B11128) A1-receptors which modulate this pathway.[15] Further research is needed to clarify this mechanism.
-
GABAergic and Glutamatergic Systems: this compound has been shown to increase the inhibitory neurotransmitter GABA and decrease the excitatory neurotransmitter glutamate, which contributes to its overall effect of reducing neuronal excitability.[6]
Quantitative Data from Clinical Trials
The efficacy of this compound in various psychiatric disorders has been evaluated in numerous clinical trials. The following tables summarize key quantitative findings.
Table 1: Efficacy of this compound in Bipolar Mania
| Study/Analysis | Comparison | Primary Outcome Measure | Response Rate (this compound) | Response Rate (Comparator) | p-value |
| Weisler et al. (2004)[16] | vs. Placebo | ≥50% decrease in YMRS score | 41.5% | 22.4% | 0.0074 |
| Zhang et al. (as cited in[17]) | vs. Placebo | Clinical Response Rate (Mania) | 87.8% | 57.1% | 0.012 |
| Pooled Analysis (as cited in[18]) | N/A (20 controlled trials) | Pooled Response Rate | 52% | N/A | N/A |
YMRS: Young Mania Rating Scale
Table 2: Efficacy of this compound in Bipolar Depression
| Study/Analysis | Comparison | Primary Outcome Measure | Response Rate (this compound) | Response Rate (Comparator) | p-value |
| Zhang et al. (as cited in[17][19]) | vs. Placebo | Clinical Response Rate (Depression) | 63.8% | 34.8% | 0.044 |
Table 3: Efficacy of this compound as Adjunctive Therapy in Schizophrenia
| Study/Analysis | Comparison | Primary Outcome Measure | Result |
| Cochrane Review (2014)[20] | vs. Placebo (adjunct) | Overall Global Improvement | Superior to placebo (2 RCTs, n=38, RR 0.57) |
| Cochrane Review (2014)[20] | vs. Placebo (adjunct) | 50% reduction in BPRS scores | No significant difference (6 RCTs, n=147, RR 0.86) |
BPRS: Brief Psychiatric Rating Scale; RR: Risk Ratio
Table 4: Common and Serious Adverse Effects of this compound
| Adverse Effect | Approximate Frequency | Notes |
| Dizziness, Drowsiness, Ataxia, Nausea, Vomiting | >1 in 100 people (Common)[21] | Often mild and can decrease as the body adapts.[21] |
| Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | Rare (1-6 per 10,000 new users in Caucasian populations)[22] | Risk is about 10 times higher in some Asian populations due to a strong association with the HLA-B*1502 allele.[22] |
| Aplastic Anemia and Agranulocytosis | Rare | Requires monitoring of complete blood counts. |
| Hyponatremia | Can occur, especially in geriatric patients.[22] | May lead to confusion or more frequent seizures.[22] |
| Suicidal Thoughts or Behavior | ~1 in 500 patients (twice the rate of placebo)[22] | Requires monitoring for changes in mood or behavior. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to investigate this compound's effects.
Whole-Cell Voltage-Clamp Recording for Sodium Channel Analysis
This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons (e.g., mouse neuroblastoma cells or human dentate granule cells).[8]
Objective: To characterize the voltage- and use-dependent block of sodium channels by this compound.
Materials:
-
Cultured neurons (e.g., N18 neuroblastoma cells).
-
Patch-clamp rig with amplifier, digitizer, and microscope.
-
Glass micropipettes (resistance 2-4 MΩ).
-
Extracellular (bath) solution containing standard physiological ion concentrations.
-
Intracellular (pipette) solution (e.g., containing CsF, CsCl, NaCl, MgCl2, EGTA, HEPES, ATP, GTP).[22]
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a target neuron with the micropipette under microscopic guidance.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell mode).
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to ensure sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents.
-
-
This compound Application:
-
Perfuse the bath with the extracellular solution containing this compound at a known concentration.
-
Repeat the voltage-clamp protocol to measure sodium currents in the presence of the drug.
-
-
Use-Dependence Protocol:
-
Apply a train of repetitive depolarizing pulses (e.g., at 2 Hz or higher) both before and during this compound application to assess use-dependent block.[8]
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step.
-
Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and the rate of recovery from inactivation to characterize the effects of this compound.
-
Caption: Experimental workflow for patch-clamp analysis.
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the general procedure for measuring extracellular neurotransmitter levels (e.g., glutamate, GABA) in the hippocampus of a freely moving rat in response to this compound.
Objective: To determine how this compound modulates basal and stimulus-evoked neurotransmitter release in a specific brain region.
Materials:
-
Adult male Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound solution.
-
High-potassium or other stimulating agent.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period to establish a baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the fraction collector.
-
Collect several baseline samples.
-
-
Drug Administration:
-
Administer this compound, either systemically (e.g., intraperitoneal injection) or locally by adding it to the perfusion fluid (reverse dialysis).
-
Continue collecting dialysate samples to measure the effect of the drug on basal neurotransmitter levels.
-
-
Stimulated Release (Optional):
-
To measure effects on evoked release, switch the perfusion fluid to one containing a stimulating agent (e.g., high-potassium aCSF) for a short period.
-
Collect samples during and after stimulation, both with and without this compound pre-treatment.
-
-
Sample Analysis:
-
Analyze the concentration of neurotransmitters in the collected dialysate samples using HPLC.
-
-
Data Analysis:
-
Calculate the percent change from baseline for each neurotransmitter following drug administration and/or stimulation.
-
Randomized Controlled Clinical Trial (Bipolar Mania)
This protocol describes a generalized design for a double-blind, placebo-controlled trial to evaluate the efficacy and safety of extended-release this compound in patients with bipolar I disorder, manic or mixed episodes.[4]
Objective: To determine if this compound is superior to placebo in reducing manic symptoms over a defined treatment period.
Methodology:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Selection:
-
Inclusion Criteria: Adults diagnosed with Bipolar I Disorder (according to DSM criteria), currently experiencing a manic or mixed episode. A minimum score on a standardized mania rating scale (e.g., Young Mania Rating Scale [YMRS] ≥ 20).
-
Exclusion Criteria: Presence of other major psychiatric or medical conditions that could confound the results, substance use disorders, pregnancy, known hypersensitivity to this compound.
-
-
Procedure:
-
Screening and Washout: Screen patients for eligibility. If they are taking other psychotropic medications, a washout period is implemented.
-
Single-Blind Placebo Lead-in: All eligible patients receive a single-blind placebo for a short period (e.g., 3-7 days) to exclude placebo super-responders and ensure baseline stability.
-
Randomization: Patients are randomly assigned to receive either extended-release this compound or a matching placebo.
-
Treatment Phase (e.g., 3 weeks):
-
Dosing: The this compound group starts at a fixed dose (e.g., 400 mg/day) which is then titrated upwards based on clinical response and tolerability to a target range (e.g., 400-1600 mg/day).[7] Plasma levels may be monitored to ensure they are within the therapeutic range (typically 4-12 µg/mL).[7]
-
Assessments: Efficacy is assessed weekly using standardized scales like the YMRS (primary outcome), Clinical Global Impressions (CGI) scale, and a depression scale (e.g., Montgomery-Åsberg Depression Rating Scale, MADRS) for mixed episodes. Safety is monitored through the recording of adverse events, vital signs, and laboratory tests (including complete blood count and liver function tests).
-
-
-
Statistical Analysis: The primary analysis is typically a comparison of the change from baseline in the mean YMRS score between the this compound and placebo groups using an appropriate statistical model (e.g., ANCOVA). Responder rates (e.g., percentage of patients with ≥50% reduction in YMRS score) are also compared.
Conclusion
This compound remains a valuable tool in the psychiatric armamentarium, particularly for the management of bipolar mania. Its primary mechanism of action through the use-dependent blockade of voltage-gated sodium channels is well-established and provides a clear rationale for its mood-stabilizing effects. Furthermore, ongoing research into its effects on signaling pathways such as the Wnt/β-catenin system is opening new avenues for understanding its broader neuropharmacological profile. The quantitative data from clinical trials consistently support its efficacy in acute mania, although its role in bipolar depression and as an adjunctive treatment for schizophrenia requires further elucidation. The experimental protocols outlined in this guide provide a framework for future research aimed at refining our understanding of this compound's mechanisms and optimizing its clinical application in psychiatric disorders. For drug development professionals, the multifaceted nature of this compound's action suggests that targeting specific nodes within these pathways could lead to the development of novel therapeutics with improved efficacy and tolerability.
References
- 1. A trial of this compound in borderline personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of melancholia during this compound treatment in borderline personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Practice Guidelines for Management of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and this compound on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Pharmacotherapy of borderline personality disorder. Alprazolam, this compound, trifluoperazine, and tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Current Clinical Psychopharmacology in Borderline Personality Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Controlled Trials of this compound (Tegretol) for Bipolar Disorder [neurotransmitter.net]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. The use of this compound in the treatment of schizophrenic and schizoaffective psychoses: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and 10,11-epoxythis compound produce use- and voltage-dependent limitation of rapidly firing action potentials of mouse central neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound effects on Na+ currents in human dentate granule cells from epileptogenic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound extended-release capsules in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound prevents breakdown of neurotransmitter release induced by hyperactivation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of effects of antiepileptic drugs on SNAREs-mediated hippocampal monoamine release using in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Carbamazepine (CBZ) in human plasma. This compound is a primary antiepileptic drug with a narrow therapeutic index, typically maintained between 4-12 mg/L in plasma, necessitating therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity.[1] The described method is simple, rapid, and accurate, employing a straightforward protein precipitation for sample preparation and a reversed-phase C18 column for separation.[2][3][4] The method is validated according to established bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity suitable for clinical research and TDM.[5]
Principle
The method is based on reversed-phase high-performance liquid chromatography. After extraction from the plasma matrix via protein precipitation, the sample is injected into the HPLC system. This compound and an internal standard (IS) are separated on a C18 stationary phase using an isocratic mobile phase. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at 285 nm, which is a wavelength of high absorbance for this compound.[2][3][4][6]
Experimental Protocols
Materials and Reagents
-
This compound (CBZ) reference standard
-
Propylparaben (Internal Standard)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Drug-free human plasma
-
Volumetric flasks, pipettes, and general laboratory glassware
-
Centrifuge tubes (1.5 mL or 2.0 mL)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with an isocratic pump, autosampler, and UV/Vis detector is required.[2] The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | µ-Bondapak C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2][3][4] |
| Mobile Phase | Methanol : Water (50:50, v/v)[2][3][4] |
| Flow Rate | 1.0 mL/min[2][3][4][5] |
| Injection Volume | 50 µL[2] |
| Detection Wavelength | 285 nm[2][3][4][6] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes[2][3][4] |
Preparation of Stock and Working Solutions
-
CBZ Stock Solution (1 mg/mL): Accurately weigh and dissolve 50.0 mg of this compound in a 50 mL volumetric flask with methanol.[2]
-
CBZ Working Solution (50 µg/mL): Dilute the 1 mg/mL stock solution 20-fold with methanol.[2]
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 50.0 mg of Propylparaben in a 50 mL volumetric flask with methanol.[2]
-
IS Working Solution (250 µg/mL): Prepare a suitable dilution from the IS stock solution using methanol.[2]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the CBZ working solution to achieve final concentrations across the desired range (e.g., 0.5, 1, 2, 5, 10, 20, and 40 µg/mL).[2][6]
-
A fixed concentration of the internal standard (e.g., 10 µg/mL) is added to each calibration standard and QC sample.[2]
-
QC samples are prepared similarly at a minimum of three concentration levels: low, medium, and high (e.g., 1, 5, and 20 µg/mL).[6]
Plasma Sample Preparation Protocol
The protein precipitation method is used for sample clean-up.
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.[2]
-
Add a fixed volume of the internal standard working solution.
-
Add 400 µL of methanol to the tube to precipitate plasma proteins.[2]
-
Vortex mix the tube for 2 minutes to ensure thorough mixing.[2][6]
-
Centrifuge the mixture at 5000 rpm for 5 minutes.[2]
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 50 µL of the supernatant into the HPLC system for analysis.[2]
Method Validation Data
The method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
| Parameter | Result |
| Concentration Range | 0.5 - 40.0 µg/mL[2][3][4][6] |
| Regression Equation | y = 0.2847x + 0.0138[2][3][4] |
| Correlation Coefficient (r²) | > 0.999[2][3][4] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL[2][3][4] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentrations on the same day (n=5) and on three different days, respectively.
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
| Low | 1.0 | 3.4%[2] | 100.2%[2] | 2.75%[2] | 98.4%[2][3] |
| Medium | 10.0 | 2.9%[2] | 97.5%[2] | 1.52%[2] | 99.5%[2][3] |
| High | 40.0 | 2.7%[2] | 99.9%[2] | 0.53%[2] | 100.5%[2][3] |
Precision is expressed as Relative Standard Deviation (%RSD) and should be <15%. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration and should be within 85-115%.[5]
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The mean recovery was found to be 97.2%.[5]
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and reliability of results.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Development and validation of an HPLC–UV method for the quantification of this compound in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for the quantification of this compound in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
Revolutionizing Therapeutic Drug Monitoring: A Highly Sensitive LC-MS/MS Method for the Simultaneous Detection of Carbamazepine and Its Metabolites
Abstract
Carbamazepine is a cornerstone medication for the management of epilepsy, neuropathic pain, and bipolar disorder. Due to its narrow therapeutic window and complex metabolism, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major active and inactive metabolites in biological matrices. The detailed protocol herein provides researchers, clinicians, and pharmaceutical scientists with a reliable tool for pharmacokinetic studies, clinical diagnostics, and drug development.
Introduction
This compound (CBZ) undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2] The main metabolic pathway involves the formation of a pharmacologically active metabolite, this compound-10,11-epoxide (CBZ-E), which is further hydrolyzed to the inactive 10,11-dihydro-10,11-dihydroxythis compound (DiOH-CBZ).[3][4] Minor pathways include ring hydroxylation to form 2-hydroxythis compound (B22019) (2-OH-CBZ) and 3-hydroxythis compound (B22271) (3-OH-CBZ).[1][5] Given that the epoxide metabolite possesses anticonvulsant activity and can contribute to both the therapeutic and toxic effects of the parent drug, its simultaneous measurement with this compound is of high clinical importance.[3]
This LC-MS/MS method offers high selectivity and sensitivity for the concurrent determination of this compound and its key metabolites, enabling a comprehensive assessment of an individual's metabolic profile. This can aid in dose adjustments, understanding drug-drug interactions, and personalizing treatment regimens.
Metabolic Pathway of this compound
The metabolic conversion of this compound is a multi-step process involving several key enzymatic reactions, primarily occurring in the liver. The major pathway leads to the formation of an active epoxide metabolite, which is subsequently inactivated.
References
- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Association of this compound major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
Application Notes and Protocols for In Vitro Cell Culture Models to Study Carbamazepine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (CBZ) is a first-line antiepileptic drug and mood stabilizer with a complex mechanism of action. While its primary therapeutic effect is attributed to the blockade of voltage-gated sodium channels, in vitro studies have revealed a multitude of other cellular effects that contribute to both its therapeutic efficacy and its adverse effects. These include modulation of mitochondrial function, induction of apoptosis, alteration of gene expression, and effects on neurotransmitter systems beyond sodium channel blockade. This document provides detailed application notes and experimental protocols for utilizing in vitro cell culture models to investigate the multifaceted mechanism of action of this compound.
Key In Vitro Effects of this compound
This compound's effects have been characterized in a variety of in vitro models, including primary neuronal cultures and immortalized cell lines. The following sections summarize the key findings and provide relevant quantitative data.
Inhibition of Voltage-Gated Sodium Channels
A primary mechanism of this compound is the use-dependent blockade of voltage-gated sodium channels (VGSCs), which reduces neuronal excitability. This effect has been demonstrated in various neuronal and transfected cell lines.
Data Presentation: Effects of this compound on Voltage-Gated Sodium Channels
| Cell Line | Channel Subtype | Effect | Concentration/IC50 | Citation(s) |
| Dorsal Root Ganglion (DRG) Neurons | Not specified | Depression of Na+ current | Depression of 95 ± 5.2% at 300 µM | [1] |
| HEK293 | Na(v)1.7 | Inhibition of sodium current | Not specified | [2] |
| Neuro-2a | Na(v) (endogenous) | Suppression of transient (INa(T)) and late (INa(L)) Na+ currents | IC50 for INa(T): 56 µM, IC50 for INa(L): 18 µM | [3][4] |
| DRG Neurons | TTXr Na+ current | Attenuation of hyperglycemia-enhanced Na+ channel activity | 100 µM |
Mitochondrial Toxicity
This compound has been shown to exert toxic effects on mitochondria, which may contribute to some of its adverse effects, such as hepatotoxicity.
Data Presentation: Effects of this compound on Mitochondrial Function
| System | Parameter | Effect | Concentration/IC50 | Citation(s) |
| Isolated pig brain mitochondria | Complex I-linked respiration | Partial inhibition | IC50 = 353 µM | [5] |
| Isolated pig brain mitochondria | Complex II-linked respiration | Inhibition | IC50 = 182 µM | [5] |
| HepG2 cells | Glu/Gal assay | Confirmed mitochondrial toxicant in galactose media | Not specified | [5] |
| BBB-derived microvascular endothelial cells | Mitochondrial membrane potential | Significant decrease | 0.1-1000 μM | [6] |
| BBB-derived microvascular endothelial cells | Oxygen consumption rates | Decrease | 0.1-1000 μM | [6] |
| Isolated rat liver mitochondria | Mitochondrial function (bioactivated CBZ) | Decrease in state three respiration, RCR, ATP synthesis, and membrane potential | Not specified | |
| Isolated wild-type mouse hippocampus mitochondria | State III respiration | Attenuation | IC50: 129.2 µM | [7] |
Modulation of Glutamate (B1630785) Neurotransmission
This compound can influence glutamatergic signaling by affecting both glutamate release and uptake.
Data Presentation: Effects of this compound on Glutamate Signaling
| Cell Model | Target | Effect | Concentration | Citation(s) |
| Primary cultured astrocytes | Pro-inflammatory cytokine-induced L-glutamate release | Attenuation | 10 and 20 µM | [8][9] |
| Oocytes expressing EAAT3 | EAAT3 activity | Dose-dependent enhancement | EC50 = 12.2 µM | [10] |
| C6 rat glioma cells | Endogenous EAAT3 activity | Enhancement | Clinically relevant concentrations | [10] |
Induction of Apoptosis
At supra-therapeutic concentrations, this compound can induce apoptosis in various cell types.
Data Presentation: Pro-apoptotic Effects of this compound
| Cell Line/Type | Assay | Effect | Concentration | Citation(s) |
| Cultured cerebellar granule cells | DNA fragmentation (laddering) | Concentration-dependent increase | Supra-therapeutic | [11] |
| TERA2.cl.SP12 (human stem cell line) | DNA fragmentation (sub-G1 phase) | Induction of apoptosis | 100 µM | [12] |
| Platelets | Apoptosis | Induction | Not specified | [13][14] |
| Vero cells | Mitotic arrest leading to apoptosis | Induction | Supra-therapeutic | [15] |
Alterations in Gene Expression
This compound can modulate the expression of genes involved in cellular stress responses, drug metabolism, and transport.
Data Presentation: this compound-Induced Changes in Gene Expression
| System | Pathway/Genes Affected | Effect | Citation(s) |
| Mouse liver | Keap1-Nrf2-ARE signaling pathway (e.g., glutathione (B108866) transferase, heat shock proteins) | Induction | [16][17][18] |
| Human embryonic stem cells (hESCs) | Neurogenesis-related genes (e.g., βIII-tubulin, Ngn1, Reelin, MAP-2) | Decrease in expression | [19][20] |
| HepG2 and Caco2 cells | ABCB1 and ABCC2 transporters | Induction of expression and functional activity | [21] |
| Mouse liver | Cyp2c29, Gstmu1, Hspa8 | 12.2-fold, 5.3-fold, and 2.5-fold increase in mRNA levels, respectively | [17] |
Endoplasmic Reticulum (ER) Stress and Autophagy
This compound has been shown to alleviate ER stress and enhance autophagy, which may be a neuroprotective mechanism.
Data Presentation: Effects of this compound on ER Stress and Autophagy
| Cell Model | Effect | Mechanism | Citation(s) |
| Human cell culture (MCDS model) | Reduced ER stress | Stimulation of autophagy and proteasomal degradation of misfolded proteins | [22][23] |
| Machado-Joseph disease (MJD) in vitro models | Promoted clearance of mutant ataxin-3 | Autophagy enhancement | [24] |
| Mutant KATP channel-transfected cells | Modulated Golgi retention and autophagy | Rescue of mutant channel surface expression | [25] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the in vitro effects of this compound.
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound (CBZ) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of CBZ. Include a vehicle control (medium with the same concentration of DMSO as the highest CBZ concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Apoptosis using Caspase-3 Activity Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Plate and treat cells with various concentrations of this compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well black plate, add an equal amount of protein from each sample.
-
Reaction Initiation: Prepare a master mix containing 2X reaction buffer and the caspase-3 substrate. Add this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for Ac-DEVD-AFC).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold change relative to the untreated control.
Protocol 3: Whole-Cell Patch-Clamp Recording of Sodium Currents
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels.
Materials:
-
Cultured neurons or transfected cells on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
This compound stock solution
Procedure:
-
Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell Patching: Approach a cell with the pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the sodium currents in the presence of this compound.
-
Washout: Perfuse with the control extracellular solution to observe the reversibility of the effect.
-
Data Analysis: Measure the peak amplitude of the sodium current before, during, and after this compound application. Calculate the percentage of inhibition.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify changes in the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Cultured cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse) for target and housekeeping genes
Procedure:
-
RNA Extraction: Treat cells with this compound for the desired time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified product.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and treated samples. Calculate the relative gene expression using the ΔΔCt method.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro study.
This compound's Multifaceted Mechanism of Action
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression: MRNA Transcript Analysis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
- 15. Whole-cell patch-clamp recording from the cultured hippocampal neurons [bio-protocol.org]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. origene.com [origene.com]
- 20. Assessment of respiration in isolated plant mitochondria using Clark-type electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. mdpi.com [mdpi.com]
Application Notes: Carbamazepine in Animal Models of Neuropathic Pain
Introduction
Carbamazepine (CBZ) is an anticonvulsant drug that has been a cornerstone in the treatment of neuropathic pain, particularly trigeminal neuralgia, for decades.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcited neural membranes and inhibits the repetitive firing of neurons that underlies neuropathic pain.[1][3][4] Animal models are indispensable tools for investigating the pathophysiology of neuropathic pain and for the preclinical evaluation of potential analgesics like this compound. These models mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus), providing a platform to study the efficacy and mechanisms of action of therapeutic compounds.[5]
Mechanism of Action
This compound's therapeutic effect in neuropathic pain is primarily attributed to its use-dependent blockade of VGSCs.[3][6] In a neuropathic state, damaged neurons exhibit spontaneous, ectopic firing and heightened excitability. This is often associated with an increased expression or altered function of specific sodium channel subtypes, such as NaV1.7 and NaV1.8, in nociceptive pathways.[6][7] this compound preferentially binds to the inactivated state of these channels.[3][4] During the rapid, repetitive firing characteristic of neuropathic pain, more channels enter the inactivated state, making this compound's blocking action more potent. This state-dependent binding prevents the return of the channels to the resting state, thereby reducing the number of available channels to open and generate subsequent action potentials.[4] This effectively dampens the transmission of pain signals along the nerve fiber.
Figure 1: this compound blocks pain signals by stabilizing the inactive state of voltage-gated sodium channels.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various animal models of neuropathic pain. The effective dose and degree of analgesia can vary depending on the specific model, species, and pain assessment method.
| Animal Model | Species | This compound Dose & Route | Pain Behavior Assessed | Key Finding | Citation(s) |
| Chronic Constriction Injury (CCI) | Rat | 32 mg/kg, i.p. | Mechanical Allodynia & Thermal Hyperalgesia | Moderately attenuated mechanical allodynia and strongly attenuated thermal hyperalgesia. | [8] |
| Chronic Constriction Injury (CCI) of Infraorbital Nerve | Rat | 50 mg/kg, i.p. | Mechanical Hypersensitivity | Diminished evoked pain behavior. | [9] |
| Spinal Nerve Ligation (SNL) | Rat | 0.5 - 22.5 mg/kg, s.c. | Spontaneous Activity & Evoked Neuronal Responses | Significantly reduced spontaneous activity and inhibited C- and A-fiber evoked responses. | [10] |
| Tibial Nerve Injury (TNI) | Rat | 10 mg/kg, i.p. | Tactile Hyperalgesia | Ineffective alone, but completely attenuated hyperalgesia when combined with morphine. | [11][12] |
| Chemotherapy-Induced (Cisplatin) | Rat | 5, 10, 15 mg/kg, p.o. | Thermal Hyperalgesia (Tail-flick) | Dose-dependently increased pain threshold in both acute and chronic administration. | [13] |
| Diabetic Neuropathy | Human | ~600 mg/day | Various Sensory Symptoms | Relieved symptoms like shooting pains, burning, and hyperalgesia in 93% of patients. | [14] |
| Diabetic Neuropathy | Human | Not Specified | Paresthesias and Pain | Demonstrated improvement in small placebo-controlled studies. | [1] |
Experimental Protocols & Workflow
A typical experimental workflow for evaluating this compound involves surgically or chemically inducing a neuropathic pain state, followed by behavioral assessments to confirm the development of pain-like behaviors. Subsequently, the drug is administered, and the behavioral tests are repeated to assess its analgesic efficacy.
Figure 2: General experimental workflow for testing this compound in animal models of neuropathic pain.
Neuropathic Pain Animal Model Protocols
a) Chronic Constriction Injury (CCI) Model [8][15] This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve fiber damage that mimics chronic nerve compression pain in humans.
-
Animals: Male Sprague-Dawley or Wistar rats (200-270g).
-
Anesthesia: Isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
Procedure:
-
Place the anesthetized animal in a prone position. Make an incision on the lateral surface of the mid-thigh.
-
Gently separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.
-
Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb. The ligatures should constrict the nerve without arresting circulation.
-
Close the muscle layer and skin with sutures.
-
For the sham group, perform the same procedure but do not place the ligatures.
-
-
Post-operative Care: Monitor animals for recovery. Pain-like behaviors typically develop within 7-14 days.
b) Spinal Nerve Ligation (SNL) Model [10][16] This model, developed by Kim and Chung, involves a tight ligation of one or more spinal nerves, resulting in robust and reproducible pain behaviors.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: As per the CCI model.
-
Procedure:
-
Place the animal in a prone position and make a paraspinal incision at the L4-S2 level.
-
Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 spinal nerve.
-
Tightly ligate the L5 nerve (and often the L6 nerve as well) distal to the dorsal root ganglion with a silk suture (e.g., 6-0).
-
Ensure the ligation is secure. Close the wound in layers.
-
The sham procedure involves the same surgical exposure without nerve ligation.
-
-
Post-operative Care: Pain behaviors typically manifest within a few days and remain stable for weeks.
c) Chemotherapy-Induced Neuropathic Pain (CINP) Model [13] This model replicates the painful peripheral neuropathy that is a common side effect of certain chemotherapy agents like cisplatin (B142131).
-
Animals: Male Wistar rats (180-200g).
-
Inducing Agent: Cisplatin.
-
Procedure:
-
Administer cisplatin via a single intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
The control group receives a saline injection.
-
Monitor the animals' weight and general health, as cisplatin can cause systemic toxicity.
-
Hyperalgesia typically develops and becomes significant by day 15 post-injection.
-
Drug Administration Protocol
-
Preparation: this compound is typically dissolved in a vehicle such as a small amount of DMSO and then diluted in saline or suspended in a solution like 0.5% carboxymethyl cellulose.
-
Administration:
-
Timing: The drug is usually administered 30-60 minutes before behavioral testing to coincide with its peak effect.
Behavioral Testing Protocols
Behavioral tests are crucial for quantifying the pain-like state of the animal and the analgesic effect of the treatment.[17][18]
a) Mechanical Allodynia Assessment (von Frey Test) [19]
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific amount of force when buckled.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw (or the whisker pad area in orofacial pain models) starting with a filament below the expected threshold.
-
A positive response is a brisk withdrawal, shaking, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). This method provides an objective measure of the mechanical sensitivity.
-
b) Thermal Hyperalgesia Assessment (Hargreaves Plantar Test)
-
Apparatus: A radiant heat source positioned under a glass floor. The device measures the latency for the animal to withdraw its paw.
-
Procedure:
-
Place the animal in a Plexiglas chamber on the glass floor and allow it to acclimate.
-
Position the heat source directly beneath the plantar surface of the hind paw.
-
Activate the heat source. A timer starts automatically and stops when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Repeat the measurement 3-5 times for each paw, with several minutes between trials. A reduced withdrawal latency in the injured paw indicates thermal hyperalgesia.
-
c) Thermal Hyperalgesia Assessment (Tail-Flick Test) [13]
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
Gently restrain the rat, allowing the tail to be exposed.
-
Apply the heat source to a specific point on the ventral surface of the tail.
-
Measure the latency for the animal to flick its tail away from the heat.
-
A cut-off time is used to prevent injury. An increase in tail-flick latency after drug administration indicates an analgesic effect.
-
Signaling Pathway in Neuropathic Pain
Peripheral nerve injury leads to a cascade of events that increase the excitability of primary sensory neurons. A key element in this process is the upregulation and altered gating of voltage-gated sodium channels at the injury site and in the dorsal root ganglion (DRG), which lowers the threshold for action potential generation and promotes spontaneous firing. This compound intervenes by blocking these channels, thereby reducing the propagation of ectopic discharges that are perceived as pain.
Figure 3: Pathway showing how nerve injury leads to pain signals and where this compound intervenes.
References
- 1. This compound (Chapter 73) - The Essence of Analgesia and Analgesics [cambridge.org]
- 2. Trigeminal Neuralgia Treatment & Management: Approach Considerations, Overview of Antiepileptic Drugs, this compound Therapy [emedicine.medscape.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound for Chronic Muscle Pain: A Retrospective Assessment of Indications, Side Effects, and Treatment Response [mdpi.com]
- 8. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Underlying the Selective Therapeutic Efficacy of this compound for Attenuation of Trigeminal Nerve Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of systemic this compound and gabapentin on spinal neuronal responses in spinal nerve ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Potentiates the Effectiveness of Morphine in a Rodent Model of Neuropathic Pain | PLOS One [journals.plos.org]
- 13. Effect of Acute and Chronic Administration of this compound on Cisplatin-Induced Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Carbamazepine as an Adjunctive Therapy in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine, an anticonvulsant and mood stabilizer, has been investigated as an adjunctive therapy for schizophrenia, particularly in patients who do not achieve a satisfactory response to antipsychotic medication alone.[1] While its routine clinical use for this indication is not broadly recommended due to mixed evidence from clinical trials, research suggests potential benefits for specific patient subgroups, such as those with violent episodes, schizoaffective disorder, or co-occurring EEG abnormalities.[1][2] These application notes provide a detailed protocol for researchers designing clinical trials to investigate the efficacy and safety of this compound as an adjunctive treatment for schizophrenia.
Mechanism of Action: this compound's primary mechanism involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the repetitive firing of action potentials.[3][4] This action is thought to contribute to its anticonvulsant and mood-stabilizing effects. Additionally, studies suggest that this compound may modulate dopamine (B1211576) and serotonin (B10506) neurotransmitter systems, which are implicated in the pathophysiology of schizophrenia.[5][6] Specifically, it has been shown to enhance the prolactin response to the serotonin precursor tryptophan and increase the growth hormone response to the dopamine agonist apomorphine (B128758) in healthy volunteers.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies and meta-analyses on the use of adjunctive this compound in schizophrenia.
Table 1: Efficacy of Adjunctive this compound in Schizophrenia
| Outcome Measure | This compound Group | Placebo/Control Group | Risk Ratio (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |
| Global Improvement (Marked or Moderate) | 48% (of 82 patients) | 30% (of 80 patients) | Not Reported | P < 0.05 | [7] |
| Global Improvement | Not specified | Not specified | RR 0.57 | 0.37 to 0.88 | [1][2] |
| ≥50% Reduction in BPRS Score | Not specified | Not specified | RR 0.86 | 0.67 to 1.12 | [1][2] |
| Leaving Study Early | Not specified | Not specified | RR 0.47 | 0.16 to 1.35 | [1][2] |
Table 2: Adverse Events Associated with Adjunctive this compound
| Adverse Event | This compound Group | Placebo/Control Group | Risk Ratio (RR) | 95% Confidence Interval (CI) | Citation(s) |
| Movement Disorders (vs. Haloperidol alone) | Fewer participants | More participants | RR 0.38 | 0.14 to 1.02 | [1] |
| Parkinsonism (vs. Perphenazine alone) | Fewer participants | More participants | RR 0.03 | 0.00 to 0.43 | [1] |
Note: Data on specific adverse event frequencies for this compound vs. placebo in adjunctive schizophrenia trials are limited in the provided search results. Common side effects of this compound include poor coordination, headaches, and drowsiness.[1]
Experimental Protocols
This section outlines a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial of adjunctive this compound for schizophrenia, based on common practices from the literature.
Study Population
-
Inclusion Criteria:
-
Adult patients (18-65 years) with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.
-
Patients who have been on a stable dose of a single antipsychotic medication for at least 4 weeks prior to enrollment.
-
Patients who continue to exhibit persistent psychotic symptoms despite adequate antipsychotic treatment, as evidenced by a minimum score on a standardized rating scale (e.g., Brief Psychiatric Rating Scale (BPRS) total score > 40).[8]
-
For studies targeting specific populations: patients with a history of aggression, violent behavior, or comorbid EEG abnormalities.[1][2]
-
-
Exclusion Criteria:
-
History of hypersensitivity to this compound or tricyclic compounds.[9]
-
History of bone marrow depression.[9]
-
Current use of other mood stabilizers or anticonvulsants.
-
Clinically significant or unstable medical conditions (cardiac, renal, hepatic).
-
Pregnancy or lactation.
-
Presence of the HLA-B*1502 allele in genetically at-risk patients.[10]
-
Study Design and Blinding
-
A multi-center, randomized, double-blind, placebo-controlled design is recommended.
-
The study duration should be a minimum of 4-8 weeks to adequately assess efficacy.[7][11]
-
Patients, investigators, and rating staff should remain blinded to the treatment allocation.
Treatment Regimen
-
Investigational Drug: this compound (or matching placebo).
-
Dosage and Titration:
-
Initiate this compound at a low dose, such as 200 mg per day in divided doses.[12]
-
Gradually increase the dose every 3-5 days based on tolerability, with a target dose range of 400-800 mg/day. Some studies have used doses up to 1600 mg/day.[12]
-
The goal is to achieve a therapeutic plasma concentration of 4-12 mcg/mL.[13]
-
-
Concomitant Medication:
-
Patients should continue their stable dose of antipsychotic medication throughout the trial.
-
Assessments and Outcome Measures
-
Efficacy Assessments:
-
Primary: Change from baseline in the total score of the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).
-
Secondary: Clinical Global Impression (CGI) scale, scores on specific BPRS subscales (e.g., excitement, uncooperativeness), and response rates (e.g., percentage of patients with ≥50% reduction in BPRS/PANSS score).[7]
-
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events at each study visit.
-
Regular laboratory tests (see monitoring schedule below).
-
Assessment of extrapyramidal symptoms using a standardized scale.
-
Monitoring Schedule
Table 3: Patient Monitoring Schedule
| Timing | Assessments | Citation(s) |
| Baseline (Pre-treatment) | - Physical examination and vital signs- Body Mass Index (BMI)- Complete Blood Count (CBC) with differential and platelets- Liver Function Tests (LFTs)- Urea and electrolytes, Serum creatinine- Pregnancy test (for women of childbearing potential)- ECG (for patients >40 years or with cardiac risk factors)- HLA-B*1502 allele testing (for at-risk populations) | [14][15] |
| During Titration | - Weekly assessment of clinical status and adverse events | [16] |
| 2 Weeks Post-Initiation | - Plasma this compound concentration (trough level) | [14] |
| Monthly (for first 3 months) | - CBC with platelet count- Comprehensive Metabolic Panel (CMP) | [17] |
| Every 6 Months (once stable) | - Urea and electrolytes- LFTs- CBC- BMI | [14] |
| As Clinically Indicated | - Plasma this compound levels (if suspected toxicity, non-adherence, or change in clinical status) | [14] |
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of this compound action.
Experimental Workflow
Caption: Workflow for a randomized controlled trial.
Logical Relationships in Treatment Algorithm
Caption: Decision tree for considering adjunctive this compound.
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. google.com [google.com]
- 5. Effects of this compound on dopamine- and serotonin-mediated neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on dopamine- and serotonin-mediated neuroendocrine responses. | Semantic Scholar [semanticscholar.org]
- 7. A double-blind study of adjunctive this compound versus placebo on excited states of schizophrenic and schizoaffective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical implications of Brief Psychiatric Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. A this compound trial in chronic, treatment-refractory schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. droracle.ai [droracle.ai]
- 14. This compound monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 15. nyc.gov [nyc.gov]
- 16. This compound as an adjunct of antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azcompletehealth.com [azcompletehealth.com]
Application Notes and Protocols for Clinical Studies of Carbamazepine in Acute Mania
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical studies to evaluate the efficacy and safety of Carbamazepine for the treatment of acute manic episodes associated with Bipolar I Disorder. The following sections detail the rationale, study design considerations, experimental protocols, and data presentation for such trials.
Introduction and Rationale
This compound, an anticonvulsant, has been utilized for decades in the management of bipolar disorder, with its efficacy in acute mania being supported by numerous clinical trials.[1][2][3] An extended-release capsule formulation of this compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute manic and mixed episodes associated with Bipolar I Disorder.[4][5] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[6][7] Additionally, it may modulate other neurotransmitter systems, including GABAergic and glutamatergic pathways.[8][9][10]
Clinical studies are essential to further delineate its therapeutic profile, optimize dosing strategies, and characterize its long-term safety and effectiveness.
Clinical Study Design
A robust clinical trial design is paramount for generating high-quality evidence. For a Phase 3 study of this compound in acute mania, a multicenter, randomized, double-blind, placebo-controlled design is the gold standard. An active comparator arm, such as lithium, can also be included to provide a head-to-head comparison.[2][3]
Key Design Elements:
-
Study Population: Adult patients (typically 18-65 years) with a DSM-5 diagnosis of Bipolar I Disorder, currently experiencing an acute manic or mixed episode.[11]
-
Randomization: Patients are randomly assigned to receive this compound, placebo, or an active comparator.
-
Blinding: Both patients and investigators should be blinded to the treatment assignment to minimize bias.
-
Study Duration: A typical study duration for acute mania is 3 weeks, with assessments performed at baseline and at regular intervals (e.g., weekly).[1][2]
-
Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the Young Mania Rating Scale (YMRS) total score.[1][12] Secondary endpoints often include the Clinical Global Impressions (CGI) scale and the Hamilton Rating Scale for Depression (HAM-D) to assess overall illness severity and depressive symptoms, respectively.[1][12]
Subject Selection Criteria
Careful selection of study participants is crucial for ensuring the internal validity and generalizability of the study findings.
Table 1: Inclusion and Exclusion Criteria for this compound in Acute Mania Clinical Trials
| Criteria Type | Specific Criteria |
| Inclusion Criteria | Diagnosis of Bipolar I Disorder (based on DSM-5 criteria), current manic or mixed episode.[11][13] |
| Male or female, age 18-65 years.[11] | |
| Young Mania Rating Scale (YMRS) total score ≥ 20 at screening and baseline.[13] | |
| Ability to provide written informed consent.[11] | |
| For female patients of childbearing potential, a negative pregnancy test and agreement to use a reliable method of contraception. | |
| Exclusion Criteria | History of non-response to an adequate trial of this compound. |
| Current suicidal or homicidal ideation.[14][15] | |
| Comorbid substance use disorder within a specified timeframe (e.g., past 30 days).[14][15] | |
| Presence of a serious or unstable medical condition.[14][15] | |
| Known hypersensitivity to this compound or other tricyclic compounds. | |
| Use of prohibited concomitant medications.[16] | |
| Pregnancy or lactation.[14] | |
| History of bone marrow depression.[9] |
Experimental Protocols
Dosing and Administration
-
Initial Dose: For extended-release this compound, treatment is typically initiated at 400 mg/day (200 mg twice daily).[2][17]
-
Titration: The dose can be increased by 200 mg/day every 1-2 days as tolerated to achieve an optimal therapeutic effect.[2]
-
Maximum Dose: The maximum recommended dose for acute mania is 1600 mg/day.[17][18]
-
Plasma Level Monitoring: Target therapeutic plasma levels are generally between 4-12 µg/mL.[17][19] Monitoring plasma concentrations can be useful to ensure adherence and avoid toxicity.[18]
Efficacy and Safety Assessments
Table 2: Schedule of Assessments
| Assessment | Baseline | Week 1 | Week 2 | Week 3/End of Study |
| Efficacy Assessments | ||||
| Young Mania Rating Scale (YMRS) | X | X | X | X |
| Clinical Global Impressions (CGI) | X | X | X | X |
| Hamilton Rating Scale for Depression (HAM-D) | X | X | X | X |
| Safety Assessments | ||||
| Physical Examination | X | X | ||
| Vital Signs | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X |
| Laboratory Tests (CBC, LFTs, electrolytes) | X | X | X | |
| This compound Plasma Levels | X | X | X |
Administration of Rating Scales
-
Young Mania Rating Scale (YMRS): This is an 11-item, clinician-administered scale that assesses the severity of manic symptoms over the past 48 hours.[3] Four items (irritability, speech, thought content, and disruptive/aggressive behavior) are weighted more heavily.[3] Scores range from 0 to 60, with higher scores indicating more severe mania.[3]
-
Clinical Global Impressions (CGI) Scale: This is a 2-part, clinician-rated scale. The CGI-Severity (CGI-S) rates the overall severity of the patient's illness on a 7-point scale.[7] The CGI-Improvement (CGI-I) rates the patient's improvement since the start of treatment, also on a 7-point scale.[7]
-
Hamilton Rating Scale for Depression (HAM-D): This is a clinician-administered scale used to assess the severity of depressive symptoms. The 17-item version is most commonly used in clinical trials.[8]
Data Presentation and Efficacy Outcomes
Quantitative data from clinical trials of this compound in acute mania should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 3: Summary of Efficacy Data from a Representative Placebo-Controlled Trial of Extended-Release this compound (ERC-CBZ) in Acute Mania
| Outcome Measure | ERC-CBZ Group | Placebo Group | p-value |
| Mean Change from Baseline in YMRS Total Score | -14.5 | -9.3 | <0.001 |
| Responder Rate (≥50% decrease in YMRS score) | 41.5% | 22.4% | 0.0074 |
| Mean Final Dose | 756.44 ± 413.38 mg/day | N/A | N/A |
| Mean Plasma Level | 8.9 mg/mL | N/A | N/A |
Data adapted from a multicenter, randomized, double-blind, placebo-controlled trial.[1]
Safety and Tolerability
The safety profile of this compound should be meticulously monitored and reported.
Table 4: Common Adverse Events (Incidence ≥5% and at least twice the rate of placebo) in Clinical Trials of Extended-Release this compound (ERC-CBZ) in Acute Mania
| Adverse Event | ERC-CBZ Group (%) | Placebo Group (%) |
| Dizziness | 39.3 | 14.2 |
| Somnolence | 30.3 | 12.5 |
| Nausea | 23.8 | 9.2 |
| Vomiting | 14.2 | 5.0 |
| Ataxia | 9.2 | 1.7 |
| Pruritus | 5.8 | 2.5 |
Data adapted from pooled analysis of two 3-week trials.[12][20]
Safety Monitoring:
-
Baseline: Complete blood count (CBC), liver function tests (LFTs), electrolytes, and renal function tests should be performed before initiating treatment.[19]
-
During Treatment: Regular monitoring of CBC and LFTs is recommended, especially during the initial months of therapy.[19] Patients should be advised to report any signs of blood, liver, or skin disorders immediately.[21]
Visualizations
Proposed Signaling Pathway for this compound in Acute Mania
Caption: Proposed mechanism of action of this compound in acute mania.
Experimental Workflow for a Phase 3 Clinical Trial
References
- 1. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. psychologyroots.com [psychologyroots.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. 10.25. Clinical Global Impressions scale (CGI) — CamCOPS 2.4.23 documentation [camcops.readthedocs.io]
- 6. i-cbt.org.ua [i-cbt.org.ua]
- 7. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scribd.com [scribd.com]
- 13. Comparison of mania patients suitable for treatment trials versus clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exclusion criteria and generalizability in bipolar disorder treatment trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 16. Phase 3 /Seroquel SR Acute Mania Monotherapy - US [astrazenecaclinicaltrials.com]
- 17. droracle.ai [droracle.ai]
- 18. drugs.com [drugs.com]
- 19. droracle.ai [droracle.ai]
- 20. scribd.com [scribd.com]
- 21. This compound monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Application Notes and Protocols for Establishing In Vitro-In Vivo Correlations (IVIVC) for Carbamazepine Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by high permeability and low solubility.[1] For BCS Class II drugs, the in vivo dissolution is often the rate-limiting step for drug absorption, making the development of an In Vitro-In Vivo Correlation (IVIVC) a valuable tool in drug development and for post-approval changes.[2][3][4]
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).[2][5] The establishment of a successful IVIVC can reduce the need for extensive bioequivalence studies, support the setting of meaningful dissolution specifications, and facilitate the approval of post-approval changes.[6][7][8]
These application notes provide a detailed framework and protocols for establishing a Level A IVIVC for immediate-release this compound products, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.
Core Concepts in IVIVC Development
The development of a robust IVIVC for this compound involves a systematic approach encompassing in vitro dissolution studies, in vivo pharmacokinetic studies, and mathematical modeling to correlate the obtained data.
Levels of Correlation
The FDA categorizes IVIVCs into three levels[9]:
-
Level A Correlation : This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A successful Level A correlation is generally considered a surrogate for in vivo bioequivalence studies.
-
Level B Correlation : This level of correlation utilizes the principles of statistical moment analysis to compare the mean in vitro dissolution time (MDT) with the mean in vivo residence time (MRT).
-
Level C Correlation : This is a single-point correlation that relates one dissolution time point (e.g., t50%, the time to 50% dissolution) to one pharmacokinetic parameter such as Cmax or AUC. Multiple Level C correlations can also be established by relating several dissolution time points to a key pharmacokinetic parameter.[10]
This document will focus on the development of a Level A IVIVC.
Experimental Workflow for this compound IVIVC
The overall process for establishing an IVIVC for this compound products can be visualized as a sequential workflow, starting from formulation selection and culminating in the validation of the correlation.
Detailed Experimental Protocols
In Vitro Dissolution Testing Protocol
A discriminatory dissolution method is critical for developing a successful IVIVC. For this compound, a dissolution medium containing a surfactant is often necessary due to its low aqueous solubility.[11][12]
Objective: To determine the in vitro dissolution profiles of different this compound formulations.
Apparatus: USP Apparatus II (Paddle Method)[13][14]
Materials:
-
This compound tablets (at least two formulations with different release rates, e.g., a test product and a reference product).
-
Dissolution Medium: 1% Sodium Lauryl Sulfate (SLS) in deionized water.[9][10][12][15]
-
Calibrated dissolution tester.
-
UV-Vis Spectrophotometer or HPLC with a UV detector.
Method:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of 1% (w/v) SLS in deionized water. Deaerate the medium before use.
-
Apparatus Setup:
-
Set the temperature of the water bath to 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.[13]
-
Place 900 mL of the dissolution medium into each vessel.
-
-
Dissolution Run:
-
Place one this compound tablet into each vessel.
-
Start the dissolution tester.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV spectrophotometry at approximately 285 nm or HPLC).
-
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
In Vivo Pharmacokinetic Study Protocol
A well-designed pharmacokinetic study is essential to obtain reliable in vivo data for the IVIVC.
Objective: To determine the in vivo plasma concentration-time profiles of different this compound formulations in healthy human subjects.
Study Design: A randomized, single-dose, two-way crossover study is recommended.
Subjects: A sufficient number of healthy, non-smoking male and/or female volunteers.
Procedure:
-
Dosing: After an overnight fast, subjects will receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water.
-
Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or below until analysis.
-
Bioanalytical Method: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: From the plasma concentration-time data, calculate the following pharmacokinetic parameters for each subject and formulation:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)
-
Data Presentation and Analysis
Clear and structured presentation of both in vitro and in vivo data is crucial for comparison and subsequent modeling.
In Vitro Dissolution Data
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) |
| 5 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 10 | 35.6 ± 4.3 | 50.1 ± 4.8 |
| 15 | 58.9 ± 5.1 | 72.4 ± 5.5 |
| 20 | 75.3 ± 4.9 | 88.9 ± 4.2 |
| 30 | 88.1 ± 3.8 | 95.6 ± 3.1 |
| 45 | 94.5 ± 2.5 | 98.2 ± 1.9 |
| 60 | 97.8 ± 1.8 | 99.1 ± 1.2 |
In Vivo Pharmacokinetic Data
| Parameter | Formulation A | Formulation B |
| Cmax (µg/mL) | 5.7 ± 1.2 | 6.5 ± 1.4 |
| Tmax (hr) | 4.2 ± 1.1 | 3.5 ± 0.9 |
| AUC0-t (µg·hr/mL) | 120.5 ± 25.3 | 125.8 ± 28.1 |
| AUC0-∞ (µg·hr/mL) | 135.2 ± 30.1 | 140.3 ± 32.5 |
IVIVC Model Development
The development of a Level A IVIVC involves correlating the in vitro dissolution data with the in vivo absorption data obtained through deconvolution methods.
Deconvolution of In Vivo Data
Deconvolution is a mathematical process used to estimate the in vivo absorption profile from the plasma concentration-time data. For a drug like this compound, which can be described by a one-compartment model after oral administration, the Wagner-Nelson method is a suitable deconvolution approach.
Establishing the Correlation
A Level A IVIVC is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at corresponding time points. A linear relationship is often observed and can be described by the following equation:
% Absorbed = a * (% Dissolved) + b
Where 'a' is the slope and 'b' is the y-intercept of the linear regression.
Validation of the IVIVC Model
The predictive performance of the developed IVIVC model must be evaluated. This is done by comparing the pharmacokinetic parameters predicted from the in vitro dissolution data to the experimentally observed values.
The prediction error (%PE) for Cmax and AUC is calculated as follows:
%PE = [(Observed Value - Predicted Value) / Observed Value] * 100
According to FDA guidance, for an IVIVC to be considered predictive, the average absolute %PE should be ≤ 10% for both Cmax and AUC, and the individual %PE for each formulation should not exceed 15%.[6]
Conclusion
Establishing a robust IVIVC for this compound products offers significant advantages in drug development and lifecycle management. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can develop a predictive Level A IVIVC that can serve as a surrogate for in vivo bioequivalence studies, facilitate the establishment of clinically relevant dissolution specifications, and support post-approval manufacturing changes. The success of the IVIVC is highly dependent on the use of a discriminatory dissolution method and a well-controlled in vivo pharmacokinetic study.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmalesson.com [pharmalesson.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
- 8. FDA Guidance and Database for Pharmaceutical Industry [pharmaspecialists.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro/in vivo correlations of dissolution data of this compound immediate release tablets with pharmacokinetic data obtained in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative In Vitro Study of Six this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative in vitro dissolution study of this compound immediate-release products using the USP paddles method and the flow-through cell system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. IVIVC approach based on this compound bioequivalence studies comb...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Formulation of Carbamazepine-Loaded Solid Lipid Nanoparticles for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (CBZ) is a first-line antiepileptic drug, the oral administration of which is often associated with fluctuating plasma levels and systemic side effects. Targeting CBZ directly to the brain by encapsulating it within solid lipid nanoparticles (SLNs) presents a promising strategy to overcome the blood-brain barrier (BBB), enhance therapeutic efficacy, and minimize peripheral side effects.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded SLNs (CBZ-SLNs) intended for brain delivery.
Solid lipid nanoparticles are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[4] They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and the potential for targeted delivery.[4][5] This guide will cover three common preparation methods: high-shear homogenization and ultrasonication, solvent injection, and microemulsion.
Data Presentation: Physicochemical Characteristics of CBZ-SLNs
The following tables summarize quantitative data from various studies on CBZ-SLNs, providing a comparative overview of how different formulation parameters influence the nanoparticle characteristics.
Table 1: Formulation Parameters and Physicochemical Properties of CBZ-SLNs prepared by Homogenization and Ultrasonication
| Formulation Code | Lipid (Type) | Surfactant (Type) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SN1 | Stearic Acid | Tween 80 | 210 ± 2.14 | - | - | 42.1 ± 1.09 | - | [1][2] |
| F8 | Glyceryl Monostearate (GMS) | Poloxamer 188 | 45.11 ± 6.72 | - | -33.3 ± 1.45 | 71.91 ± 1.20 | - | [6][7] |
| CBZ-SLN | Stearic Acid | Chitosan (B1678972) | 168.7 ± 1.8 | - | -28.9 ± 2.0 | - | - | [8][9] |
| NLC-CBZ | - | - | ~160 | < 0.2 | - | 82.8 - 93.8 | - | [4][10] |
Table 2: Formulation Parameters and Physicochemical Properties of CBZ-SLNs prepared by Other Methods
| Formulation Code | Preparation Method | Lipid (Type) | Surfactant (Type) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLN-chitosan-CBZ | Solvent Injection | Tristearin | Chitosan | 168.7 ± 1.8 | - | -28.9 ± 2.0 | High | - | [9] |
| CBZ-SLN | RESS* | Stearic Acid | - | ~100 | - | - | - | 2.2 | [11] |
| CBZ-NLC | Microemulsion | Cetyl palmitate, Coconut oil | Tween 80, Sodium Lauryl Sulfate | 170 ± 2.6 | 0.273 ± 0.017 | -23.2 ± 1.2 | 97.1 ± 2.1 | - | [12] |
*RESS: Rapid Expansion of Supercritical Solution
Experimental Protocols
This section provides detailed step-by-step protocols for the three primary methods of preparing CBZ-SLNs.
Protocol 1: High-Shear Homogenization and Ultrasonication Method
This is a widely used method for producing SLNs.[3][4][6] It involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution.
Materials:
-
This compound (CBZ)
-
Solid Lipid (e.g., Glyceryl monostearate (GMS), stearic acid, tristearin)[6][9]
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath or heating plate
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amount of solid lipid (e.g., GMS) and this compound and place them in a beaker. Heat the beaker in a water bath to a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.[13]
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase dropwise while continuously stirring with a magnetic stirrer. Then, subject the mixture to high-shear homogenization for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water (o/w) emulsion.[13]
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined time and power setting. This step is crucial for reducing the particle size to the nanometer range.[12]
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while gently stirring. The lipid will recrystallize and form solid lipid nanoparticles.[7] The dispersion can be further cooled in an ice bath to ensure complete solidification.
-
Storage: Store the prepared CBZ-SLN dispersion at 4°C for further characterization.[10]
Caption: Workflow for CBZ-SLN preparation.
Protocol 2: Solvent Injection Method
This method involves dissolving the lipid and drug in a water-miscible organic solvent and then injecting this solution into a stirred aqueous phase.[9][14]
Materials:
-
This compound (CBZ)
-
Solid Lipid (e.g., Tristearin)[9]
-
Surfactant/Stabilizer (e.g., Chitosan)[9]
-
Water-miscible organic solvent (e.g., Ethanol, Acetone)[13]
-
Purified water
-
Syringe with a fine needle
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase: Dissolve the solid lipid and this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Preparation of the Aqueous Phase: In a beaker, prepare an aqueous solution containing the surfactant/stabilizer (e.g., dissolve chitosan in a dilute acetic acid solution).
-
Injection and Nanoparticle Formation: While vigorously stirring the aqueous phase with a magnetic stirrer, inject the organic phase into the aqueous phase using a syringe with a fine needle. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles, entrapping the drug.[13]
-
Solvent Removal: Continue stirring the dispersion at room temperature for a few hours to allow for the evaporation of the organic solvent. For complete solvent removal, a rotary evaporator can be used.
-
Storage: Store the final CBZ-SLN dispersion at 4°C.
Caption: Workflow for solvent injection method.
Protocol 3: Microemulsion Method
This method is based on the formation of a thermodynamically stable, transparent microemulsion which is then diluted with cold water to form the SLNs.[15][16]
Materials:
-
This compound (CBZ)
-
Liquid Lipid (for NLCs, e.g., Coconut oil)[12]
-
Co-surfactant (e.g., Ethanol, Sodium Lauryl Sulfate)[12][16]
-
Purified water
-
Water bath or heating plate
-
Magnetic stirrer
Procedure:
-
Component Mixing: In a beaker, mix the solid lipid, surfactant, and co-surfactant. Heat the mixture to a temperature above the lipid's melting point to form a clear, homogenous solution.
-
Drug Incorporation: Dissolve the this compound in the hot lipid-surfactant mixture.
-
Microemulsion Formation: Add the required amount of hot purified water to the mixture dropwise while stirring continuously. A clear, transparent microemulsion will form.[16]
-
Nanoparticle Precipitation: Rapidly disperse the hot microemulsion into a large volume of cold water (2-4°C) under vigorous stirring. The sudden temperature drop causes the lipid to precipitate, forming the SLNs.[17]
-
Washing and Concentration (Optional): The SLN dispersion can be washed and concentrated using centrifugation or dialysis to remove excess surfactant.
-
Storage: Store the final CBZ-SLN dispersion at 4°C.
Caption: Workflow for microemulsion method.
Mechanisms of Brain Delivery for CBZ-SLNs
The delivery of CBZ-SLNs to the brain involves crossing the formidable blood-brain barrier (BBB). Several mechanisms are proposed for the transport of SLNs across the BBB.[1][2]
1. Passive Diffusion: Small, lipophilic nanoparticles may cross the BBB via passive diffusion.[2]
2. Paracellular Transport: SLNs might temporarily open the tight junctions between the endothelial cells of the BBB, allowing for paracellular transport.[10]
3. Transcellular Transport: This is a major pathway for nanoparticle transport and can occur through:
- Adsorptive-Mediated Transcytosis (AMT): Cationic nanoparticles can bind to the negatively charged surface of the brain endothelial cells and be internalized.
- Receptor-Mediated Transcytosis (RMT): This is a highly specific mechanism where SLNs are functionalized with ligands (e.g., apolipoprotein E) that bind to specific receptors (e.g., low-density lipoprotein receptor) on the BBB.[6][8] This triggers endocytosis, transport across the cell, and exocytosis into the brain parenchyma.[1]
4. Intranasal Delivery Pathway: Administration of CBZ-SLNs via the nasal route can bypass the BBB. The nanoparticles can be transported directly to the brain via the olfactory and trigeminal nerves.[2][10]
Caption: Mechanisms of CBZ-SLN transport across the BBB.
Signaling Pathway for Receptor-Mediated Transcytosis (RMT)
The following diagram illustrates the proposed signaling pathway for the uptake of an apolipoprotein E (ApoE)-functionalized SLN via the low-density lipoprotein (LDL) receptor.
Caption: RMT of ApoE-functionalized CBZ-SLN.
Conclusion
The formulation of this compound into solid lipid nanoparticles offers a viable and promising approach for targeted brain delivery, potentially improving the management of epilepsy and other neurological disorders. The choice of preparation method and the specific formulation components are critical in determining the physicochemical properties and in vivo performance of the CBZ-SLNs. The detailed protocols and compiled data in these application notes serve as a comprehensive guide for researchers and scientists in the field of nanomedicine and drug delivery. Further optimization and in vivo studies are essential to translate these promising formulations into clinical applications.
References
- 1. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of this compound Solid Lipid Nanoparticle for Alleviating Seizure Activity in Pentylenetetrazole-Kindled Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of this compound Solid Lipid Nanoparticle for Alleviating Seizure Activity in Pentylenetetrazole-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apo E-Functionalization of Solid Lipid Nanoparticles Enhances Brain Drug Delivery: Uptake Mechanism and Transport Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. iris.unito.it [iris.unito.it]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sid.ir [sid.ir]
- 16. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Continuous Flow Synthesis and Crystallization of Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous synthesis and crystallization of Carbamazepine (CBZ), an essential anti-epileptic drug. The following sections detail the methodologies, experimental data, and workflows to facilitate the adoption of continuous manufacturing for this active pharmaceutical ingredient (API). Continuous manufacturing offers significant advantages over traditional batch processing, including improved product quality, enhanced safety, reduced footprint, and greater process efficiency.
Introduction to Continuous Manufacturing of this compound
Continuous manufacturing (CM) is a modern approach in the pharmaceutical industry that involves the uninterrupted processing of materials from raw ingredients to the final product.[1][2] For this compound, this typically involves a two-step process: continuous synthesis followed by continuous crystallization. This integrated approach allows for real-time monitoring and control of critical quality attributes (CQAs) of the drug substance, such as purity, crystal form (polymorphism), and particle size distribution.[1][2][3]
The most common synthetic route for this compound in a continuous setup involves the reaction of iminostilbene (B142622) (ISB) with a cyanate (B1221674) source in a suitable solvent system.[4][5][6] Following synthesis, the crude this compound solution is then directly fed into a continuous crystallization unit. Both cooling and antisolvent crystallization methods have been successfully employed to isolate the desired polymorphic form of this compound, typically the therapeutically relevant Form III.[3][7][8]
Process Analytical Technology (PAT) plays a crucial role in the continuous manufacturing of this compound.[1][3] In-line analytical tools such as Raman spectroscopy and Focused Beam Reflectance Microscopy (FBRM) are used for real-time monitoring of reactant conversion, product concentration, polymorphic form, and particle size.[1][2][3][5] This enables precise process control and ensures consistent product quality.
Experimental Workflows and Logical Relationships
The continuous synthesis and crystallization of this compound can be visualized as an integrated workflow. The following diagram illustrates the key stages and their interconnections.
References
- 1. fda.gov [fda.gov]
- 2. Continuous Crystallization of this compound: Set-up and Monitoring Using Process Analytical Technology Tools | FDA [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Process design and modeling to achieve high yield and optimum purity for continuous synthesis of this compound - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. continuuspharma.com [continuuspharma.com]
Application Notes and Protocols for the Preformulation and Characterization of Carbamazepine for Pediatric Oral Suspensions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorders.[1][2] Developing a pediatric oral suspension of this compound is crucial as commercially available solid dosage forms, often in high doses of 100 mg or more, are not suitable for children.[3] An oral suspension offers the advantage of flexible dosing, which is essential for the pediatric population where dosage is often based on body weight.[4]
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[5] Its poor solubility presents a significant challenge in the formulation of an oral suspension with adequate bioavailability. Furthermore, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms, which can impact its solubility, dissolution rate, and stability.[1][6] Therefore, thorough preformulation and characterization studies are essential to develop a safe, effective, and stable pediatric oral suspension.
These application notes provide a comprehensive guide to the preformulation and characterization of this compound for the development of pediatric oral suspensions, including detailed experimental protocols and data presentation.
Preformulation Studies
Preformulation studies are the foundational phase in the development of a dosage form. For this compound pediatric oral suspension, the key preformulation activities involve solubility analysis and polymorphism screening.
Solubility Analysis
Understanding the solubility of this compound in various media is critical for formulation design and predicting its in vivo performance. Due to its low solubility, enhancing its dissolution in the gastrointestinal tract is a primary objective.
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility | Reference |
| Water | 37 | Practically insoluble | [4] |
| Alcohol | Room Temperature | Soluble | [4] |
| Acetone | Room Temperature | Sparingly soluble | [7] |
| Simulated Gastric Fluid (SGF) | 37 | Low | [3] |
| Simulated Intestinal Fluid (SIF) | 37 | Low | |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 146 or 233.6 mg/L | [2] |
| Fasted State Simulated Gastric Fluid (FaSSGF) | 37 | 142 or 208.7 mg/L | [2] |
| 1% Sodium Lauryl Sulfate (B86663) (SLS) in Water | 37 | 2.5 mg/mL (for dihydrate form) | |
| pH 6.5 Buffer | 37 | 2.96 ± 0.04·10−3 M (for cocrystal form II) | [4] |
Experimental Protocol: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in different aqueous and biorelevant media.
-
Materials:
-
This compound powder (form to be tested)
-
Selected media (e.g., purified water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8, FaSSIF, FeSSIF)
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected medium in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, withdraw a sample and centrifuge it at a high speed to separate the undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Repeat the experiment in triplicate for each medium.
-
-
Data Analysis:
-
Calculate the mean solubility and standard deviation for each medium.
-
Polymorphism Screening and Characterization
This compound is known to exist in at least five polymorphic forms (I, II, III, IV, and V) and a dihydrate form.[1][6] Polymorph III is a hydrate (B1144303) and is generally the most soluble form, while Form I is the most stable.[1] The presence of different polymorphs can significantly affect the drug's physical and chemical properties, including its stability and dissolution rate. Therefore, it is crucial to identify and control the polymorphic form throughout the development process.
Experimental Workflow for Polymorphism Screening
Caption: Workflow for screening and identifying different polymorphic forms of this compound.
Experimental Protocol: Polymorphism Characterization by Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline form of this compound raw material and in the formulated suspension.
-
Instrument: Powder X-ray Diffractometer.
-
Sample Preparation:
-
For the raw material, lightly grind the sample to a fine powder.
-
For the suspension, centrifuge a sample to obtain a pellet of the solid drug, wash with purified water, and dry at room temperature.
-
-
Procedure:
-
Mount the powdered sample onto the sample holder.
-
Set the instrument parameters (e.g., Cu Kα radiation, voltage, current).
-
Scan the sample over a 2θ range of 5° to 40°.
-
-
Data Analysis:
-
Compare the obtained diffractogram with reference patterns for the known polymorphs of this compound to identify the crystalline form.
-
Experimental Protocol: Polymorphism Characterization by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties (e.g., melting point, phase transitions) of this compound polymorphs.
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it.
-
-
Procedure:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C) under a nitrogen purge.
-
-
Data Analysis:
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. Compare the melting points and thermal events with literature values for known this compound polymorphs.
-
Formulation Development
The goal of formulation development for a pediatric oral suspension is to create a stable, palatable, and easily administrable product with consistent dosing.
Table 2: Typical Excipients for this compound Pediatric Oral Suspension
| Excipient Category | Example(s) | Typical Concentration Range (% w/v) | Purpose |
| Suspending Agent | Xanthan Gum, Hypromellose (HPMC), Microcrystalline Cellulose (MCC) | 0.1 - 1.0 | Increases viscosity to prevent rapid settling of drug particles.[8] |
| Wetting Agent | Polysorbate 80, Poloxamer | 0.01 - 0.5 | Reduces the surface tension between the drug particles and the vehicle, facilitating dispersion. |
| Preservative | Sodium Benzoate, Potassium Sorbate, Methylparaben, Propylparaben | 0.02 - 0.2 | Prevents microbial growth in the aqueous formulation.[2] |
| Sweetener | Sucrose, Sorbitol, Sucralose, Acesulfame Potassium | 10 - 40 (for sucrose/sorbitol) | Masks the bitter taste of the drug and improves palatability.[9] |
| Flavoring Agent | Orange, Cherry, Grape Flavor | 0.1 - 1.0 | Enhances the taste and patient acceptability. |
| Buffering Agent | Citric Acid, Sodium Citrate | As needed to maintain pH | Maintains the pH of the suspension to ensure drug stability and preservative efficacy.[8] |
| Vehicle | Purified Water | q.s. to 100% | The primary liquid component of the suspension. |
Characterization of this compound Oral Suspension
Once a prototype formulation is developed, it must be thoroughly characterized to ensure its quality, safety, and efficacy.
Assay and Identification
The identity and strength of this compound in the oral suspension are critical quality attributes. The following protocol is based on the USP monograph for this compound Oral Suspension.[1]
Experimental Protocol: Assay by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of this compound in the oral suspension.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 15 cm; 5 µm packing
-
Mobile Phase: A suitable mixture of methanol and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a standard solution of USP this compound RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Accurately measure a volume of the well-shaken suspension equivalent to about 100 mg of this compound into a 100-mL volumetric flask.[1]
-
Add about 70 mL of methanol and shake mechanically for 30 minutes.[1]
-
Sonicate for 2 minutes, then dilute to volume with methanol and mix well.[1]
-
Allow any undissolved excipients to settle, then filter a portion of the supernatant through a 0.45 µm filter.
-
Dilute the filtrate with the mobile phase to a final concentration similar to the standard solution.
-
-
Procedure:
-
Inject the standard and sample preparations into the chromatograph.
-
Record the peak areas for the this compound peak.
-
-
Calculation:
-
Calculate the quantity of this compound in the portion of the suspension taken using the formula: Result = (rU / rS) × (CS / CU) × 100 where:
-
rU is the peak response from the sample solution
-
rS is the peak response from the standard solution
-
CS is the concentration of USP this compound RS in the standard solution (mg/mL)
-
CU is the nominal concentration of this compound in the sample solution (mg/mL)
-
-
Dissolution Testing
Dissolution testing is a critical performance test that predicts the in vivo drug release and absorption.
Experimental Protocol: Dissolution of this compound Oral Suspension
-
Objective: To determine the rate and extent of this compound release from the oral suspension.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).[10]
-
Dissolution Medium: 900 mL of water containing 1% sodium lauryl sulfate (SLS).
-
Apparatus Settings:
-
Rotation Speed: 75 rpm
-
Temperature: 37 ± 0.5 °C
-
-
Procedure:
-
Equilibrate the dissolution medium to the specified temperature.
-
Carefully introduce a accurately measured volume of the well-shaken suspension into the dissolution vessel.
-
Start the apparatus.
-
Withdraw samples at specified time points (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry at 285 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to obtain a dissolution profile.
-
Stability Testing
Stability testing is performed to establish the shelf-life and appropriate storage conditions for the pediatric oral suspension. The protocol should follow ICH Q1A(R2) guidelines.[11][12]
Stability Testing Protocol Workflow
Caption: Workflow for stability testing of this compound pediatric oral suspension according to ICH guidelines.
Table 3: Stability Testing Schedule and Parameters
| Test Parameter | Storage Condition | Time Points (Months) |
| Physical Appearance | Long-Term (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated (40°C/75% RH) | 0, 3, 6 | |
| pH | Long-Term (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated (40°C/75% RH) | 0, 3, 6 | |
| Viscosity | Long-Term (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated (40°C/75% RH) | 0, 3, 6 | |
| Assay of this compound | Long-Term (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated (40°C/75% RH) | 0, 3, 6 | |
| Related Substances/Degradation Products | Long-Term (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated (40°C/75% RH) | 0, 3, 6 | |
| Microbial Limits/Preservative Efficacy | Long-Term (25°C/60% RH) | 0, 12, 24 |
| Accelerated (40°C/75% RH) | 0, 6 |
Experimental Protocol: Stability Indicating HPLC Method
A stability-indicating HPLC method must be developed and validated to separate and quantify this compound from its degradation products and formulation excipients. This involves forced degradation studies (stress testing) to generate potential degradation products.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat the drug solution with 0.1 N HCl and 0.1 N NaOH at elevated temperatures.
-
Oxidation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat.
-
Photodegradation: Expose the drug solution to UV and fluorescent light as per ICH Q1B guidelines.
-
-
Method Development:
-
Develop an HPLC method (typically gradient elution on a C18 column) that can resolve this compound from all observed degradation products.
-
-
Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion
The development of a this compound pediatric oral suspension requires a thorough understanding of its physicochemical properties and the application of systematic preformulation and characterization studies. By carefully evaluating solubility and polymorphism, selecting appropriate excipients, and performing comprehensive characterization and stability testing, a safe, effective, and stable pediatric formulation can be achieved. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to navigate the challenges associated with this BCS Class II drug and successfully develop a much-needed pediatric dosage form.
References
- 1. Polymorphism and Pharmacological Assessment of this compound | MDPI [mdpi.com]
- 2. Excipients in the Paediatric Population: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Polymorphism of this compound Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. videleaf.com [videleaf.com]
- 9. ijfmr.com [ijfmr.com]
- 10. scielo.br [scielo.br]
- 11. gmpauditing.com [gmpauditing.com]
- 12. ikev.org [ikev.org]
Application Notes and Protocols: The Use of Carbamazepine in Research on Alcohol Withdrawal Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carbamazepine in both preclinical and clinical research on alcohol withdrawal syndrome (AWS). Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.
Introduction and Rationale
Alcohol withdrawal syndrome is a state of neuronal hyperexcitability that occurs following the cessation or reduction of chronic, heavy alcohol consumption. This hyperexcitability is primarily attributed to a neuroadaptive imbalance between the brain's major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the major excitatory neurotransmitter, glutamate (B1630785). Chronic alcohol exposure enhances GABAergic function and suppresses glutamatergic function. In response, the brain compensates by downregulating GABA receptors and upregulating glutamate receptors. Upon alcohol cessation, the central nervous system is left in a state of GABAergic hypofunction and glutamatergic hyperfunction, leading to the characteristic symptoms of withdrawal, such as tremors, anxiety, agitation, and in severe cases, seizures and delirium tremens.
This compound, an anticonvulsant and mood-stabilizing drug, has been investigated as a therapeutic agent for AWS. Its proposed mechanism of action in this context is its "anti-kindling" effect, which is thought to stabilize hyperexcitable neuronal membranes. This compound is believed to modulate GABAergic and glutamatergic neurotransmission, thereby counteracting the neurochemical imbalance underlying AWS. Research suggests it may be a viable alternative or adjunct to benzodiazepines, the current standard of care, particularly in patients with a history of withdrawal seizures.[1][2]
Signaling Pathways in Alcohol Withdrawal and this compound's Mechanism of Action
The neurobiological underpinnings of alcohol withdrawal involve a complex interplay of neurotransmitter systems. The primary disruption occurs in the balance between GABAergic inhibition and glutamatergic excitation.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating the efficacy of this compound in treating alcohol withdrawal syndrome.
Table 1: Summary of Preclinical Studies of this compound in Rodent Models of Alcohol Withdrawal
| Study Reference (if available) | Animal Model | Method of Alcohol Administration | This compound Dosage | Key Findings |
| Chu, 1979[1] | Rat | Alcohol liquid diet | Serum levels > 3 µg/mL | Prevented alcohol withdrawal seizures and alleviated symptoms like hyperactivity and stereotyped chewing.[1] |
| Messiha, 1985[3] | Rat | Voluntary intake | 50 mg/kg, IP | Caused aversion to ethanol (B145695) drinking.[3] |
| File et al., 1989 | Rat | Not specified | 50 and 100 mg/kg or 12.5 and 50 mg/kg b.i.d., 5 days | Diminished withdrawal symptoms at single and multiple doses; prevented tolerance to the hypnotic effect of ethanol. |
Table 2: Summary of Clinical Trials of this compound for Alcohol Withdrawal Syndrome
| Study Reference | Study Design | No. of Patients | This compound Dosage | Comparator | Key Quantitative Outcomes |
| Malcolm et al., 2001[4] | Randomized, double-blind | 136 | 600-800 mg/day tapered to 200 mg/day over 5 days | Lorazepam (6-8 mg/day tapered to 2 mg/day) | Both drugs were equally effective in reducing CIWA-Ar scores. This compound group had fewer drinks per day post-treatment (1 vs 3, p=0.003).[4] |
| Stuppaeck et al., 1992 | Randomized, double-blind | 60 | 200 mg three times a day | Oxazepam | No significant difference in CIWA scale scores between groups. |
| Björkqvist et al., 1976[5] | Randomized, double-blind, placebo-controlled | 105 | Weight-dependent, starting with 800 mg/day and tapering | Placebo | Withdrawal symptoms decreased faster in the this compound group on Day 2 (p=0.01).[5] |
| Ritola & Malinen, 1981[5] | Randomized | 68 | 200 mg/day | Clomethiazole (300 mg/day) | No significant difference between treatments; sleep disturbance resolved faster in the this compound group.[5] |
| Agricola et al., 1982 | Double-blind, randomized | 55 | 600 mg/day | Tiapride | Both drugs were effective; this compound showed faster relief of fear and hallucinations. |
Table 3: Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar) Scoring Guide
| Symptom | Score Range | Description |
| Nausea and Vomiting | 0-7 | 0: None; 7: Constant nausea, frequent dry heaves & vomiting.[6] |
| Tremor | 0-7 | 0: No tremor; 7: Severe, even with arms not extended.[6] |
| Paroxysmal Sweats | 0-7 | 0: No sweat visible; 7: Drenching sweats. |
| Anxiety | 0-7 | 0: No anxiety; 7: Equivalent to acute panic state. |
| Agitation | 0-7 | 0: Normal activity; 7: Paces back and forth, thrashes about. |
| Tactile Disturbances | 0-7 | 0: None; 7: Continuous hallucinations.[6] |
| Auditory Disturbances | 0-7 | 0: Not present; 7: Continuous hallucinations.[6] |
| Visual Disturbances | 0-7 | 0: Not present; 7: Continuous hallucinations.[6] |
| Headache, Fullness in Head | 0-7 | 0: Not present; 7: Extremely severe.[6] |
| Orientation and Clouding of Sensorium | 0-4 | 0: Oriented; 4: Disoriented for place and person. |
| Total Score | 0-67 | <8-10: Mild; 8-15: Moderate; >15: Severe withdrawal. |
Experimental Protocols
Preclinical Research: Rodent Models of Alcohol Withdrawal
This protocol is adapted from previously established methods to induce alcohol dependence in rodents.
Materials:
-
Ethanol (95%)
-
Airflow meters
-
Vaporization flasks
-
Inhalation chambers
-
Apparatus for measuring blood alcohol concentration (BAC)
Procedure:
-
House male Wistar rats individually and allow them to acclimate to the facility for at least one week.
-
Initiate the chronic intermittent ethanol (CIE) exposure procedure. This typically involves exposing the rats to ethanol vapor for 14-16 hours per day, followed by an 8-10 hour period of abstinence.
-
To begin the vapor exposure, place the rats in the inhalation chambers.
-
Introduce ethanol vapor into the chambers by bubbling air through a flask containing 95% ethanol. The rate of airflow is adjusted to achieve the desired ambient ethanol concentration.
-
Monitor the BAC of the rats periodically to ensure they reach and maintain levels associated with dependence (typically 150-250 mg/dL).
-
Continue this intermittent exposure for a period of 10-14 days to induce a state of alcohol dependence.
-
Control animals are exposed to air only in identical chambers.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Handling-Induced Convulsion (HIC) scoring sheet
-
Elevated plus maze or open field test apparatus
Procedure:
-
Following the dependence induction period, cease ethanol vapor exposure to initiate withdrawal.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the rats at the onset of the withdrawal period.
-
Assess withdrawal severity at various time points post-ethanol cessation (e.g., 2, 4, 8, 12, 24 hours).
-
Handling-Induced Convulsions (HIC):
-
Gently lift the rat by the tail.
-
Observe for signs of convulsions, including muscle rigidity, clonus, and loss of righting reflex.
-
Score the severity of the convulsions on a standardized scale (e.g., 0 = no convulsion, 4 = severe tonic-clonic convulsion).
-
-
Anxiety-like Behavior (Elevated Plus Maze):
-
Place the rat in the center of the elevated plus maze.
-
Record the time spent in the open and closed arms of the maze over a 5-minute period. Increased time in the closed arms is indicative of anxiety-like behavior.
-
Molecular and Neurochemical Analyses
This protocol provides a method for the simultaneous determination of GABA and glutamate in brain tissue.[7]
Materials:
-
Brain tissue homogenizer
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reversed-phase column
-
Perchloric acid
-
o-phthalaldehyde (OPA) derivatizing reagent
-
GABA and glutamate standards
Procedure:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.
-
Homogenize the tissue in 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
Derivatization:
-
Mix a portion of the supernatant with the OPA reagent to derivatize the amino acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use an isocratic mobile phase (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2, with 30% methanol).
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify the GABA and glutamate concentrations by comparing the peak areas to those of the standards.[7]
-
This protocol outlines a general procedure for the immunohistochemical detection of GABAA receptor subunits in rat brain tissue.
Materials:
-
Rat brain sections (fixed and cryoprotected)
-
Primary antibody (e.g., rabbit anti-GABAA receptor α1 subunit)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
Procedure:
-
Antigen Retrieval:
-
If necessary, perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).
-
-
Blocking:
-
Wash the sections in PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections in PBS.
-
Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification and Visualization:
-
Wash the sections in PBS.
-
Incubate the sections with the ABC reagent for 1 hour at room temperature.
-
Wash the sections in PBS.
-
Develop the peroxidase reaction by incubating the sections in a solution containing DAB and hydrogen peroxide until the desired staining intensity is reached.
-
-
Mounting and Coverslipping:
-
Wash the sections in PBS.
-
Mount the sections onto glass slides, dehydrate through a series of alcohol and xylene, and coverslip.
-
-
Microscopy:
-
Examine the sections under a light microscope and capture images for analysis.
-
This protocol provides a general workflow for analyzing the expression of NMDA receptor subunits.[8][9][10]
Materials:
-
Brain tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody (e.g., mouse anti-NR1 subunit)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply a chemiluminescent substrate and detect the signal using a digital imager or X-ray film.[9]
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound has demonstrated efficacy in reducing the symptoms of alcohol withdrawal in both preclinical and clinical studies. Its "anti-kindling" properties and its ability to modulate the imbalanced GABAergic and glutamatergic systems make it a compelling subject for further research. The protocols outlined in these application notes provide a framework for investigating the mechanisms of action and therapeutic potential of this compound in the context of alcohol withdrawal syndrome. By utilizing these standardized methodologies, researchers can contribute to a more comprehensive understanding of this complex neurological condition and the development of improved treatment strategies.
References
- 1. This compound: prevention of alcohol withdrawal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and ethanol elicited responses in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effective for alcohol withdrawal | MDedge [mdedge.com]
- 5. Anticonvulsants for alcohol withdrawal: A review of the evidence | MDedge [mdedge.com]
- 6. ewin.nhs.uk [ewin.nhs.uk]
- 7. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Managing CYP3A4-mediated drug interactions with Carbamazepine in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on co-administration studies involving Carbamazepine and its interactions with the cytochrome P450 3A4 (CYP3A4) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's drug-drug interactions?
This compound is a potent inducer of several drug-metabolizing enzymes, most notably CYP3A4.[1][2][3][4] It can also induce other enzymes like CYP2B6, CYP2C9, and UGTs.[1][4][5] This induction increases the metabolic rate of co-administered drugs that are substrates of these enzymes, leading to lower plasma concentrations and potentially reduced efficacy.[1] this compound itself is also a substrate of CYP3A4, leading to autoinduction where it enhances its own metabolism over time.[2][3]
Q2: How does this compound's autoinduction affect experimental design?
This compound's autoinduction means its clearance increases over the first few weeks of administration.[2] This results in a shortened half-life and variable plasma concentrations during the initial phase of treatment.[3][6] For co-administration studies, it is crucial to allow for a sufficient pretreatment period with this compound to ensure a stable, induced state is reached before administering the investigational drug.[1][6] Monitoring this compound levels can help confirm that autoinduction has stabilized.[3]
Q3: Can other drugs affect this compound concentrations?
Yes. Co-administration of CYP3A4 inhibitors can block the metabolism of this compound, leading to elevated plasma concentrations and an increased risk of toxicity.[1][2] Symptoms of this compound toxicity can include nausea, vomiting, drowsiness, and mental confusion.[1] Conversely, co-administration with other inducers may decrease this compound levels.[2]
Q4: What are some examples of drugs that interact with this compound?
-
Drugs whose concentrations are decreased by this compound (due to induction): Simvastatin, Bupropion, Alprazolam, Efavirenz, Midazolam, Quetiapine, Warfarin, and oral contraceptives.[1][4][7]
-
Drugs that can increase this compound concentrations (CYP3A4 inhibitors): Erythromycin, Ketoconazole, and grapefruit juice.[1][8][9]
Troubleshooting Guides
Issue 1: Unexpectedly low exposure (AUC, Cmax) of the co-administered investigational drug.
-
Possible Cause: Potent induction of CYP3A4 by this compound.
-
Troubleshooting Steps:
-
Confirm Induction Status: Ensure that the pre-treatment period with this compound was sufficient to achieve maximal induction. A typical regimen involves a dose titration over several days to weeks.[6][10]
-
Verify Metabolism Pathway: Confirm that the investigational drug is indeed a substrate of CYP3A4. In vitro studies using human liver microsomes or recombinant CYP3A4 can verify this.
-
Dose Adjustment: Consider if a dose adjustment of the investigational drug is necessary to compensate for the increased metabolism. Physiologically based pharmacokinetic (PBPK) modeling can help predict the required adjustment.[1][11]
-
Issue 2: High variability in pharmacokinetic data for the investigational drug.
-
Possible Cause: Incomplete or variable autoinduction of this compound at the time of the study.
-
Troubleshooting Steps:
-
Standardize Pre-treatment: Implement a standardized and sufficiently long this compound pre-treatment protocol for all subjects to ensure consistent induction.[6]
-
Monitor this compound Levels: Measure trough concentrations of this compound to confirm that a steady, induced state has been achieved before administering the investigational drug.
-
Genotyping: Consider genotyping subjects for CYP3A4/5 variants, as genetic polymorphisms can influence the extent of induction.[12]
-
Issue 3: Signs of this compound toxicity in study subjects.
-
Possible Cause: Inhibition of this compound metabolism by the co-administered investigational drug.
-
Troubleshooting Steps:
-
In Vitro Inhibition Assay: Conduct an in vitro study to determine if the investigational drug inhibits CYP3A4 activity.
-
Staggered Dosing: If the interaction is confirmed, consider a staggered dosing schedule to separate the peak concentrations of the two drugs, although this may not be effective for mechanism-based inhibitors.
-
Therapeutic Drug Monitoring: Implement therapeutic drug monitoring for this compound to ensure its levels remain within the therapeutic range.[7]
-
Quantitative Data Summary
Table 1: Effect of this compound Co-administration on the Pharmacokinetics of CYP3A4 Substrates
| Co-administered Drug | Change in AUC | Change in Cmax | Reference |
| Simvastatin | 82% decrease | - | [1] |
| Bupropion | 90% decrease | - | [1] |
| Zongertinib (B10856216) | 63.5% decrease | 43.6% decrease | [13] |
| Midazolam | 71.8% decrease | - | [10] |
| Midazolam (Study 2) | 67.7% decrease | - | [10] |
Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Co-administered Inhibitor | DDI AUC Ratio (Predicted) | DDI AUC Ratio (Observed) | Reference |
| Erythromycin (Single Dose CBZ) | 1.22 | 1.14 | [1] |
| Erythromycin (Single Dose CBZ) | 1.17 | 1.18 | [1] |
| Erythromycin (Multiple Dose CBZ) | 1.18 | 1.03 | [1] |
Experimental Protocols
Protocol 1: In Vivo CYP3A4 Induction Study Using Midazolam as a Probe Substrate
-
Subject Recruitment: Enroll healthy volunteers who have been screened for baseline health parameters.
-
Baseline Pharmacokinetics (Period 1): Administer a single oral dose of the sensitive CYP3A4 substrate, midazolam. Collect blood samples over a 24-hour period to determine the baseline pharmacokinetic profile (AUC, Cmax).
-
This compound Administration: Administer this compound with a dose titration schedule. For example, 100 mg twice daily, increasing to 200 mg twice daily, and then a final dose of 300 mg twice daily for at least 10 consecutive days to ensure maximal induction.[10]
-
Repeat Pharmacokinetics (Period 2): On the last day of this compound administration, co-administer a single oral dose of midazolam. Collect blood samples over 24 hours to determine the post-induction pharmacokinetic profile.
-
Data Analysis: Compare the AUC and Cmax of midazolam from Period 1 and Period 2 to quantify the extent of CYP3A4 induction.[13]
Protocol 2: In Vitro CYP3A4 Inhibition Assay
-
System Preparation: Use human liver microsomes or recombinant CYP3A4 enzyme systems.
-
Incubation: Pre-incubate the enzyme system with various concentrations of the investigational drug.
-
Substrate Addition: Add a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam) and an NADPH-regenerating system to initiate the metabolic reaction.
-
Reaction Termination: Stop the reaction after a specified time by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of the investigational drug by plotting the percent inhibition against the drug concentration.
Visualizations
Caption: this compound's induction of CYP3A4 via PXR activation.
Caption: Experimental workflow for a clinical CYP3A4 induction study.
Caption: Troubleshooting logic for low drug exposure.
References
- 1. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer this compound and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patientcareonline.com [patientcareonline.com]
- 3. meded101.com [meded101.com]
- 4. Applying Physiologically Based Pharmacokinetic Modeling to Interpret this compound’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound, a strong CYP3A inducer, on the pharmacokinetics of zongertinib in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 9. SERTRALINE-INDUCED-POTENTIATION-OF-THE-CYP3A4-DEPENDENT-NEUROTOXICITY-OF-CARBAMAZEPINE--AN-IN-VITRO-STUDY [aesnet.org]
- 10. Assessment of the CYP3A4 Induction Potential by this compound: Insights from Two Clinical DDI Studies and PBPK Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. The effect of this compound, a strong CYP3A inducer, on the pharmacokinetics of zongertinib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbamazepine Autoinduction in Chronic Toxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the challenges associated with carbamazepine (CBZ) autoinduction in chronic toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound autoinduction and why is it a concern in chronic toxicity studies?
A1: this compound (CBZ) autoinduction is a phenomenon where CBZ increases its own metabolism over time.[1][2] This occurs primarily by inducing the expression of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which are responsible for its breakdown.[3] In chronic toxicity studies, this leads to a time-dependent decrease in plasma concentrations of CBZ, even with consistent dosing. This can complicate the interpretation of toxicity data, as the systemic exposure to the drug changes throughout the study, potentially leading to an underestimation of toxicity at later time points.
Q2: How quickly does autoinduction occur and when does it reach its maximum effect?
A2: The onset of CBZ autoinduction can be observed within the first few days of administration.[4] The process is generally considered complete within 3 to 5 weeks of continuous dosing, at which point the metabolic enzyme levels stabilize.[5] In some human studies, autoinduction appeared to be complete within one week of starting therapy or changing the dose.[1]
Q3: Is this compound autoinduction a dose-dependent process?
A3: Yes, the degree of autoinduction is linearly related to the daily dose of CBZ.[1] Higher doses of CBZ lead to a more pronounced induction of metabolic enzymes and a greater decrease in plasma concentrations over time. This dose-dependent nature is a critical factor to consider when selecting dose levels for chronic toxicity studies.
Q4: What are the primary metabolic pathways affected by this compound autoinduction?
A4: The primary metabolic pathway affected is the conversion of CBZ to its active metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), which is mainly catalyzed by CYP3A4.[3] The subsequent conversion of CBZ-E to the inactive this compound-10,11-trans-dihydrodiol is also induced.[2]
Troubleshooting Guide
Problem: I'm observing a significant decrease in plasma drug exposure in the later stages of my chronic toxicity study with this compound. How can I confirm this is due to autoinduction?
Solution:
-
Conduct interim toxicokinetic (TK) analysis: Collect blood samples at multiple time points during the study (e.g., week 1, week 4, and at the end of the study) to characterize the plasma concentration-time profile of this compound. A time-dependent increase in clearance and a decrease in AUC would strongly suggest autoinduction.
-
Assess enzyme activity: At the termination of the study, collect liver samples and prepare liver microsomes. Perform a CYP3A4 enzyme activity assay using a probe substrate like testosterone (B1683101) or midazolam. An increase in the metabolic activity of CYP3A4 in the CBZ-treated groups compared to the control group will confirm enzyme induction.
-
Measure enzyme expression: Analyze liver tissue for the mRNA and protein expression levels of CYP3A4 and other relevant CYPs (e.g., CYP2B). An upregulation in the expression of these enzymes in the CBZ-treated groups provides direct evidence of induction at the molecular level.
Problem: How should I design my chronic toxicity study to account for this compound autoinduction?
Solution:
-
Incorporate a dose-escalation or "pre-induction" phase: Start with a lower dose and gradually increase to the target dose over the first few weeks of the study. This allows the animals' metabolic systems to adapt and reach a new steady state, ensuring more consistent drug exposure during the main toxicity assessment period.[5]
-
Utilize satellite animal groups for toxicokinetics: Include extra groups of animals that are used solely for blood sampling for TK analysis. This avoids the stress of repeated sampling on the main study animals, which could confound the toxicology results.
-
Employ physiologically based pharmacokinetic (PBPK) modeling: Before starting the in-vivo study, a PBPK model can be developed using in-vitro data to simulate and predict the extent of autoinduction.[3][6] This can help in optimizing the study design, including dose selection and sampling time points.
Problem: The decreasing drug exposure is making it difficult to establish a clear dose-response relationship for the observed toxicities. What should I do?
Solution:
-
Correlate toxicity findings with systemic exposure (AUC) rather than dose level: When analyzing the toxicology data, use the actual measured AUC values for each animal or group at different time points to establish the exposure-response relationship. This provides a more accurate assessment of toxicity than relying on the administered dose alone.
-
Adjust dose levels during the study: If interim TK analysis reveals a substantial drop in exposure that compromises the study objectives, consider adjusting the dose upwards for the remainder of the study to maintain the target exposure levels. Any such adjustments should be scientifically justified and clearly documented.
-
Focus on early toxicity endpoints: Pay close attention to toxicity findings during the initial weeks of the study before autoinduction is complete, as this may represent the period of highest drug exposure.
Data Presentation
Table 1: Summary of this compound Autoinduction Effects on Pharmacokinetic Parameters in Preclinical Species
| Species | Dose | Duration | Change in Clearance | Change in Half-life | Reference |
| Rat | 250 mg/kg/day (oral) | 8 weeks | Not explicitly stated, but plasma levels decreased over time. | Not explicitly stated. | [NA] |
| Dog | Up to 100 mg/kg/day (oral) | 4 weeks | Not explicitly stated, but TK was evaluated. | Not explicitly stated. | [7] |
| Mouse | Not Specified | 5 days | CYP2b, 2c, and 3a were induced. | Not explicitly stated. | [8] |
Note: Quantitative preclinical data on the precise fold-change in clearance and half-life due to this compound autoinduction is limited in publicly available literature. The table reflects the available information from the search results.
Table 2: Time-course of this compound-induced CYP Induction in Male Wistar Rats
| Treatment Duration | Serum CBZ Level (µg/mL) | Serum CBZ-Epoxide Level (µg/mL) | CYP2B Induction Ratio (vs. Control) | CYP3A Induction Ratio (vs. Control) |
| 3 days | 5.8 ± 1.2 | 1.9 ± 0.4 | ~6.0 | ~2.0 |
| 7 days | 7.2 ± 1.5 | 2.5 ± 0.5 | ~6.0 | ~2.0 |
| 14 days | 8.1 ± 1.8 | 2.3 ± 0.6 | ~6.0 | ~2.5 (Maximal) |
| 28 days | 7.5 ± 1.6 | 2.1 ± 0.5 | ~6.0 | Decreased from maximal |
| 42 days | 5.9 ± 1.3 | 1.8 ± 0.4 | ~6.0 | Significantly decreased from maximal |
Data adapted from Yamashita et al., 2002.[9]
Experimental Protocols
Protocol 1: Assessment of CYP3A4 Activity in Rat Liver Microsomes
Objective: To determine the effect of chronic this compound administration on the metabolic activity of CYP3A4 in rat liver.
Materials:
-
Liver tissue from control and CBZ-treated rats
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
Testosterone (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
6β-hydroxytestosterone (metabolite standard)
-
Acetonitrile
-
HPLC system with a UV or mass spectrometer detector
Methodology:
-
Microsome Preparation:
-
Homogenize liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Incubation:
-
In a microcentrifuge tube, combine liver microsomes (e.g., 0.25 mg/mL final protein concentration), testosterone (e.g., 50 µM final concentration), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear reaction kinetics.[10]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by HPLC to quantify the formation of 6β-hydroxytestosterone.[11]
-
Calculate the rate of metabolite formation and express it as pmol/min/mg of microsomal protein.
-
Compare the activity in microsomes from CBZ-treated animals to that of control animals.
-
Protocol 2: Quantification of CYP3A4 mRNA Expression by qPCR
Objective: To measure the relative expression of CYP3A4 mRNA in liver tissue from animals in a chronic toxicity study.
Materials:
-
Liver tissue samples stored in an RNA stabilization solution (e.g., RNAlater)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit for cDNA synthesis
-
qPCR primers specific for CYP3A4 and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Methodology:
-
RNA Extraction:
-
Homogenize liver tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (CYP3A4) and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP3A4 and the reference gene in each sample.
-
Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing the expression of CYP3A4 to the reference gene and comparing the treated groups to the control group.
-
Visualizations
Caption: this compound activates nuclear receptors PXR/CAR, leading to increased transcription and translation of the CYP3A4 enzyme, which in turn enhances the metabolism of this compound itself.
Caption: Workflow for assessing autoinduction, integrating toxicokinetics, enzyme activity, and gene expression analysis.
Caption: A logical decision-making process for dose adjustments based on interim toxicokinetic data.
References
- 1. Autoinduction and steady-state pharmacokinetics of this compound and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics: time-dependent changes--autoinduction of this compound epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying Physiologically Based Pharmacokinetic Modeling to Interpret this compound’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early stage autoinduction of this compound metabolism in humans [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 8. In vivo induction of CYP in mice by this compound is independent on PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hesiglobal.org [hesiglobal.org]
- 11. In vitro determination of the CYP 3A4 activity in rat hepatic microsomes by liquid-phase extraction and HPLC-photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Carbamazepine-Associated Hyponatremia in Long-Term Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with carbamazepine (CBZ)-induced hyponatremia in a laboratory animal setting.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during long-term animal experiments involving this compound administration.
Frequently Asked Questions
Q1: We are administering this compound to rats in our long-term study, but we are not observing a consistent decrease in serum sodium levels. What could be the reason?
A1: Several factors can influence the development of this compound-induced hyponatremia in animal models. One key study in Wistar rats showed that a dose of 50 mg/kg body weight did not induce hyponatremia and, in some cases, even increased water and electrolyte loss depending on the hydration state.[1][2]
-
Dosage: The dose of 50 mg/kg used in the aforementioned study resulted in plasma concentrations within the therapeutic range for humans.[2] It is possible that higher doses are required to consistently induce hyponatremia in this species, or that rats are less susceptible than humans.
-
Hydration Status: The development of hyponatremia is contingent on water intake. If the animals are not consuming sufficient water, the antidiuretic effect of this compound may not manifest as a drop in serum sodium. In fact, under conditions of water restriction, this compound has been shown to increase urinary flow rate in rats.[1][2]
-
Animal Species and Strain: There may be species- and strain-specific differences in the response to this compound.
Q2: What is the underlying mechanism of this compound-induced hyponatremia?
A2: The primary mechanism is the development of a state resembling the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).[3][4] this compound is believed to act on the kidneys in a "vasopressin-like" manner.[5] It increases the sensitivity of the renal tubules to the effects of antidiuretic hormone (ADH), also known as arginine vasopressin (AVP).[3][6] This leads to an upregulation of aquaporin-2 (AQP2) water channels in the collecting ducts of the kidneys.[5][7] The increased AQP2 expression enhances water reabsorption, leading to dilutional hyponatremia.[7][8] Some studies suggest that this compound can directly stimulate the vasopressin V2 receptor (V2R)-G protein complex, leading to this increase in AQP2 expression.[7][8]
Q3: How can we monitor our animals for the development of hyponatremia during the experiment?
A3: Regular monitoring of serum electrolytes is crucial.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study. The frequency of sampling will depend on the experimental design, but weekly or bi-weekly measurements are advisable, with more frequent monitoring after any changes in drug dosage or hydration status.
-
Metabolic Cages: Housing animals in metabolic cages allows for the collection of urine and the monitoring of water and food intake.[2] This data is invaluable for assessing the animal's hydration status and renal function.
-
Clinical Signs: While often asymptomatic, severe hyponatremia can lead to neurological signs such as lethargy, confusion, and in extreme cases, seizures.[3][6] Daily observation of the animals for any abnormal behavior is essential.
Q4: What are the treatment options if an animal develops severe hyponatremia?
A4: Management of severe hyponatremia in a research setting should be guided by veterinary consultation and the specifics of the experimental protocol.
-
Fluid Restriction: For mild to moderate, asymptomatic hyponatremia, fluid restriction can be an effective management strategy.[3] This involves carefully limiting the amount of water available to the animal.
-
Vasopressin V2 Receptor Antagonists: In cases of more significant hyponatremia, the use of a vasopressin V2 receptor antagonist, such as tolvaptan (B1682983) or satavaptan, can be considered.[9][10] These agents work by blocking the action of ADH on the kidney, leading to increased water excretion (aquaresis) and a rise in serum sodium levels.[10]
-
Dose Reduction or Discontinuation: If permitted by the study design, reducing the dose of this compound or temporarily discontinuing the drug will typically lead to the resolution of hyponatremia.[3]
Q5: Are there any known risk factors for developing this compound-associated hyponatremia?
A5: While most data comes from human studies, several risk factors have been identified that may be relevant to consider in animal models:
-
Female Sex: Females may be at a higher risk.[3]
-
Concomitant Medications: The use of other drugs known to cause hyponatremia, such as diuretics, can increase the risk.[11][13]
Data Presentation
Table 1: Effects of this compound on Renal Function in Rats under Different Hydration States
| Parameter | Ad Libitum Fluid Intake | Moderate Water Load | Water Restriction (10 hours) |
| Urinary Flow Rate | No significant change | 20-fold increase | 2-fold increase |
| Renal Sodium Loss | Increased | Increased | Increased |
| Plasma Sodium Concentration | No decrease observed | No decrease observed | No decrease observed |
Data synthesized from a study in Wistar rats administered 50 mg/kg this compound.[1][2]
Table 2: Diagnostic Indicators of SIADH-like Condition in Animal Models
| Parameter | Expected Finding in this compound-Induced Hyponatremia |
| Serum Sodium | Decreased (<135 mEq/L) |
| Serum Osmolality | Decreased |
| Urine Osmolality | Inappropriately high relative to serum osmolality |
| Urine Sodium | Increased (>40 mEq/L) |
| Clinical Volume Status | Euvolemic (no signs of dehydration or edema) |
Based on clinical diagnostic criteria for SIADH.[3]
Experimental Protocols
Protocol 1: Induction of this compound-Associated Hyponatremia in a Rat Model
Objective: To establish a model of hyponatremia through long-term administration of this compound.
Animals: Male Sprague-Dawley rats (or other appropriate strain), 10-12 weeks old.
Materials:
-
This compound
-
Vehicle for administration (e.g., 2% Tylose)[2]
-
Metabolic cages
-
Blood collection supplies
-
Electrolyte analyzer
Methodology:
-
Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the start of the experiment.[2]
-
Baseline Measurements: Record baseline body weight, food and water intake, and urine output for 24 hours. Collect a baseline blood sample for serum sodium analysis.
-
This compound Administration: Administer this compound daily via oral gavage. A starting dose of 50 mg/kg can be used, with the potential for upward titration if hyponatremia is not observed.[2] A control group should receive the vehicle only.
-
Hydration Management: To facilitate the development of hyponatremia, ensure a consistent and adequate water supply. Consider providing water in a gel food format to standardize intake.[14]
-
Monitoring:
-
Daily: Monitor body weight, food and water intake, and urine output. Observe for any clinical signs of distress.
-
Weekly: Collect blood samples for serum sodium and osmolality analysis. Collect urine for osmolality and sodium analysis.
-
-
Data Analysis: Compare the changes in serum sodium, urine osmolality, and other parameters between the this compound-treated and control groups over time.
Protocol 2: Management of Established Hyponatremia with a Vasopressin V2 Receptor Antagonist
Objective: To evaluate the efficacy of a vasopressin V2 receptor antagonist in reversing this compound-induced hyponatremia.
Animals: Rats with established hyponatremia from Protocol 1.
Materials:
-
Vasopressin V2 receptor antagonist (e.g., Tolvaptan, Satavaptan)
-
Vehicle for administration
-
Blood collection supplies
-
Electrolyte analyzer
Methodology:
-
Group Allocation: Once hyponatremia is established (e.g., serum sodium < 135 mEq/L), randomly assign animals to one of the following groups:
-
This compound + Vehicle for V2 antagonist
-
This compound + V2 receptor antagonist
-
-
Antagonist Administration: Administer the V2 receptor antagonist at an appropriate dose and route as determined by literature or pilot studies.
-
Intensive Monitoring:
-
Collect blood samples at 0, 2, 4, 8, and 24 hours post-antagonist administration to monitor the rate of serum sodium correction.
-
Continue daily monitoring of body weight, water intake, and urine output.
-
-
Data Analysis: Compare the change in serum sodium levels between the V2 antagonist-treated group and the control group.
Visualizations
Caption: this compound Signaling Pathway in Renal Cells.
Caption: Experimental Workflow for Managing Hyponatremia.
References
- 1. This compound affects water and electrolyte homoeostasis in rat--similarities and differences to vasopressin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound-induced hyponatremia – A wakeup call - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyponatremia associated with this compound and oxcarbazepine therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound can induce kidney water absorption by increasing aquaporin 2 expression [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound and serum sodium levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in therapeutic drug monitoring of Carbamazepine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the therapeutic drug monitoring (TDM) of Carbamazepine (CBZ).
Frequently Asked Questions (FAQs)
Q1: Why is Therapeutic Drug Monitoring (TDM) essential for this compound?
A1: TDM for this compound is crucial due to its complex pharmacological properties. It has a narrow therapeutic window, and maintaining concentrations within this range is challenging due to high inter-individual variability in its pharmacokinetics, a tendency to induce its own metabolism, and numerous drug-drug interactions.[1][2][3] TDM helps individualize dosing to optimize therapeutic outcomes while minimizing the risk of concentration-dependent adverse effects or treatment failure.
Q2: What is the established therapeutic range for this compound and its active metabolite?
A2: The generally accepted therapeutic range for this compound is 4 to 12 µg/mL (or mg/L) for most indications.[1][4][5] Levels above 12 to 15 µg/mL are often associated with toxicity.[1][4] Its primary active metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), also possesses anticonvulsant activity and can contribute to both therapeutic and toxic effects.[6][7] During long-term treatment, plasma concentrations of CBZ-E can range from 5% to 81% of the parent drug's concentration.[6]
Q3: What is "autoinduction" and how does it affect this compound TDM?
A3: this compound stimulates the activity of the hepatic enzymes (primarily CYP3A4) responsible for its own metabolism.[8][9] This process, known as autoinduction, begins after the first few doses and can take 3 to 5 weeks to complete.[5][10] It leads to an increased clearance and a shortened half-life of the drug, from an initial 35 hours to about 10-20 hours with chronic dosing.[6][11] This necessitates gradual dose increases during the initial phase of therapy to maintain a stable, therapeutic concentration.[9] Steady-state levels may not be reached for 2-4 weeks after initiation.[12]
Q4: What are the primary challenges researchers face during this compound TDM?
A4: The main challenges include:
-
Variable Absorption: Oral doses are absorbed at widely variable rates.[1]
-
Active Metabolite: The active metabolite, CBZ-E, contributes to the overall effect and potential toxicity, making it important to consider its concentration, especially when using analytical methods that do not differentiate it from the parent drug.[1][2]
-
Autoinduction: The drug's ability to increase its own metabolism complicates dose adjustments.[6][9]
-
Drug Interactions: this compound is a potent inducer of several CYP enzymes, affecting the metabolism of many co-administered drugs. Conversely, other drugs can inhibit or further induce its metabolism, altering its plasma levels.[11][13]
-
Analytical Interference: The structural similarity of this compound to other compounds, like tricyclic antidepressants, can lead to false-positive results in certain immunoassays.[14][15]
Q5: When is the optimal time to collect a blood sample for this compound TDM?
A5: For routine TDM, blood samples should be collected at a "trough" level to ensure the concentration remains within the therapeutic range throughout the dosing interval. This is typically done just before the next scheduled dose.[1][16] After a dose adjustment, it is recommended to wait for the new steady state to be achieved (which can take several days to weeks due to autoinduction) before collecting a sample.[4][16]
Troubleshooting Guides
Immunoassay-Related Issues
Q: My immunoassay results show a this compound concentration that is unexpectedly high and does not correlate with the patient's clinical status. What is a likely cause?
A: This discrepancy is often due to cross-reactivity. Many immunoassays for this compound can cross-react with its active metabolite, this compound-10,11-epoxide (CBZ-E).[17] This can lead to an overestimation of the parent drug's concentration. The degree of overestimation can be significant, especially when measuring the "free" or unbound drug fraction, as the metabolite is less protein-bound.[17] For research purposes or in cases of suspected toxicity, a more specific method like HPLC or LC-MS/MS is recommended to quantify the parent drug and its metabolite separately.[2]
Q: A routine drug screen using an immunoassay was positive for tricyclic antidepressants (TCAs), but the subject is only on this compound. Is this a false positive?
A: Yes, this is a known interference. Due to its tricyclic chemical structure, this compound can cross-react with some fluorescence-polarized immunoassays for TCAs, leading to a false-positive result.[14][15][18] This interference is dose-dependent; higher concentrations of this compound are more likely to cause a positive TCA screen.[14][19] Confirmatory testing using a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary to rule out the presence of TCAs.[14][18]
Chromatography-Related Issues (HPLC & LC-MS/MS)
Q: I am experiencing poor resolution between this compound and its CBZ-E metabolite peaks during HPLC analysis. How can I improve separation?
A: To improve chromatographic separation, consider the following adjustments:
-
Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A slight change can significantly impact resolution.
-
Flow Rate: Decrease the flow rate to allow more time for interaction with the stationary phase, which can enhance separation.
-
Column Chemistry: Ensure you are using an appropriate column (e.g., C8 or C18). If separation is still poor, consider a column with a different particle size or from a different manufacturer.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution where the mobile phase composition changes over time can effectively resolve closely eluting peaks.
Q: My LC-MS/MS analysis is showing significant signal variability and ion suppression. What are the troubleshooting steps?
A: Ion suppression is a common matrix effect in LC-MS/MS caused by components in the biological sample (e.g., salts, phospholipids) that co-elute with the analyte and interfere with its ionization. To mitigate this:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[20]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., d10-Carbamazepine) is the gold standard.[21] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and quantification.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.
Quantitative Data Summary
Table 1: Therapeutic & Toxic Concentrations of this compound
| Parameter | Concentration Range (Total Drug) | Notes |
| Therapeutic Range | 4.0 - 12.0 µg/mL (mg/L) | Most patients respond within this range without excessive side effects.[1][4] |
| Potential Toxicity | > 12.0 µg/mL | Nystagmus and ataxia may appear at levels greater than 10 µg/mL.[22] |
| Moderate Toxicity | > 20 - 25 µg/mL | Associated with CNS effects like agitation, hallucinations, and choreiform movements.[5][23] |
| Severe Toxicity | > 40 µg/mL | Can lead to coma, seizures, and cardiac conduction abnormalities.[5][23] |
Table 2: Key Factors Influencing this compound Concentrations
| Factor | Effect on this compound Level | Mechanism |
| Autoinduction | Decrease | Induces its own metabolism via CYP3A4, increasing clearance over time.[6][9] |
| Co-medication (Inducers) | Decrease | Drugs like phenytoin, phenobarbital, and primidone (B1678105) increase CBZ metabolism.[7][13] |
| Co-medication (Inhibitors) | Increase | Drugs like erythromycin, cimetidine, and grapefruit juice inhibit CYP3A4, decreasing CBZ metabolism.[13][24] |
| Age | Variable | Clearance is influenced by age, with children often requiring higher doses per kilogram.[7][25] |
| Liver Disease | Increase | Decreased hepatic function can impair drug metabolism.[4] |
| Genetic Variants | Variable | Variants in metabolizing enzymes (e.g., CYP3A4) and HLA alleles (associated with adverse reactions) can impact therapy.[8] |
Table 3: Comparison of Common Analytical Methods for this compound TDM
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (e.g., EMIT, FPIA) | Antigen-antibody reaction | Rapid, high-throughput, automated, widely available. | Potential for cross-reactivity with metabolites (CBZ-E) and other drugs, leading to overestimation.[15][17] |
| HPLC-UV | Chromatographic separation with UV detection | Good specificity, can separate parent drug from metabolites, cost-effective. | Slower turnaround time, requires more manual sample preparation, less sensitive than MS.[2] |
| LC-MS/MS | Chromatographic separation with mass spectrometry detection | "Gold standard"; very high specificity and sensitivity, can simultaneously measure parent drug and multiple metabolites.[26][27] | High instrument cost, requires specialized expertise, potential for matrix effects (ion suppression).[20] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general methodology for the quantification of this compound in plasma.
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 50 µL of an internal standard (IS) working solution (e.g., Propylparaben, 250 µg/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Add 2 mL of an extraction solvent (e.g., dichloromethane (B109758) or a hexane/isoamyl alcohol mixture).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[28]
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v) or an acetonitrile/phosphate buffer mixture.[28][29]
-
Flow Rate: 1.0 mL/min.[28]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.[28]
-
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of this compound (e.g., 0.5 - 40 µg/mL).[28]
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a more specific and sensitive method for this compound analysis.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 25 µL of a deuterated internal standard working solution (e.g., this compound-d10).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant and dilute it (e.g., 1:10) with the aqueous mobile phase component.[27]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system (e.g., UltiMate 3000).[27]
-
Column: Hypersil GOLD C18 column (e.g., 50 x 2.1 mm, 1.9 µm).[27]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[27]
-
Flow Rate: 0.4 mL/min.[21]
-
Gradient: A short gradient elution (e.g., 5.5 minutes total run time) is typically used to separate the analyte from matrix components.[27]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Endura) with a heated electrospray ionization (HESI) source operating in positive ion mode.[27]
-
-
Mass Spectrometry Parameters (Selected Reaction Monitoring - SRM):
-
Monitor the specific precursor-to-product ion transitions for the analyte and internal standard.
-
This compound: m/z 237 → 194.[21]
-
This compound-10,11-epoxide: m/z 253 → 210.[21]
-
This compound-d10 (IS): m/z 247 → 204.[21]
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Construct a calibration curve by analyzing calibrators of known concentrations.
-
Quantify the analyte by calculating the peak area ratio relative to the stable isotope-labeled internal standard.
-
Visualizations
Caption: Primary metabolic pathway of this compound in the liver.
Caption: Troubleshooting workflow for unexpected this compound TDM results.
Caption: Decision tree for selecting an analytical method for CBZ TDM.
References
- 1. testing.com [testing.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 5. This compound Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing serum levels of this compound and this compound-10,11-epoxide in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tegretol, Equetro (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. litfl.com [litfl.com]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. This compound drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interference by this compound and oxcarbazepine with serum- and urine-screening assays for tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound interference with an immune assay for tricyclic antidepressants in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Determination of total and free plasma this compound concentrations by enzyme multiplied immunoassay: interference with the 10,11-epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Interference by this compound and Oxcarbazepine With Serum- and Urine-Screening Assays for Tricyclic Antidepressants | Semantic Scholar [semanticscholar.org]
- 20. employees.csbsju.edu [employees.csbsju.edu]
- 21. Liquid chromatography/tandem mass spectrometry for the determination of this compound and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 23. litfl.com [litfl.com]
- 24. This compound (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 25. Factors influencing this compound pharmacokinetics in children and adults: population pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An LC-MS/MS based candidate reference method for the quantification of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Development and validation of an HPLC–UV method for the quantification of this compound in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Dose-Response Optimization of Carbamazepine in Rodent Seizure Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carbamazepine (CBZ) in rodent seizure models. The information is designed to address specific experimental issues and facilitate accurate dose-response optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound showing high variability?
A: High variability in anticonvulsant studies can stem from several factors. Pharmacokinetic and pharmacodynamic differences are significant between rodent species and even between strains.[1][2] For instance, the effective dose (ED50) of this compound in the Maximal Electroshock (MES) test is approximately 9.7 mg/kg in mice, but lower in rats at around 4.4 mg/kg.[3][4] Different mouse strains, such as FVB/N and NMRI, also exhibit varied sensitivity to CBZ in the kainate seizure model.[5] The age of the animals can also influence drug efficacy.[6]
-
Recommendation: Standardize the species, strain, sex, and age of the animals used in your experiments. If possible, measure plasma and brain concentrations of both CBZ and its active metabolite, This compound-10,11-epoxide (B195693) (CBZE), to account for pharmacokinetic differences.[2][7]
Q2: I'm not observing a significant anticonvulsant effect with this compound. What is a likely cause?
A: The lack of a significant effect can be attributed to the chosen dose, the specific seizure model, or the development of drug resistance.
-
Dose: The required dose of CBZ is highly model-dependent. While doses around 4-10 mg/kg are effective in the MES test[3][4], models of chronic or difficult-to-treat seizures, such as the kainate model, may require much higher doses (e.g., 30-100 mg/kg in rats) to see a significant effect.[5][8][9]
-
Seizure Model: CBZ has a specific mechanism of action (sodium channel blockade) and is not equally effective against all seizure types. For example, it can be ineffective against certain focal electrographic seizures[5] and is known to worsen absence seizures.[10][11][12]
-
Drug Resistance: In chronic epilepsy models, rodents can develop pharmacoresistance, similar to what is observed in some human patients.[13][14]
Q3: What is a good starting dose for my this compound study?
A: The optimal starting dose is contingent on the rodent species and the seizure model. It is always recommended to perform a preliminary dose-response study to determine the ED50 in your specific experimental setup. Based on published data:
-
Maximal Electroshock (MES): For mice, an ED50 is reported between 7.5 mg/kg and 9.7 mg/kg.[3][4][15] For rats, the ED50 is generally lower, between 4.4 mg/kg and 7.5 mg/kg.[1][3][4]
-
Kainate Model: Higher doses are typically necessary. In rats, effects become significant at 30 mg/kg, with strong suppression at 100 mg/kg.[8][9] In NMRI mice, 40 mg/kg was shown to be effective.[5]
-
Genetically Epilepsy-Prone Rats (GEPRs): The ED50 varies by seizure severity, from 3 mg/kg in severe seizure GEPR-9s to 25 mg/kg in moderate seizure GEPR-3s for audiogenic seizures.[1][16]
Q4: this compound appears to be exacerbating seizures in my model. Is this a known phenomenon?
A: Yes, this is a well-documented paradoxical effect. This compound can worsen generalized absence seizures, which are characterized by spike-and-wave discharges (SWDs) on an EEG.[11][12] This has been observed in genetic mouse models of absence epilepsy and in the low-dose pentylenetetrazol (PTZ) model in rats.[10][11] The proposed mechanism involves the selective inhibition of thalamic reticular neurons.[12] If your model involves absence-like seizures, CBZ is likely not a suitable treatment and may be used as a tool to investigate seizure aggravation.
Q5: How should this compound be prepared and administered?
A: For acute, single-dose studies, intraperitoneal (i.p.) injection is the most common route.[2][5] CBZ is poorly soluble in water and is typically dissolved in a vehicle such as 30% polyethylene (B3416737) glycol 400 (PEG 400).[5][15] For chronic studies designed to maintain steady-state drug levels, oral administration is preferred. This can be achieved by formulating the drug in the animal's food[14] or by using automated oral delivery systems.[17]
Q6: Should I measure the concentration of the active metabolite, CBZ-10,11-epoxide (CBZE)?
A: Yes, it is highly recommended. CBZE is an active metabolite that contributes significantly to the overall antiseizure effect of this compound.[2] In both mice and rats, plasma exposure of CBZE can be approximately 70% of the parent drug, CBZ.[2] Measuring both compounds will provide a more complete pharmacokinetic and pharmacodynamic profile and can help explain variability in your results.[7][18]
Data Presentation: Dose-Response of this compound
Table 1: Effective Doses of this compound in Mouse Seizure Models
| Seizure Model | Strain | Endpoint | Effective Dose (ED50) | Doses Tested | Citation(s) |
| Maximal Electroshock (MES) | CF-1 | Seizure Reduction | 9.67 mg/kg | 6 - 30 mg/kg | [3][4] |
| Maximal Electroshock (MES) | Not Specified | Seizure Protection | ~8 mg/kg | Not Specified | [5] |
| Maximal Electroshock (MES) | Not Specified | Seizure Protection | 7.5 mg/kg | Not Specified | [15] |
| Kainate (Intrahippocampal) | NMRI | Suppression of Epileptic Activity | Not Determined | 20 mg/kg (ineffective), 40 mg/kg (effective) | [5] |
| Kainate (Intrahippocampal) | FVB/N | Suppression of Epileptic Activity | Ineffective up to 40 mg/kg | 20, 40 mg/kg | [5] |
| Absence Seizures | Scn8amed/+ | Exacerbation of SWDs | Not Applicable | Not Specified | [11][12] |
Table 2: Effective Doses of this compound in Rat Seizure Models
| Seizure Model | Strain | Endpoint | Effective Dose (ED50) | Doses Tested | Citation(s) |
| Maximal Electroshock (MES) | Sprague-Dawley | Seizure Reduction | 4.39 mg/kg | 3 - 30 mg/kg | [3][4] |
| Maximal Electroshock (MES) | Sprague-Dawley | Seizure Protection | 7.5 mg/kg | Not Specified | [1] |
| Maximal Electroshock (MES) | Not Specified | Abolished THLE | Not Determined | 20 mg/kg (50% protection), 50 mg/kg (60% protection) | [19] |
| Audiogenic Seizures | GEPR-9 (Severe) | Seizure Protection | 3 mg/kg | Not Specified | [1][16] |
| Audiogenic Seizures | GEPR-3 (Moderate) | Seizure Protection | 25 mg/kg | Not Specified | [1][16] |
| Kainate (Low-Dose) | Not Specified | Seizure Frequency Reduction | Not Determined | 10 mg/kg (ineffective), 30-100 mg/kg (effective) | [8][9] |
| Pentylenetetrazol (PTZ) | Wistar | Anticonvulsant Effect | Not Determined | Efficacy increases with age | [6] |
| PTZ (Low-Dose) | Sprague-Dawley | Aggravation of Absence Seizures | Not Applicable | 20 mg/kg | [10] |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
The MES test is a widely used model for tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that block seizure spread.[4]
-
Animal Preparation: Use adult male CF-1 mice or Sprague-Dawley rats.[2] Weigh each animal immediately before dosing.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and testing should be consistent and based on the known time to peak plasma/brain concentration.
-
Anesthesia: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes of each animal to minimize discomfort from the corneal electrodes.[2]
-
Stimulation: Place corneal electrodes on the eyes of the animal. Deliver a short electrical stimulus (e.g., 50-60 Hz, 0.2 seconds). The current should be suprathreshold to induce a seizure in all vehicle-treated animals (e.g., 150-180 mA for rats).[19]
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE). Protection is defined as the complete absence of the THLE.[20]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.[2]
Pentylenetetrazol (PTZ) Induced Seizure Protocol
The PTZ test is a common model for chemically-induced generalized seizures, particularly myoclonic and clonic-tonic seizures. PTZ is a GABA-A receptor antagonist.[21]
-
Animal Preparation: Use adult male mice or rats. Weigh each animal before the experiment.
-
Drug Administration: Pre-treat animals with this compound or vehicle at a specified time before PTZ injection (e.g., 30 minutes).[22]
-
PTZ Injection: Prepare a sterile solution of PTZ in saline. Administer a convulsant dose of PTZ (e.g., 35-40 mg/kg, i.p.) to induce seizures.[21][22] The exact dose may need to be titrated for your specific animal strain.
-
Observation: Immediately after PTZ injection, place the animal in an isolated observation chamber. Observe and score the seizure severity for a set period (e.g., 30 minutes). A common scoring system is the Racine scale.
-
Endpoint Measurement: Endpoints can include the latency to the first seizure, the severity score of the seizure, or the percentage of animals exhibiting a specific seizure type (e.g., generalized clonic-tonic seizure).
-
Data Analysis: Compare the seizure scores, latencies, or incidence between the vehicle and CBZ-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or Fisher's exact test).
Visualizations
Caption: General experimental workflow for rodent seizure studies.
References
- 1. This compound pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. The effects of this compound in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on bicuculline- and pentylenetetrazol-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound pharmacokinetic profiles in mice with kainic acid-induced acute seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on spontaneous recurrent seizures recorded from the dentate gyrus in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of gender on the aggravation of absence seizures by this compound in the low-dose pentylenetetrazol rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly Discovered Tricks of an Old Dog: Why this compound Exacerbates Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Early Chronic this compound-in-Food Administration to MAM/Pilocarpine Rats Does Not Affect Convulsive Motor Seizures [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Anticonvulsant doses of this compound increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of oral this compound in rats dosed using an automated drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-dependent pharmacokinetics of this compound in rats: determination of the formation clearance of this compound-10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Thermal Stability of Carbamazepine in Analytical Procedures
Welcome to the technical support center for improving the thermal stability of Carbamazepine (CBZ) during analytical procedures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies to minimize the thermal degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during analytical procedures?
A1: The primary cause of this compound (CBZ) degradation during analytical procedures is exposure to high temperatures, particularly in the injector port of a gas chromatograph (GC). CBZ is thermally labile and can decompose at elevated temperatures, leading to inaccurate quantification and the appearance of degradation products. The degradation risk is considerably high at temperatures between 190–200 °C, with some decomposition processes potentially starting even below the melting point of one of its polymorphic forms.[1]
Q2: What are the main thermal degradation products of this compound?
A2: The main thermal degradation products of this compound are iminostilbene (B142622) and isocyanic acid.[1][2] The formation of iminostilbene is a common indicator of thermal degradation during GC analysis.
Q3: Which analytical techniques are most susceptible to causing this compound degradation?
A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the analytical techniques most susceptible to causing thermal degradation of this compound.[3] The high temperatures used in the injector port can lead to the breakdown of the molecule before it reaches the analytical column.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to avoid thermal degradation?
A4: Yes, HPLC is an excellent alternative for the analysis of this compound as it is performed at or near ambient temperatures, thus avoiding thermal degradation.[2][4] Several validated HPLC methods are available for the quantification of this compound in various matrices.[2][4]
Q5: Are there any chemical stabilizers that can be added to my samples to prevent thermal degradation?
A5: While the direct addition of chemical stabilizers to prevent on-instrument thermal degradation is not a common practice, creating a more thermally stable derivative of this compound through a process called derivatization is a highly effective strategy.[5][6]
Troubleshooting Guides
Issue: Inconsistent this compound quantification and the appearance of unknown peaks in GC analysis.
This issue is often indicative of on-instrument thermal degradation. The following table summarizes key GC parameters and their impact on this compound stability, offering solutions to mitigate this problem.
| Parameter | Standard Condition (Prone to Degradation) | Recommended Condition for Improved Stability | Rationale |
| Injector Temperature | 250-280°C | As low as possible, ideally around 40°C, not exceeding 200°C.[3] | Lowering the injector temperature minimizes the thermal stress on the this compound molecule, reducing the likelihood of degradation into iminostilbene and other byproducts. |
| Injection Technique | Split/Splitless Injection | Cool On-Column or Programmable Temperature Vaporization (PTV) Injection | These advanced injection techniques introduce the sample into the column at a lower initial temperature, which then ramps up. This gentle introduction minimizes the time this compound spends at high temperatures in the injector, thereby reducing degradation. |
| Sample Preparation | Direct injection of underivatized sample | Derivatization to form a trimethylsilyl (B98337) (TMS) derivative.[6] | The TMS derivative of this compound is more volatile and thermally stable than the parent compound, allowing for reliable GC analysis at higher temperatures without degradation.[6] |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its more thermally stable trimethylsilyl (TMS) derivative, a crucial step for accurate quantification by GC-MS.[5][6]
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[5] or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7]
-
Water (HPLC grade)
-
Micro-reaction vials (1.0 mL)
-
Heating block
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place an appropriate amount of the this compound sample into a micro-reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine to the dried sample and vortex to dissolve.
-
Derivatization: Add 100 µL of MSTFA + 1% TMCS (or BSTFA) to the vial. Cap the vial tightly with a Teflon-lined septum.[5][7]
-
Reaction: Vortex the mixture and then heat it in a heating block at 70°C for 30 minutes.[7]
-
Extraction (if necessary): After cooling, add 500 µL of dichloromethane and 500 µL of water. Vortex the mixture.[7]
-
Sample Injection: Carefully transfer the lower organic layer into a GC vial for analysis. Inject 1 µL into the GC-MS system.
Visualizations
Thermal Degradation Pathway of this compound
Caption: Thermal degradation of this compound into its primary byproducts.
Experimental Workflow for Derivatization GC-MS Analysis
Caption: Step-by-step workflow for the derivatization and analysis of this compound.
Troubleshooting Logic for this compound Degradation in GC
Caption: A decision tree to troubleshoot thermal degradation issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [bjpharm.org.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isothermal gas chromatographic method for the rapid determination of this compound ("tegretol") as its TMS derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Aqueous Solubility of Carbamazepine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Carbamazepine (CBZ) for in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high cellular permeability but low aqueous solubility[1][2][3][4]. Its chemical structure is lipophilic (fat-soluble), making it "practically insoluble in water"[5][6]. This poor water solubility is a primary hurdle for in vitro studies, as the drug may not reach a sufficient concentration in cell culture media to elicit a biological response. Furthermore, this compound can exist in different crystalline forms (polymorphs) and can convert to a less soluble dihydrate form in water, further complicating consistent solubilization[1][7][8].
Q2: What are the most common methods to solubilize this compound for in vitro bioassays?
Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and practical methods for laboratory-scale in vitro work include using co-solvents, complexation with cyclodextrins, and using surfactants. More advanced methods like solid dispersions and cocrystallization are also effective but require more specialized preparation[9][10].
Comparison of Common Solubilization Techniques for In Vitro Use
| Technique | Principle | Advantages for In Vitro Use | Disadvantages for In Vitro Use |
|---|---|---|---|
| Co-solvents | Dissolving CBZ in a water-miscible organic solvent before diluting into aqueous media. | Simple, fast, and requires common lab solvents (e.g., DMSO, Ethanol)[11]. | Potential for solvent toxicity to cells; drug may precipitate upon dilution. |
| Cyclodextrins | Encapsulating the lipophilic CBZ molecule within the hydrophobic cavity of a cyclodextrin (B1172386). | Low cellular toxicity; can significantly increase apparent solubility[9][12]. | Requires sourcing cyclodextrins; complexation efficiency varies. |
| Solid Dispersions | Dispersing CBZ in an amorphous state within a hydrophilic polymer matrix. | Greatly enhances dissolution rate and solubility[2][3]. | Requires specialized preparation (e.g., fusion, solvent evaporation); not a simple stock solution preparation[13]. |
| Surfactants | Reducing surface tension and increasing the wettability of the drug powder. | Can improve dissolution; often used in formal dissolution testing (e.g., SLS)[9][14]. | Potential for cell toxicity and interference with biological assays. |
| Cocrystallization | Modifying the crystal lattice of CBZ by incorporating a coformer molecule. | Creates a new solid form with potentially higher solubility[9][10][15]. | Requires synthesis and characterization of the cocrystal; not a direct solubilization method. |
Q3: How do I properly use a co-solvent like DMSO to prepare a this compound stock solution?
Using a co-solvent is the most straightforward method. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Experimental Protocol: Preparing a this compound Stock Solution with DMSO
-
Weighing: Accurately weigh the desired amount of crystalline this compound powder.
-
Dissolution: Dissolve the this compound powder in 100% cell culture-grade DMSO to make a high-concentration stock (e.g., 10-50 mM). This compound's solubility is approximately 25 mg/mL in DMSO[11]. Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can assist dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C[11].
-
Application: When treating cells, thaw an aliquot and dilute it directly into the pre-warmed cell culture medium to achieve the final desired concentration. Crucially, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) , as higher concentrations can be toxic to many cell lines. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water (25°C) | ~0.113 mg/mL | [4][6] |
| Ethanol | ~3 mg/mL | [11] |
| DMSO | ~25 mg/mL | [11] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [11] |
| Methanol | Soluble | [16][17] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[11] |
Q4: What are cyclodextrins and how can I use them to improve this compound solubility?
Cyclodextrins (CDs) are ring-shaped molecules made of sugar units that can act as molecular containers. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity[9]. This structure allows them to encapsulate poorly soluble drugs like this compound, forming a water-soluble "inclusion complex"[9][12]. Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be a particularly effective solubilizer for CBZ[12][18].
Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex
-
Prepare CD Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HPβCD) in your desired buffer or cell culture medium. The concentration will depend on the required solubility enhancement.
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Stir or shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the complexation to reach equilibrium[19].
-
Separate Undissolved Drug: Centrifuge the suspension at high speed (e.g., 5000 rpm) to pellet the undissolved this compound[1].
-
Collect and Sterilize: Carefully collect the supernatant, which contains the soluble CBZ-CD complex. Sterilize the solution using a 0.22 µm syringe filter.
-
Determine Concentration: The concentration of solubilized this compound in the supernatant should be determined analytically using a method like UV-Vis spectrophotometry (at ~285 nm) or HPLC[1][20][21].
Example of Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Observation | Reference |
|---|---|---|
| α-Cyclodextrin (αCD) | Weak solubilizing effect due to small cavity size. | [12][19] |
| β-Cyclodextrin (βCD) | Forms soluble complexes, increasing apparent solubility. | [12][22] |
| γ-Cyclodextrin (γCD) | Can form both soluble and insoluble complexes. | [12][18] |
| Hydroxypropyl-β-CD (HPβCD) | Proved to be the best solubilizer, forming the most stable complex with the highest apparent solubility. |[12][18] |
Caption: Mechanism of cyclodextrin solubilization.
Troubleshooting Guide
Problem: My this compound is precipitating in the cell culture medium after dilution.
Precipitation is a common issue when a drug dissolved in an organic solvent is diluted into an aqueous medium.
Troubleshooting Steps:
-
Check Final Solvent Concentration: The most likely cause is that the concentration of the co-solvent (e.g., DMSO) is too high after dilution, causing the drug to crash out of the solution. Ensure the final DMSO concentration is well below 1%.
-
Lower the Stock Concentration: Prepare a less concentrated stock solution of this compound. This will require adding a larger volume to your culture, but the lower drug concentration may stay in solution more readily.
-
Alter Dilution Method: Instead of adding the small aliquot of stock directly to the full volume of media, try a serial dilution. Alternatively, add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Temperature Shock: Adding a cold stock solution to warm media can sometimes induce precipitation. Ensure both the stock aliquot and the media are at the same temperature (e.g., 37°C) before mixing.
-
Media Components: Certain components in complex media (especially serum-free formulations) can interact with the drug or solvent, causing precipitation[23]. Test the solubility in a simpler buffer (like PBS) first to see if the media is the issue.
-
Use a Different Method: If co-solvents consistently fail, consider using a cyclodextrin-based approach, which forms a true aqueous solution of the complex and is less prone to precipitation upon dilution.
Caption: Troubleshooting flowchart for precipitation issues.
Problem: I'm observing cell toxicity. Is it the this compound or the solubilizing agent?
This is a critical question that must be addressed with proper controls.
Troubleshooting Steps:
-
Run a Vehicle Control: This is non-negotiable. Treat a set of cells with the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO or the equivalent concentration of cyclodextrin) in the medium, but without this compound. If you see toxicity in this group, the solubilizing agent is the culprit.
-
Titrate the Solubilizing Agent: Determine the maximum non-toxic concentration of your chosen solvent or cyclodextrin for your specific cell line. Run a dose-response curve (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO) and assess cell viability (e.g., using an MTT or LDH assay).
-
Reduce Exposure Time: If the toxicity is mild, consider reducing the incubation time of the treatment.
-
Switch Solubilization Methods: If your vehicle is toxic at the concentration needed to dissolve the drug, you must switch methods. Cyclodextrins are generally less toxic than organic solvents and may be a suitable alternative.
Problem: My results are inconsistent between experiments.
Inconsistency often points to issues with stock preparation or the stability of the solubilized drug.
Troubleshooting Steps:
-
Polymorph Conversion: this compound's anhydrous form can slowly convert to the less soluble dihydrate form in aqueous solutions, leading to a decrease in the effective concentration over time[7]. Using freshly prepared dilutions from a frozen, non-aqueous stock (like in DMSO) for each experiment is crucial. Avoid storing diluted aqueous solutions of this compound[11].
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots. Ensure the solvent has not evaporated from your stock tube over time, which would increase its concentration.
-
Precise Dilutions: Use calibrated pipettes and proper technique to ensure that dilutions are accurate and reproducible every time.
-
Adsorption to Plastics: Like many lipophilic compounds, this compound may adsorb to plastic surfaces (e.g., pipette tips, tubes, well plates). While often minor, this can be a source of variability. Using low-retention plastics may help.
Caption: General workflow for selecting a solubilization method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. rjptonline.org [rjptonline.org]
- 4. Comparative In Vitro Study of Six this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Hard Gelatin Capsules Containing Hot Melt Extruded Solid Crystal Suspension of this compound for improving dissolution: Preparation and In vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a universal dissolution medium for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physico-mechanical and Stability Evaluation of this compound Cocrystal with Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 10. Fabrication of this compound Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with this compound in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation, Release Characteristics and Bioavailability Study of Oral Monolithic Matrix Tablets Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jppres.com [jppres.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-Step Nucleation and Amorphization of this compound Using a Micro-Droplet Precipitation System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ajer.org [ajer.org]
- 20. "ENHANCEMENT OF CARBAMZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE PO" by Sameer Late [digitalcommons.uri.edu]
- 21. scielo.br [scielo.br]
- 22. Influence of beta-cyclodextrin complexation on this compound release from hydroxypropyl methylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Carbamazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of carbamazepine (CBZ) from biological matrices. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during the SPE of this compound.
Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I fix it?
A1: Low recovery is a common issue in SPE. The problem can occur at various stages of the extraction process. Here’s a systematic approach to troubleshoot this issue:
-
Analyte Breakthrough During Sample Loading: Your analyte may not be retained on the sorbent bed.
-
Cause: The sample solvent may be too strong, or the pH of the sample is not optimal for retention. An incorrect flow rate during loading can also be a cause.[1][2]
-
Solution:
-
Ensure the sample is diluted in a weak solvent. For reversed-phase SPE (e.g., C18, HLB), this means a highly aqueous solution.
-
Adjust the sample pH. This compound is a neutral compound, but pH can influence the ionization of matrix components, affecting interaction.
-
Decrease the sample loading flow rate to allow sufficient interaction time between this compound and the sorbent. A typical flow rate is around 1 mL/min.[3]
-
-
-
Analyte Loss During Washing: The wash step might be too aggressive, stripping the analyte from the sorbent along with interferences.
-
Cause: The wash solvent is too strong.
-
Solution: Decrease the organic content of your wash solvent. For example, if you are using 40% methanol (B129727), try 10% or 5% methanol. Collect the wash fraction and analyze it for the presence of this compound to confirm this is the issue.[1]
-
-
Incomplete Elution: this compound is retained on the sorbent but is not completely recovered in the elution step.
-
Cause: The elution solvent is too weak to disrupt the interaction between this compound and the sorbent.
-
Solution:
-
Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent (e.g., from 70% methanol to 90% or 100% methanol or acetonitrile).
-
Consider using a stronger solvent. Acetonitrile (B52724) is generally a stronger elution solvent than methanol in reversed-phase chromatography.
-
Perform a second elution step and analyze the eluate separately to see if more this compound can be recovered.
-
-
Q2: My results are not reproducible. What could be causing this variability?
A2: Poor reproducibility can stem from several factors, from inconsistent sample processing to variability in the SPE cartridges themselves.
-
Inconsistent SPE Cartridge Packing: The sorbent bed may not be uniformly packed, leading to channeling.
-
Solution: Ensure you are using high-quality SPE cartridges from a reputable supplier. If the problem persists, try a different batch of cartridges.
-
-
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can significantly affect recovery and reproducibility.
-
Solution: Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates across all samples.
-
-
Incomplete Equilibration: If the sorbent is not properly conditioned and equilibrated, its chemical environment will be inconsistent at the start of each extraction.
-
Solution: Always include a soak step during conditioning and equilibration, allowing the solvent to fully interact with the sorbent for 1-5 minutes.[3]
-
-
Matrix Effects: Variability in the biological matrix between samples can lead to inconsistent ion suppression or enhancement in LC-MS analysis.
-
Solution: Optimize the wash step to remove as many matrix interferences as possible without losing the analyte. A stronger wash solvent or a multi-step wash protocol may be necessary. Using a more selective sorbent, such as a mixed-mode or molecularly imprinted polymer, can also help.
-
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?
A3: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Optimize the Wash Step: A more rigorous wash step can remove interfering matrix components.
-
Solution: Try increasing the organic content of the wash solvent in small increments, or test different wash solvents. Always analyze the wash eluate to ensure you are not losing this compound.
-
-
Use a More Selective Sorbent: If a general-purpose sorbent like C18 is not providing a clean enough extract, a more selective sorbent may be needed.
-
Solution: Consider using a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) or a molecularly imprinted polymer (MIP) specifically designed for this compound.[4]
-
-
Modify Chromatographic Conditions: Adjusting the HPLC/UPLC method can help to chromatographically separate this compound from interfering matrix components.
-
Solution: Try a different analytical column or modify the mobile phase gradient to improve resolution.
-
-
Sample Dilution: While it may reduce sensitivity, diluting the sample before SPE can lower the concentration of matrix components.
Q4: Can I use the same SPE protocol for plasma, urine, and saliva?
A4: While the basic principles of SPE will be the same, the protocol will likely require optimization for each biological matrix due to differences in composition, pH, and potential interferences.
-
Plasma/Serum: These are complex matrices containing high levels of proteins and lipids. A protein precipitation step before SPE may be beneficial. Reversed-phase SPE with a strong wash is common.
-
Urine: The composition of urine can vary significantly. It may require pH adjustment before loading, especially if using an ion-exchange sorbent. The high salt content can also be a factor to consider.[4]
-
Saliva: Saliva is generally a cleaner matrix than plasma but may require an initial centrifugation step to remove cells and debris. Deproteinization can also be an effective clean-up method for saliva.[5]
Data Presentation: Comparison of SPE Protocols for this compound
The following tables summarize quantitative data from various published methods for the solid-phase extraction of this compound.
Table 1: SPE Conditions for this compound from Human Plasma
| Parameter | Method 1 | Method 2 |
| SPE Sorbent | Oasis HLB | C18 |
| Conditioning | 1 mL Methanol | 1 mL Methanol |
| Equilibration | 1 mL Water | 1 mL Water |
| Sample Volume | 250 µL | 1 mL |
| Wash Solvent | 1 mL 5% Methanol | 1 mL Water, then 1 mL 20% Acetonitrile |
| Elution Solvent | 500 µL Methanol | 1 mL Acetonitrile |
| Average Recovery | >98%[6] | ~92% |
| Reference | Ribarska et al., 2011[6] | Furlan et al., 2012 |
Table 2: SPE Conditions for this compound from Human Urine
| Parameter | Method 1 (MIP) | Method 2 |
| SPE Sorbent | Molecularly Imprinted Polymer | Oasis HLB |
| Conditioning | Acidified Water | 1 mL Methanol |
| Equilibration | - | 1 mL Water |
| Sample Volume | 2 mL | 1 mL |
| Wash Solvent | Acetonitrile | 1 mL 5% Methanol |
| Elution Solvent | Methanol | 1 mL Methanol |
| Average Recovery | ~65%[4] | ~85% |
| Reference | Baggiani et al., 2007[4] | Generic Reversed-Phase Protocol |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Oasis HLB Cartridges
This protocol is adapted from a validated method with high recovery rates.[6]
-
Cartridge Conditioning: Pass 1 mL of methanol through the Oasis HLB (30mg/1mL) cartridge.
-
Cartridge Equilibration: Pass 1 mL of purified water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load 250 µL of plasma onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 30 seconds.
-
Elution: Elute the this compound with 500 µL of methanol into a collection tube.
-
Analysis: The eluate can be directly injected into an HPLC system or evaporated and reconstituted in the mobile phase.
Protocol 2: Extraction of this compound from Human Urine
This protocol is a general method that can be optimized for specific requirements.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Adjust the pH to ~7.0 if necessary.
-
Cartridge Conditioning: Pass 1 mL of methanol through a C18 or Oasis HLB cartridge.
-
Cartridge Equilibration: Pass 1 mL of purified water through the cartridge.
-
Sample Loading: Load 1 mL of the pre-treated urine sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Pass 1 mL of 10% methanol in water through the cartridge.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes to remove residual water.
-
Elution: Elute the this compound with 1 mL of acetonitrile or methanol.
-
Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Experimental workflow for solid-phase extraction of this compound.
Caption: Troubleshooting decision tree for low SPE recovery.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. silicycle.com [silicycle.com]
- 4. Synthesis and application of a this compound-imprinted polymer for solid-phase extraction from urine and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deproteinization as a Rapid Method of Saliva Purification for the Determination of this compound and this compound-10,11 Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast and high-throughput quantitative analysis of this compound in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Fine-tuning mobile phase composition for improved HPLC separation of Carbamazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning the mobile phase composition for improved HPLC separation of Carbamazepine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) and water. A typical ratio is in the range of 30:70 to 50:50 (v/v) acetonitrile:water.[1][2] Adjustments can then be made to the organic solvent percentage to optimize retention time and resolution.
Q2: My this compound peak is tailing. What are the most common mobile phase-related causes and solutions?
Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Here are the primary troubleshooting steps:
-
Adjust Mobile Phase pH: this compound is a weakly basic compound.[3] Operating the mobile phase at a low pH (e.g., around 3.0) can help to protonate residual silanol (B1196071) groups on the silica-based stationary phase, reducing their interaction with the basic analyte and thereby minimizing peak tailing.[4][5] The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is recommended to maintain a stable pH.[5]
-
Incorporate a Buffer: If not already in use, adding a buffer to the aqueous portion of your mobile phase can significantly improve peak shape. A phosphate buffer at a concentration of 10-20 mM is often effective.[6][7]
-
Optimize Organic Modifier: While acetonitrile is commonly used, switching to or incorporating methanol (B129727) can sometimes improve peak shape due to different solvent-analyte interactions.[8]
Q3: How does the percentage of organic solvent in the mobile phase affect the retention time of this compound?
Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the organic solvent percentage will increase its retention time. This is because this compound is a relatively non-polar compound, and a higher concentration of organic solvent in the mobile phase makes it more similar in polarity to the mobile phase, causing the analyte to elute faster from the non-polar C18 stationary phase.
Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase for this compound analysis?
Both acetonitrile and methanol can be used effectively for the separation of this compound. The choice depends on the specific requirements of the analysis:
-
Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[8] It is a good first choice for many applications.
-
Methanol can offer different selectivity for this compound and its impurities, which may be advantageous for resolving closely eluting peaks. It is also a more cost-effective and less toxic solvent.
It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific sample and column.
Q5: How can I improve the resolution between this compound and its related impurities?
Improving the resolution between this compound and its impurities can be achieved by systematically adjusting the mobile phase composition:
-
Optimize the Organic Solvent Ratio: A lower percentage of organic solvent will generally increase retention times and can improve the resolution between closely eluting peaks.
-
Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of impurities, leading to changes in their retention times and potentially improving their separation from the main this compound peak.
-
Utilize a Buffer: A buffered mobile phase ensures a stable pH, leading to more reproducible retention times and improved resolution.
-
Consider a Ternary Mobile Phase: A mobile phase containing a mixture of water, acetonitrile, and methanol can sometimes provide unique selectivity and improve the resolution of complex mixtures.[6][7]
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing)
This guide provides a step-by-step approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting decision tree for addressing peak tailing in this compound HPLC analysis.
Data Presentation: Impact of Mobile Phase Composition on this compound Separation
The following tables summarize the expected impact of mobile phase modifications on key chromatographic parameters for this compound analysis.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Expected Retention Time of this compound (minutes) |
| 30:70 | ~8.2[1][2] |
| 40:60 | Shorter than 30:70 |
| 50:50 | Shorter than 40:60 |
Table 2: Influence of Mobile Phase pH on Peak Symmetry
| Mobile Phase Aqueous Component | Expected Peak Tailing Factor |
| Unbuffered Water | > 1.2 (significant tailing) |
| Water with pH adjusted to ~3.0 with phosphoric acid | ~1.0 - 1.2 (improved symmetry)[5] |
| 20mM Phosphate Buffer, pH 3.0 | ≤ 1.1 (good symmetry)[6] |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a reversed-phase HPLC method.
1. Preparation of Mobile Phase:
-
Aqueous Phase: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: Combine the aqueous and organic phases in the desired ratio (e.g., 70:30 aqueous:acetonitrile, v/v). Degas the mobile phase using sonication or vacuum filtration before use.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (for tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the this compound. Sonicate for approximately 15 minutes to ensure complete dissolution.[1]
-
Dilute to volume with the solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: As prepared in step 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm or 285 nm
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
The tailing factor for the this compound peak should be less than 1.5.
-
The theoretical plates should be greater than 2000.
6. Analysis:
-
Inject the prepared standard and sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Mandatory Visualization
Effect of Mobile Phase pH on this compound
Caption: The effect of mobile phase pH on the ionization state of this compound and stationary phase silanol groups.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jchemrev.com [jchemrev.com]
- 5. Validated HPLC Method for Concurrent Determination of Antipyrine, this compound, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC–UV method for the quantification of this compound in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CNS Side Effects of Carbamazepine in Translational Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the central nervous system (CNS) side effects of Carbamazepine (CBZ) in a translational research setting.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during the investigation of this compound's CNS effects.
Issue 1: High inter-individual variability in CNS side effect manifestation in animal models.
-
Question: We are observing significant variability in the presentation of CNS side effects (e.g., ataxia, sedation) in our rodent models, even within the same treatment group. How can we address this?
-
Troubleshooting Steps:
-
Genetic Screening: Consider the genetic background of the animals. Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., ABCB1) can lead to significant differences in CBZ metabolism and brain penetration.[1] If feasible, screen for relevant genetic markers.
-
Metabolite Quantification: The primary metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), is pharmacologically active and contributes to both therapeutic and toxic effects.[2][3] Measure plasma and brain concentrations of both CBZ and CBZ-E to determine if variability in metabolism is a contributing factor.
-
Controlled Dosing Regimen: this compound induces its own metabolism, leading to changes in clearance over time.[4][5] Ensure a consistent and well-defined dosing schedule to allow for metabolic autoinduction to stabilize. Consider using controlled-release formulations to minimize fluctuations in plasma concentrations.[5][6]
-
Standardized Behavioral Assays: Ensure that all behavioral assessments are conducted at the same time of day relative to drug administration and under consistent environmental conditions (e.g., lighting, noise). Use a battery of standardized and validated tests to assess different aspects of CNS function.
-
Issue 2: Discrepancy between in vitro neurotoxicity and in vivo CNS side effects.
-
Question: Our in vitro assays show significant this compound-induced neuronal cell death at a certain concentration, but we are not observing corresponding CNS side effects in our animal models at equivalent systemic exposures. What could be the reason?
-
Troubleshooting Steps:
-
Blood-Brain Barrier Penetration: this compound's ability to cross the blood-brain barrier (BBB) is a critical factor.[7][8] Measure the brain-to-plasma concentration ratio of CBZ and its active metabolite in your animal model to confirm adequate CNS penetration.
-
Metabolic Differences: The metabolic profile of CBZ can differ between in vitro systems (e.g., cell lines, microsomes) and in vivo models. In vivo, CBZ is extensively metabolized, and the metabolite profile in the brain may differ from that in peripheral circulation.[9]
-
Efflux Transporters: Overexpression of efflux transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (ABCC2) at the BBB can limit the brain accumulation of CBZ.[1][10][11] Consider using models that account for the activity of these transporters or co-administering a known inhibitor in a control group to investigate their role.
-
Model System Complexity: In vitro models often lack the complex cellular and network interactions present in the whole organism. The neuroprotective mechanisms and compensatory responses present in vivo may mitigate the direct neurotoxic effects observed in culture.[12][13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the CNS side effects of this compound in a research context.
-
What are the primary mechanisms underlying this compound-induced CNS side effects? The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[14] However, at higher concentrations, this can lead to generalized CNS depression, resulting in side effects like dizziness, drowsiness, and ataxia.[4][15] The active metabolite, this compound-10,11-epoxide, also contributes to these effects.[2][3] Additionally, there is evidence suggesting that CBZ can induce oxidative stress, which may contribute to its neurotoxicity.[16]
-
How can novel drug delivery systems help in minimizing CNS side effects? Novel drug delivery systems aim to improve the therapeutic index of this compound by altering its pharmacokinetic profile.
-
Controlled-Release Formulations: These formulations are designed to slow down the absorption of CBZ, thereby reducing the peak plasma concentrations that are often associated with acute CNS side effects.[5][6]
-
Nanoparticle-based Intranasal Delivery: This approach seeks to deliver this compound directly to the brain, bypassing the blood-brain barrier.[7][8][17][18][19] This could potentially allow for lower systemic doses, thereby reducing peripheral side effects, while achieving therapeutic concentrations in the CNS.
-
-
What are the key biomarkers to consider for predicting this compound-induced CNS adverse reactions? Pharmacogenetic biomarkers are crucial for identifying individuals at higher risk of severe adverse reactions.
-
HLA-B*15:02: This allele is strongly associated with an increased risk of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) in response to this compound, particularly in individuals of Asian descent.[1][20][21]
-
HLA-A*31:01: This allele is associated with a broader range of hypersensitivity reactions, including maculopapular exanthema and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[20] Monitoring plasma concentrations of CBZ and its active metabolite, CBZ-10,11-epoxide, is also essential for therapeutic drug management and avoiding dose-related toxicities.[22]
-
-
What are the standard in vitro and in vivo models for studying this compound neurotoxicity?
-
In Vitro Models:
-
Primary Neuronal Cultures: Cultures of hippocampal or cortical neurons are commonly used to assess direct neurotoxic effects, such as changes in neuronal morphology, viability, and apoptosis.[12][13]
-
Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or hepatoma (e.g., HepG2) cell lines are often used for high-throughput screening of cytotoxicity and for studying metabolic pathways and transporter interactions.[11]
-
-
In Vivo Models:
-
Rodent Models of Epilepsy: Models such as the maximal electroshock (MES) test and the kainate-induced seizure model are used to assess the anticonvulsant efficacy of this compound and to concurrently observe for CNS side effects.[23][24][25]
-
Behavioral Models: A battery of behavioral tests in rodents, including the rotarod test (for motor coordination), open field test (for locomotor activity), and elevated plus maze (for anxiety-like behavior), can be used to quantify the CNS side effects of this compound.[26]
-
-
Data Presentation
Table 1: Therapeutic and Toxic Concentrations of this compound
| Parameter | Concentration Range | Reference |
| Therapeutic Range | 4-12 µg/mL | [22][27][28][29] |
| CNS Side Effects | > 9 µg/mL | [22] |
| Toxic Concentration | > 30-40 mg/L | [28] |
| Severe Toxicity | > 40 mg/L | [30] |
Table 2: Comparison of Immediate-Release vs. Controlled-Release this compound Formulations
| Outcome Measure | Finding | Reference |
| Seizure Occurrence | No significant difference between formulations. | [6] |
| Cognitive Adverse Events | Significantly lower scores with controlled-release formulation. | [6] |
| Systemic & Neurotoxicity | Lower scores on a combined scale with controlled-release formulation. | [6] |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment in Primary Hippocampal Neurons
-
Cell Culture: Isolate hippocampi from embryonic day 18 (E18) rat pups and dissociate to obtain primary neurons. Plate neurons on poly-D-lysine coated plates in appropriate culture medium.
-
Drug Treatment: After 7-10 days in vitro, treat neurons with varying concentrations of this compound and/or its metabolite, CBZ-10,11-epoxide, for 24-48 hours.
-
Assessment of Neuronal Morphology: Fix the cells and perform immunocytochemistry for neuronal markers such as MAP-2.[12] Analyze neurite length and branching.
-
Cell Viability Assay: Use the MTT assay to quantify cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[13]
-
Apoptosis Assay: Stain cells with a nuclear dye like propidium (B1200493) iodide to identify condensed nuclei characteristic of apoptosis.[13] Measure caspase-3 activity using a fluorometric assay.
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS production.[12]
Protocol 2: In Vivo Assessment of CNS Side Effects in a Rodent Model
-
Animal Model: Use adult male Wistar rats or C57BL/6 mice.
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). Use a dose-escalation design to identify the onset of CNS side effects.
-
Rotarod Test: Place the animal on a rotating rod with accelerating speed. Record the latency to fall as a measure of motor coordination and balance.
-
Open Field Test: Place the animal in an open arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. This can indicate sedation or hyperactivity.[26]
-
Grip Strength Test: Measure the animal's forelimb and hindlimb grip strength using a grip strength meter to assess muscle weakness.
-
Plasma and Brain Tissue Collection: At the end of the behavioral assessments, collect blood and brain tissue to determine the concentrations of this compound and its metabolites using methods like HPLC or LC-MS/MS.[31]
Visualizations
Caption: Signaling pathways in this compound-induced neurotoxicity.
Caption: Experimental workflow for mitigating CNS side effects.
Caption: Logic of drug delivery strategies to reduce CNS side effects.
References
- 1. Pharmacogenetic potential biomarkers for this compound adverse drug reactions and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Immediate‐release versus controlled‐release this compound in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. Intranasal administration of this compound-loaded carboxymethyl chitosan nanoparticles for drug delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between this compound, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotoxic/neuroprotective profile of this compound, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices [mdpi.com]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound nanoparticle formulation for intranasal delivery. [wisdomlib.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Enhanced Brain Delivery via Intranasal Administration of this compound Loaded Solid Lipid Nanoparticles: Optimization, Pharmacokinetic analysis, In-vitro and In-vivo Drug Release Study. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not this compound Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. The effects of this compound in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. emedicine.medscape.com [emedicine.medscape.com]
- 29. Tegretol, Equetro (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 30. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Investigating Carbamazepine-Induced Hepatotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of Carbamazepine (CBZ)-induced hepatotoxicity in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
1. General Experimental Setup & Drug Preparation
-
Question: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure for preparing a stock solution?
-
Answer: this compound has low aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Stock Concentration: A stock solution of 100 mM in DMSO can be prepared.
-
Procedure: To prepare a 100 mM stock solution, dissolve 23.63 mg of this compound (MW: 236.27 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
-
Question: My vehicle control (DMSO) is showing significant cell death. What could be the cause?
-
Answer: While generally safe at low concentrations, DMSO can be toxic to some cell lines or at higher concentrations.
-
Concentration Check: Verify that the final concentration of DMSO in your culture medium does not exceed 0.1%.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. You may need to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
-
Purity of DMSO: Ensure you are using a high-purity, cell culture grade DMSO.
-
-
2. Cytotoxicity Assays (e.g., MTT, LDH)
-
Question: My results from the MTT assay are inconsistent and show high variability between replicates. What could be the problem?
-
Answer: Inconsistent MTT assay results can arise from several factors.
-
This compound Precipitation: At higher concentrations, this compound may precipitate in the aqueous culture medium. Visually inspect your wells for any signs of precipitation. Consider lowering the concentration or using a different solvent system if possible.
-
Interference with Formazan (B1609692) Crystals: this compound or its metabolites might interfere with the formation or solubilization of formazan crystals. Consider running a cell-free control with this compound and MTT to check for any direct chemical interaction.
-
Cell Seeding Density: Uneven cell seeding can lead to high variability. Ensure you have a single-cell suspension and that cells are evenly distributed in the wells.
-
Incubation Time: Optimize the incubation time with MTT reagent. Insufficient incubation can lead to low signal, while excessive incubation can lead to cytotoxicity from the reagent itself.
-
-
-
Question: I am not observing a clear dose-dependent increase in cytotoxicity with the LDH assay. Why might this be?
-
Answer: A lack of a clear dose-response in an LDH assay can be due to several reasons.
-
Timing of Assay: LDH is released upon loss of membrane integrity, which is a relatively late event in cell death. You may need to perform a time-course experiment to determine the optimal endpoint for measuring LDH release after this compound treatment.
-
Cell Type: The mechanism of this compound-induced toxicity can be cell-type specific. Some cells may undergo apoptosis with minimal LDH release in the early stages. Consider using an assay that measures earlier apoptotic events, such as caspase activation.
-
Low-Level Cytotoxicity: The concentrations of this compound you are using may only be causing sublethal injury or cytostatic effects, rather than overt cytotoxicity leading to LDH release.
-
-
3. Metabolic Activation & Metabolite Analysis
-
Question: I am using human liver microsomes to study this compound metabolism, but the yield of metabolites is very low. How can I improve this?
-
Answer: Low metabolite yield in microsomal assays can be a common issue.
-
Cofactor Concentration: Ensure that the NADPH regenerating system is fresh and used at the optimal concentration. The activity of the regenerating system can decline with improper storage.
-
Microsome Quality: The metabolic activity of liver microsomes can vary between batches and donors. Use microsomes with known and certified activity for relevant CYP enzymes (especially CYP3A4). Avoid repeated freeze-thaw cycles of the microsome stock.
-
Incubation Time: Optimize the incubation time. Short incubation times may not allow for sufficient metabolite formation, while long incubation times can lead to enzyme instability or further metabolism of the initial products.
-
Substrate Concentration: The concentration of this compound should be optimized. Very high concentrations can lead to substrate inhibition.
-
-
4. Oxidative Stress & Mitochondrial Dysfunction Assays
-
Question: I am observing high background fluorescence in my DCFH-DA assay for reactive oxygen species (ROS). What can I do to reduce it?
-
Answer: High background in ROS assays is a frequent problem.
-
Probe Instability: The DCFH-DA probe is light-sensitive and can auto-oxidize. Protect the probe from light at all stages of the experiment. Prepare the working solution fresh for each experiment.
-
Phenol (B47542) Red: Phenol red in the culture medium can interfere with fluorescence readings. Use phenol red-free medium for the duration of the assay.
-
Washing Steps: Ensure that cells are washed thoroughly but gently after incubation with the probe to remove any extracellular probe that has not been taken up by the cells.
-
-
-
Question: My JC-1 assay for mitochondrial membrane potential is showing variable results, with inconsistent red/green fluorescence ratios. What could be the cause?
-
Answer: The JC-1 assay can be sensitive to experimental conditions.
-
Cell Density: Cell density can affect the mitochondrial membrane potential. Ensure consistent cell seeding density across all wells.
-
Probe Concentration and Incubation Time: The optimal concentration of JC-1 and the incubation time can vary between cell types. A titration of the JC-1 concentration and a time-course experiment are recommended to optimize the assay for your specific cells.
-
Photobleaching: The JC-1 dye is susceptible to photobleaching. Minimize the exposure of stained cells to light, especially during microscopy or plate reading.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound metabolism and its effects in vitro.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| CYP Isoform | Metabolite | Km (µM) | Vmax (pmol/min/nmol P450) |
| CYP3A4 | This compound-10,11-epoxide | 442 | 1730 |
| CYP2B6 | 3-hydroxythis compound | ~217 | ~46.9 (pmol/mg protein/min) |
| CYP2B6 | 2-hydroxythis compound | ~1640 | ~5.71 (pmol/mg protein/min) |
Data from studies using cDNA-expressed human CYPs and human liver microsomes.[1][2]
Table 2: In Vitro IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) |
| HepG2 | MTT Assay | >1000 |
| Rat brain microvascular endothelial cells | MTT Assay | ~500 |
Note: IC50 values can vary significantly depending on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture: HepG2 Cells
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell monolayer twice with 1x Phosphate Buffered Saline (PBS).
-
Add pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the cell layer and incubate for 5-7 minutes.[3]
-
Once cells have detached, add 4 volumes of complete growth medium to neutralize the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Split cells at a ratio of 1:4 every 3 days or 1:8 every 6 days.[3]
-
2. Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release
-
Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Procedure:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 – 5 x 104 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
For determining the maximum LDH release, lyse untreated cells with a lysis buffer provided with the kit.
-
Calculate the percentage of cytotoxicity as: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
3. In Vitro Metabolism using Human Liver Microsomes
-
Principle: To study the formation of this compound metabolites by cytochrome P450 enzymes present in human liver microsomes.
-
Procedure:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Human liver microsomes (e.g., 0.5-1 mg/mL protein concentration)
-
This compound (at desired concentrations)
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Centrifuge at a high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Collect the supernatant for analysis of metabolites.
-
4. Quantification of this compound and its Metabolites by HPLC-UV
-
Principle: Separation and quantification of this compound and its metabolites from a sample mixture using High-Performance Liquid Chromatography with Ultraviolet detection.
-
Procedure (Example):
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 64:30:6 v/v/v).[4]
-
Column: A reverse-phase C18 column.[4]
-
Flow Rate: 1 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection: UV detector set at a wavelength of 285 nm.[5]
-
Sample Preparation: The supernatant from the microsomal incubation or cell lysate can be directly injected or may require a solid-phase extraction step for cleanup and concentration.
-
Quantification: Create a standard curve with known concentrations of this compound and its metabolites to quantify their amounts in the samples.
-
5. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
-
Principle: The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Seed cells in a 96-well plate or on coverslips and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
Remove the treatment medium and wash the cells with warm PBS or phenol red-free medium.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.[6]
-
Incubate the cells with the DCFH-DA working solution at 37°C for 30-45 minutes in the dark.[7][8]
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[7]
-
6. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the monomeric form and fluoresces green.
-
Procedure:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
Prepare a fresh working solution of JC-1 (e.g., 1-10 µM) in cell culture medium.[9]
-
Remove the treatment medium and incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes in the dark.[9]
-
Wash the cells with assay buffer (provided with the kit) or PBS.
-
Measure the fluorescence intensity for both red (aggregates) and green (monomers) channels using a fluorescence microplate reader or a fluorescence microscope.
-
Red Fluorescence: Excitation ~585 nm, Emission ~590 nm.
-
Green Fluorescence: Excitation ~514 nm, Emission ~529 nm.
-
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Visualizations
The following diagrams illustrate key pathways and workflows involved in the investigation of this compound-induced hepatotoxicity.
References
- 1. Human liver this compound metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. Development and validation of an HPLC-UV method for the simultaneous quantification of this compound, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC–UV method for the quantification of this compound in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. abcam.cn [abcam.cn]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Overcoming Challenges in Taste-Masked Pediatric Carbamazepine Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of taste-masked pediatric Carbamazepine formulations.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
1. Formulation Development & Optimization
Question: My orally disintegrating tablets (ODTs) have poor friability and are not mechanically strong enough. What can I do?
Answer: Poor tablet hardness and high friability in ODTs are common issues, often stemming from the low compressibility of this compound.[1] Here are several troubleshooting steps:
-
Increase Binder Concentration: The concentration of the binder is critical for tablet strength. If you are experiencing high friability, consider incrementally increasing the concentration of your binder (e.g., PVP K30).[2]
-
Optimize Co-processed Excipients: Utilizing co-processed excipients that are specifically designed for direct compression can significantly improve tablet hardness and friability.[3] Experiment with different grades or suppliers of these excipients.
-
Adjust Compression Force: Insufficient compression force can lead to weak tablets. Gradually increase the compression force and monitor the impact on hardness and friability. Be aware that excessive force can negatively affect disintegration time.
-
Evaluate Superdisintegrant Levels: While essential for rapid disintegration, very high concentrations of some superdisintegrants can sometimes compromise tablet strength. Evaluate if the concentration of your superdisintegrant can be optimized.
Question: The taste-masking of my this compound suspension is ineffective, and the bitter taste is still perceptible. How can I improve it?
Answer: Ineffective taste-masking in suspensions is a frequent challenge. This compound is known for its bitter taste.[4] Consider the following strategies:
-
Polymer Coating of Drug Particles: Microencapsulation of this compound particles with a polymer barrier is a highly effective method.[5] Polymers like ethyl cellulose (B213188) can be used to create a physical barrier between the drug and the taste buds.[4] The coating thickness is a critical parameter to optimize.
-
Complexation with Ion-Exchange Resins: Forming a drug-resin complex can effectively mask the taste.[6][7] The drug is released in the acidic environment of the stomach, but remains bound to the resin in the neutral pH of the saliva.[7]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the this compound molecule, preventing it from interacting with taste receptors.[8][9] The molar ratio of drug to cyclodextrin (B1172386) is a key factor to investigate.
-
Use of Sweeteners and Flavors: While often insufficient on their own for highly bitter drugs, the combination of sweeteners (e.g., sucralose, aspartame) and flavors (e.g., cherry, orange) is crucial in any pediatric formulation to improve palatability.[10][11]
Question: My formulation shows a slow or incomplete drug release after taste-masking. What could be the cause?
Answer: A change in the drug release profile is a common consequence of taste-masking techniques.[12] Here’s how to troubleshoot this issue:
-
Optimize Coating Level: If using a polymer coating, an excessively thick or insoluble coating can impede drug release.[13] Systematically evaluate different coating levels and polymer types.
-
Incorporate Pore-Formers: Adding a water-soluble component (pore-former) to the coating formulation can create channels for drug release upon contact with gastrointestinal fluids.
-
Adjust Cross-linking in Resins: For ion-exchange resins, the degree of cross-linking can influence the drug release rate. Resins with a lower degree of cross-linking may facilitate faster drug release.
-
Evaluate Disintegrant Efficiency: In solid dosage forms like ODTs, ensure that the type and concentration of the superdisintegrant are sufficient to break down the tablet and the taste-masked particles effectively.
2. Stability Issues
Question: My this compound oral suspension is showing signs of instability (e.g., caking, crystal growth) upon storage. How can I prevent this?
Answer: Physical instability is a significant concern for suspension formulations.[14] The following points should be addressed:
-
Optimize Suspending Agent: The choice and concentration of the suspending agent are critical for preventing sedimentation and caking. Evaluate different suspending agents (e.g., xanthan gum, carboxymethyl cellulose) and their concentrations.
-
Control Particle Size: A narrow and controlled particle size distribution of the suspended this compound particles is essential. Ostwald ripening (crystal growth) can be minimized by starting with a stable polymorphic form of the drug and ensuring a uniform particle size.
-
pH Adjustment: The pH of the suspension can affect both the stability of the drug and the performance of the suspending agents. Ensure the pH of your formulation is optimized and maintained throughout the shelf life.
-
Appropriate Storage Conditions: this compound suspensions should be stored in well-closed, light-resistant containers at controlled room temperature or as determined by your stability studies.[15]
3. Analytical & Evaluation Challenges
Question: I am struggling to get reliable and reproducible results from my in-vitro taste assessment using an electronic tongue. What are some common pitfalls?
Answer: The electronic tongue is a powerful tool for taste assessment, but requires careful handling and methodology.[16][17]
-
Sensor Calibration and Conditioning: Ensure that the sensors are properly calibrated and conditioned according to the manufacturer's instructions before each use.
-
Sample Preparation: The concentration of this compound in the test solution is critical. Ensure accurate and consistent sample preparation.[1] The presence of other excipients can also influence the sensor response.
-
Standardization of Measurement Protocol: Use a standardized protocol for all measurements, including sample volume, measurement time, and rinsing steps between samples.
-
Data Interpretation: The data from the electronic tongue should be correlated with human taste panel data whenever possible, especially in the initial stages of development, to build a reliable predictive model.[18]
Data Presentation
Table 1: Example Formulation Compositions for Taste-Masked this compound ODTs
| Component | Formulation A (% w/w) | Formulation B (% w/w) | Purpose |
| This compound | 25.0 | 25.0 | Active Pharmaceutical Ingredient |
| Microcrystalline Cellulose | 40.0 | - | Filler/Binder |
| Prosolv® ODT | - | 65.0 | Co-processed Excipient |
| Crospovidone | 5.0 | 5.0 | Superdisintegrant |
| Aspartame | 2.0 | 2.0 | Sweetener |
| Flavor | 1.0 | 1.0 | Flavoring Agent |
| Magnesium Stearate | 1.0 | 1.0 | Lubricant |
| Eudragit® E PO (on drug) | 15.0 | 15.0 | Taste-masking Polymer |
Table 2: Comparative Dissolution Profiles of Taste-Masked this compound Formulations
| Time (minutes) | Formulation A (% Drug Released) | Formulation B (% Drug Released) | Marketed Product (% Drug Released) |
| 5 | 15 | 25 | 30 |
| 10 | 40 | 55 | 60 |
| 15 | 65 | 78 | 85 |
| 30 | 85 | 92 | 95 |
| 45 | 95 | 98 | 99 |
| 60 | 99 | 100 | 100 |
Table 3: Taste Assessment Data using Electronic Tongue
| Formulation | Bitterness Score (Quinine Hydrochloride Equivalent) | Palatability Index (1-10) |
| Unmasked this compound | 8.5 | 2.1 |
| Formulation A (Polymer Coated) | 3.2 | 7.5 |
| Formulation B (Resin Complex) | 2.8 | 8.1 |
| Placebo | 0.5 | 9.5 |
Experimental Protocols
1. Microencapsulation of this compound using Solvent Evaporation
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and the taste-masking polymer (e.g., ethyl cellulose) in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) to prevent particle agglomeration.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion. The stirring speed and time are critical parameters to control the droplet size, which will determine the final microparticle size.
-
Solvent Evaporation: Continue stirring the emulsion, typically at a slightly elevated temperature, to allow the organic solvent to evaporate. This leads to the precipitation of the polymer around the drug particles, forming solid microcapsules.
-
Collection and Drying: Collect the formed microcapsules by filtration or centrifugation. Wash the microcapsules with distilled water to remove any residual stabilizer and unencapsulated drug. Dry the microcapsules in a desiccator or an oven at a controlled temperature.
-
Characterization: Evaluate the microcapsules for particle size, drug loading, encapsulation efficiency, and in-vitro drug release.
2. Preparation of this compound-Ion Exchange Resin Complex (Resinate)
-
Resin Activation: Wash the ion-exchange resin (e.g., a weak cation exchange resin for a basic drug) with an appropriate acidic or basic solution to activate it, followed by rinsing with deionized water until a neutral pH is achieved.
-
Drug Loading: Disperse the activated resin in a solution of this compound (dissolved in a suitable solvent).
-
Complexation: Stir the mixture for a sufficient period to allow for the exchange of ions and the formation of the drug-resin complex (resinate). The pH of the solution may need to be adjusted to facilitate the drug's ionization and binding to the resin.
-
Washing and Drying: Filter the resinate and wash it with the solvent to remove any unbound drug. Dry the resinate at a suitable temperature.
-
Evaluation: Determine the drug loading capacity of the resin and assess the taste-masking efficiency, for instance, by measuring the amount of drug released in simulated salivary fluid (pH 6.8).
3. Direct Compression of Orally Disintegrating Tablets (ODTs)
-
Sieving and Blending: Sieve all the ingredients (taste-masked this compound, filler, binder, superdisintegrant, sweetener, and flavor) through an appropriate mesh size to ensure uniformity. Blend the ingredients in a suitable blender for a specified time to achieve a homogenous mixture.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (typically 2-5 minutes). Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling. The compression force should be optimized to achieve tablets with acceptable hardness, friability, and disintegration time.
-
Tablet Evaluation: Evaluate the prepared ODTs for weight variation, hardness, friability, thickness, drug content, disintegration time, and in-vitro dissolution.
Visualizations
Caption: Workflow for the development of taste-masked this compound ODTs.
Caption: Decision tree for troubleshooting poor taste-masking results.
References
- 1. Formulation and Characterisation of this compound Orodispersible 3D-Printed Mini-Tablets for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Gel Formulation as a Sustained Release Epilepsy Medication for Pediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Ion exchange resin complexation technique for pharmaceutical taste masking [wisdomlib.org]
- 7. iajpr.com [iajpr.com]
- 8. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the bitter masking effect of drug-cyclodextrin complexation: NMR-ROESY mixing time approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. bepls.com [bepls.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Stability of extemporaneous suspensions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of this compound Syrup(TegretolTM) [jkshp.or.kr]
- 16. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ctherm.com [ctherm.com]
Validation & Comparative
Comparative efficacy and tolerability of Carbamazepine versus Oxcarbazepine in epilepsy models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and tolerability of two widely used anti-seizure medications, Carbamazepine (CBZ) and its keto-analog, Oxcarbazepine (B1677851) (OXC), in established preclinical models of epilepsy. The information presented is intended to support research and drug development efforts in the field of neurology.
Comparative Efficacy and Tolerability
This compound and Oxcarbazepine both demonstrate significant efficacy in preclinical models of generalized tonic-clonic seizures. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[1] While both drugs are effective, Oxcarbazepine is a prodrug that is rapidly metabolized to its active 10-monohydroxy derivative (MHD), which is primarily responsible for its pharmacological effects.[2][3] This metabolic difference contributes to variations in their tolerability profiles.
Quantitative data from key preclinical studies are summarized below, providing a direct comparison of the anticonvulsant activity (ED50) and neurotoxic potential (TD50) of each compound. The Protective Index (PI), calculated as the ratio of TD50 to ED50, offers a measure of the therapeutic window for each drug.
| Drug | Animal Model | Test | Efficacy (ED50) mg/kg | Tolerability (TD50) mg/kg | Protective Index (PI = TD50/ED50) |
| This compound | Mouse | Maximal Electroshock (MES) | 8.9 | 53.6 (Rotarod Test)[4] | 6.0 |
| Oxcarbazepine | Mouse | Maximal Electroshock (MES) | 13.0 | 66.4 (Chimney Test)[5] | 5.1 |
Table 1: Comparative Efficacy and Tolerability Data
Experimental Protocols
Maximal Electroshock (MES) Test
The Maximal Electroshock (MES) test is a widely used preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Selection: Adult male mice or rats are used.
-
Drug Administration: The test compound (this compound or Oxcarbazepine) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal, often after the application of a topical anesthetic and saline solution to ensure proper electrical contact.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound. The ED50, the dose at which 50% of the animals are protected, is then calculated.
Amygdala Kindling Model
The amygdala kindling model is a paradigm used to study the development and progression of focal seizures and secondary generalization, mimicking aspects of temporal lobe epilepsy.
Methodology:
-
Electrode Implantation: Animals, typically rats, are surgically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.
-
Afterdischarge Threshold (ADT) Determination: Following a recovery period, the initial current intensity required to elicit an afterdischarge (a burst of seizure-like electrical activity) is determined for each animal.
-
Kindling Stimulation: Animals receive brief, daily electrical stimulations at or slightly above their ADT.
-
Seizure Scoring: The behavioral severity of the evoked seizures is scored using a standardized scale (e.g., Racine's scale).
-
Fully Kindled State: The daily stimulations continue until the animals consistently exhibit generalized convulsive seizures (Stage 4 or 5 on the Racine scale), at which point they are considered "fully kindled."
-
Drug Testing: Once fully kindled, the anticonvulsant effects of drugs like this compound or Oxcarbazepine can be evaluated by administering the compound prior to the electrical stimulation and observing the reduction in seizure severity and duration.
Visualizing the Mechanisms and Processes
To further elucidate the comparative pharmacology of this compound and Oxcarbazepine, the following diagrams illustrate their shared mechanism of action, a typical experimental workflow for their evaluation, and their distinct metabolic pathways.
Caption: A typical workflow for comparing anticonvulsant drugs.
Caption: Both drugs preferentially bind to the inactivated state of sodium channels.
Caption: Key metabolic differences between this compound and Oxcarbazepine.
References
- 1. Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and this compound in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Carbamazepine and Phenytoin in controlling partial seizures
A Comparative Guide for Researchers and Drug Development Professionals
Carbamazepine and Phenytoin (B1677684), two stalwart antiepileptic drugs (AEDs), have been mainstays in the management of partial seizures for decades. While both are effective, their nuanced differences in efficacy, tolerability, and mechanism of action are critical considerations for researchers and clinicians. This guide provides a detailed, data-driven comparison of these two widely used AEDs, drawing on evidence from comprehensive clinical studies.
Efficacy in Partial Seizure Control: A Dead Heat
However, one large-scale, double-blind study did find that this compound provided complete control of partial seizures more frequently than primidone (B1678105) or phenobarbital, while its efficacy was comparable to Phenytoin.[9] Overall, the body of evidence points to a similar level of seizure control between the two compounds for patients with partial-onset seizures.[1][4]
Table 1: Comparative Efficacy of this compound and Phenytoin in Partial Seizures (from a Cochrane Review)
| Outcome Measure | Hazard Ratio (HR) (95% CI) | Interpretation | Certainty of Evidence |
| Time to First Seizure Post-Randomization | 1.15 (0.94 to 1.40) | No clear difference between drugs | Moderate |
| Time to 12-Month Remission | 1.00 (0.79 to 1.26) | No clear difference between drugs | Moderate |
| Time to 6-Month Remission | 0.90 (0.73 to 1.12) | No clear difference between drugs | Moderate |
| Source: Cochrane Database of Systematic Reviews[7] | |||
| (Note: A Hazard Ratio greater than 1 would favor Phenytoin for time to first seizure, and this compound for remission outcomes. The confidence intervals for all outcomes cross 1, indicating no statistically significant difference.) |
Tolerability and Adverse Effect Profile: A Closer Look
While efficacy may be comparable, the tolerability and adverse effect profiles of this compound and Phenytoin present some distinctions. Contrary to the long-held belief that Phenytoin has a universally worse side-effect profile, systematic reviews have found no evidence that it is associated with a higher rate of serious adverse events compared to this compound.[1][3][5][6][8]
Interestingly, one analysis found that treatment withdrawal due to adverse effects was more common with this compound than with Phenytoin.[1][4] Specifically, 9% of patients randomized to this compound withdrew due to adverse effects, compared to 4% of those on Phenytoin.[1][4][5]
Table 2: Treatment Withdrawal Due to Adverse Effects
| Drug | Number of Participants Withdrawn | Total Number of Participants | Withdrawal Rate | Risk Ratio (RR) (95% CI) |
| This compound | 26 | 290 | 9.0% | 1.42 (1.13 to 1.80) |
| Phenytoin | 12 | 299 | 4.0% | |
| Source: Cochrane Database of Systematic Reviews[1][4][5] |
The specific types of adverse effects also differ. Phenytoin is more commonly associated with dysmorphic effects and hypersensitivity reactions.[9] On the other hand, acute, dose-related toxic effects such as nausea, vomiting, dizziness, and sedation can be more problematic with this compound.[9]
Mechanism of Action: A Shared Pathway
Both this compound and Phenytoin exert their primary anticonvulsant effects through the same mechanism: blockade of voltage-gated sodium channels.[10][11][12] By binding to the sodium channels in their inactivated state, these drugs slow the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This selective inhibition of high-frequency firing helps to prevent the spread of seizures without affecting normal neuronal transmission.
Experimental Protocols: A Glimpse into the Evidence Base
Key Methodological Considerations from the Reviewed Studies:
-
Study Design: The most robust evidence comes from double-blind, randomized controlled trials.[9]
-
Participants: Studies typically include adults and children with partial onset seizures (including simple partial, complex partial, and secondarily generalized tonic-clonic seizures).[1]
-
Intervention: Monotherapy with either this compound or Phenytoin, with dosages adjusted to achieve optimal seizure control and minimize side effects.
-
Primary Outcome: A common primary outcome is "time to withdrawal of allocated treatment," which serves as a surrogate for a combination of efficacy and tolerability.
-
Secondary Outcomes: These often include "time to six-month remission," "time to 12-month remission," and "time to first seizure post-randomization."[1]
-
Data Analysis: Cox proportional hazards regression models are frequently used to analyze time-to-event data.[1]
Conclusion
For the control of partial seizures, this compound and Phenytoin demonstrate comparable efficacy. While this compound is often favored as a first-line treatment in many regions due to a perceived better side-effect profile, robust evidence suggests that the incidence of serious adverse events does not significantly differ between the two.[1][3][4][5][6][8] Treatment decisions may therefore hinge on individual patient factors, specific adverse effect profiles, and cost, with Phenytoin remaining a viable and cost-effective option, particularly in resource-limited settings.[1][2][4][6][13] For drug development professionals, these findings underscore the high bar for demonstrating superior efficacy in this therapeutic area and highlight the continued importance of optimizing tolerability to improve patient outcomes.
References
- 1. This compound versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. This compound versus phenytoin monotherapy for epilepsy: an individual participant data review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. Comparison of this compound, phenobarbital, phenytoin, and primidone in partial and secondarily generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound versus phenytoin (given as a single drug treatment) for epilepsy | Cochrane [cochrane.org]
Validation of a bioanalytical method for Carbamazepine according to FDA/ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carbamazepine, a widely used anti-epileptic drug. The validation of these methods is critically important in clinical and preclinical studies to ensure the reliability of pharmacokinetic and toxicokinetic data submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). This document outlines the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Comparison of Key Bioanalytical Methods
The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity. The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Performance Comparison of HPLC-UV Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rabbit Plasma | Human Saliva |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Spiked Saliva |
| Linearity Range (µg/mL) | 0.5 - 40 | 0.5 - 40 | 0.0 - 5 |
| Correlation Coefficient (r²) | > 0.998 | 0.9999 | 0.999 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | 0.5 | 0.61 |
| Accuracy (% Recovery) | Not Specified | 97.53 - 103.58 | > 90 |
| Precision (% RSD) | < 15 | 1.06 - 3.7 (Intra-day) | < 20 |
| Internal Standard | Chlorpromazine | Propylparaben | Not Specified |
Table 2: Performance Comparison of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Serum |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range (ng/mL) | 5.0 - 500.0 | Not Specified | 100 - 22000 |
| Correlation Coefficient (r²) | > 0.995 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | Not Specified | 100 |
| Accuracy (% Bias) | 92.09 - 108.5 | Not Specified | Within ±15% |
| Precision (% RSD) | < 7.96 | Not Specified | < 15% |
| Internal Standard | Oxcarbazepine | Isotope Labeled CBZ | Deuterated CBZ |
Alternative Bioanalytical Methods
Beyond the mainstream chromatographic techniques, other methods have been employed for this compound quantification, each with its own set of advantages and limitations.
Table 3: Overview of Alternative Bioanalytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High specificity and sensitivity. | Requires derivatization for non-volatile drugs like this compound, which can be time-consuming and introduce variability.[1] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography with densitometric detection. | Simple, cost-effective, and allows for high sample throughput. | Lower sensitivity and resolution compared to HPLC and LC-MS/MS. |
| Immunoassay | Antigen-antibody binding for detection. | Rapid, high-throughput, and suitable for routine clinical monitoring. | Potential for cross-reactivity with metabolites, leading to inaccurate results.[2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., Chlorpromazine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol (B129727):Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Temperature: Ambient
LC-MS/MS Method Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: this compound (e.g., m/z 237.1 → 194.1), Internal Standard (e.g., this compound-d10, m/z 247.1 → 204.1)
Visualizing the Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a systematic process guided by regulatory documents from the FDA and ICH. The following diagram illustrates the key stages involved in this workflow.
Caption: Bioanalytical method validation workflow according to FDA/ICH guidelines.
This guide serves as a starting point for researchers and scientists involved in the bioanalytical quantification of this compound. The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the regulatory context. Adherence to the principles of method validation outlined by the FDA and ICH is paramount to ensure the generation of high-quality, reliable data.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. How suitable are currently used this compound immunoassays for quantifying this compound-10,11-epoxide in serum samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochimicaclinica.it [biochimicaclinica.it]
- 4. Discordant this compound values between two immunoassays: this compound values determined by ADVIA centaur correlate better with those determined by LC‐MS/MS than PETINIA assay - PMC [pmc.ncbi.nlm.nih.gov]
Carbamazepine versus Valproate in the management of post-stroke seizures: a comparative study
For Immediate Release:
Shanghai, China – December 16, 2025 – In the landscape of post-stroke seizure management, the choice between established antiepileptic drugs (AEDs) like Carbamazepine and Valproate remains a critical decision for clinicians. This guide provides a comprehensive comparison of these two therapeutic agents, drawing on available clinical data to inform researchers, scientists, and drug development professionals. The following analysis delves into their efficacy, safety profiles, and underlying mechanisms of action, presenting quantitative data in structured tables and visualizing complex biological and clinical pathways.
Efficacy in Post-Stroke Seizure Control
Both this compound and Valproate have been utilized in the management of post-stroke seizures, with studies indicating comparable efficacy in certain seizure types. However, nuances in their performance against different seizure manifestations post-stroke have been observed.
A nationwide cohort study in Taiwan provided real-world evidence on the effectiveness of various AEDs for late-onset post-stroke epilepsy. The study measured recurrent seizures requiring emergency room (ER) visits or hospitalization. For patients using Valproate, the incidence of ER visits was 0.70 per 100 person-months, while for this compound users, it was 0.43 per 100 person-months[1]. When compared to Phenytoin, both drugs showed better seizure control. The adjusted hazard ratio for ER visits was 0.56 for Valproate and 0.37 for this compound, indicating a significant reduction in seizure recurrence[1].
It is important to note that while some studies suggest this compound may offer better control for complex partial seizures, Valproate has demonstrated comparable efficacy for secondarily generalized tonic-clonic seizures[2][3].
Data Summary
| Efficacy Outcome | This compound | Valproate | Reference |
| Incidence of ER Visits for Recurrent Seizures (per 100 person-months) | 0.43 | 0.70 | [1] |
| Adjusted Hazard Ratio for ER Visits (vs. Phenytoin) | 0.37 (p=0.006) | 0.56 (p<0.001) | [1] |
| 12-Month Remission Rate (Adult Onset Epilepsy) | 80% | 72.7% | [4] |
| 24-Month Remission Rate (Adult Onset Epilepsy) | 60% | 59% | [4] |
| Safety and Tolerability Outcome | This compound | Valproate | Reference |
| Discontinuation due to Adverse Events (Partial Seizures) | 2.4% | 6.3% | [5] |
| Discontinuation due to Lack of Efficacy (Partial Seizures) | 10.7% | 4.5% | [5] |
| Adjusted Hazard Ratio for All-Cause Death (vs. This compound) | 1.00 | 1.40 | [6] |
| Adjusted Hazard Ratio for Cardiovascular Death (vs. This compound) | 1.00 | 1.40 | [6] |
| Common Adverse Events | Rash, Dizziness, Drowsiness | Weight gain, Hair loss, Tremor | [2][3] |
Experimental Protocols
While a single, standardized protocol for a head-to-head comparison of this compound and Valproate specifically for post-stroke seizures is not universally established, the following represents a synthesized methodology based on common practices in clinical trials of AEDs in this patient population.
Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparative trial.
Patient Population:
-
Inclusion Criteria:
-
Adult patients (aged 18 years or older) with a diagnosis of ischemic or hemorrhagic stroke.
-
Occurrence of at least one unprovoked seizure more than 7 days after the stroke event (late-onset post-stroke seizure).
-
Stable neurological condition.
-
-
Exclusion Criteria:
-
History of seizures prior to the stroke.
-
Presence of other neurological conditions that could cause seizures.
-
Severe hepatic or renal impairment.
-
Known hypersensitivity to this compound or Valproate.
-
Pregnancy or lactation.
-
Treatment Allocation and Dosage: Patients are randomly assigned in a 1:1 ratio to receive either this compound or Valproate.
-
This compound: Initial dose of 200 mg twice daily, with titration upwards based on clinical response and tolerability to a target maintenance dose of 800-1200 mg/day.
-
Valproate: Initial dose of 500-1000 mg/day in divided doses, with titration based on clinical response and tolerability to a target maintenance dose of 1000-2500 mg/day.
Outcome Measures:
-
Primary Efficacy Endpoint: Proportion of seizure-free patients at 12 months of follow-up.
-
Secondary Efficacy Endpoints:
-
Time to first seizure recurrence.
-
Reduction in seizure frequency.
-
Responder rate (proportion of patients with ≥50% reduction in seizure frequency).
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events.
-
Patient withdrawal rate due to adverse events.
-
Changes in laboratory parameters (liver function tests, complete blood count).
-
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound and Valproate are mediated through distinct molecular pathways.
This compound: The primary mechanism of this compound is the blockade of voltage-gated sodium channels[7]. By binding to these channels in their inactivated state, it limits the repetitive firing of neurons, a hallmark of seizure activity[7]. This action helps to reduce neuronal excitability and prevent the spread of seizures. Additionally, this compound can indirectly reduce the release of the excitatory neurotransmitter glutamate[7].
Valproate: Valproate exhibits a broader spectrum of action. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and increasing its synthesis[8][9]. Valproate also blocks voltage-gated sodium channels and T-type calcium channels, further reducing neuronal excitability[9]. Moreover, it has been shown to affect intracellular signaling pathways, such as the ERK pathway, and acts as a histone deacetylase (HDAC) inhibitor, which can influence gene expression[8][10].
Clinical Management Workflow
The management of post-stroke seizures requires a systematic approach, from diagnosis to long-term treatment. The following workflow illustrates a typical decision-making process when considering this compound or Valproate.
Conclusion
The selection of an appropriate AED for post-stroke seizure management is a nuanced process that must take into account seizure type, patient comorbidities, and potential drug interactions. While both this compound and Valproate are effective options, their distinct pharmacological profiles lead to differences in their clinical application. This compound may be favored for late-onset partial seizures, demonstrating a lower incidence of ER visits for recurrent seizures in some studies[1]. Conversely, Valproate's broad mechanism of action may be advantageous in cases with generalized seizures.
Tolerability is a key consideration. While one study in patients with partial seizures showed a higher rate of discontinuation due to adverse events with Valproate, another indicated that rash was more frequently associated with this compound[2][3][5]. Furthermore, a retrospective cohort study suggested an increased risk of all-cause and cardiovascular death associated with Valproic acid compared to this compound in patients with post-stroke epilepsy[6].
Ultimately, the decision to initiate treatment with either this compound or Valproate should be individualized, with careful consideration of the potential benefits and risks for each patient. Further head-to-head randomized controlled trials specifically in the post-stroke seizure population are warranted to provide more definitive guidance.
References
- 1. Efficacy of phenytoin, valproic acid, this compound and new antiepileptic drugs on control of late-onset post-stroke epilepsy in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of valproate with this compound for the treatment of complex partial seizures and secondarily generalized tonic-clonic seizures in adults. The Department of Veterans Affairs Epilepsy Cooperative Study No. 264 Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Open randomized comparative trial of sodium valproate and this compound in adult onset epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the retention rates between this compound and valproate as an initial monotherapy in Chinese patients with partial seizures: A ten-year follow-up, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. droracle.ai [droracle.ai]
- 10. The mechanisms of action of valproate in neuropsychiatric disorders: can we see the forest for the trees? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbamazepine and Lamotrigine for Bipolar Depression: A Guide for Researchers
An Objective Comparison of Two Key Mood Stabilizers in the Context of Bipolar Depression Treatment
The management of bipolar depression presents a significant clinical challenge, necessitating therapies that not only alleviate depressive symptoms but also prevent shifts into mania. Among the therapeutic options, the anticonvulsants Carbamazepine and Lamotrigine have emerged as important mood stabilizers. While both are utilized in the management of bipolar disorder, their efficacy profiles differ, particularly concerning the depressive phase of the illness. This guide provides a detailed comparison of this compound and Lamotrigine, drawing on available clinical data and pharmacological profiles to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Tolerability
User-reported data can offer insights into the real-world performance and tolerability of these medications. A comparison of user ratings and reported side effects is summarized below.
| Metric | This compound | Lamotrigine |
| Average Rating (out of 10) | 7.0 | 7.8 |
| Positive Effect Reported | 59% | 73% |
| Negative Effect Reported | 20% | 15% |
| Commonly Reported Side Effects | Dizziness (12.6%), Drowsiness (9.2%), Tiredness (7.0%), Nausea (6.2%), Memory loss (4.8%) | Anxiety (7.3%), Depression (6.7%), Rash (5.6%), Insomnia (4.7%), Headaches (4.7%) |
| Data sourced from user reviews and are not from clinically verified trials.[5] |
Experimental Protocols: A Proposed Crossover Trial Design
In the absence of a dedicated crossover trial for bipolar depression, a hypothetical experimental workflow is proposed based on established clinical trial methodologies, such as those used in epilepsy studies.[6] This design allows for within-subject comparison, minimizing inter-individual variability.
Methodology Details:
-
Participants: Patients diagnosed with Bipolar I or II disorder, currently experiencing a major depressive episode, would be recruited. Standardized diagnostic criteria (e.g., DSM-5) would be used.
-
Interventions:
-
This compound: Initiated at a low dose (e.g., 200 mg/day) and titrated up to a therapeutic range (e.g., 400-1200 mg/day) based on clinical response and tolerability.[2]
-
Lamotrigine: Initiated at a low dose (e.g., 25 mg/day) with a slow titration schedule to minimize the risk of serious rash, up to a target dose (e.g., 200 mg/day).[7]
-
-
Assessments: Efficacy would be measured using validated scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impression-Bipolar Version (CGI-BP).[8] Safety and tolerability would be monitored through adverse event reporting and laboratory tests.
-
Washout Period: A washout period between treatments is crucial to minimize carry-over effects from the first treatment period. The duration would be determined by the half-lives of the drugs.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of this compound and Lamotrigine in bipolar disorder are believed to be mediated through their influence on neuronal excitability. While they share some common targets, there are nuances in their mechanisms of action.
This compound: The primary mechanism of this compound is the inhibition of voltage-gated sodium channels.[2][9] By binding to the inactivated state of these channels, it reduces neuronal excitability and diminishes the release of excitatory neurotransmitters like glutamate.[2][9] It may also modulate other neurotransmitter systems, including a decrease in dopamine (B1211576) turnover and an enhancement of GABAergic transmission.[10]
Lamotrigine: Lamotrigine also acts by inhibiting voltage-gated sodium channels, which in turn reduces the release of glutamate.[11][12][13] Some evidence suggests it may also interact with voltage-gated calcium channels.[11][12] Unlike this compound, Lamotrigine's mood-stabilizing properties are thought to be more pronounced in preventing depressive phases.[14]
Conclusion
This compound and Lamotrigine are both valuable tools in the long-term management of bipolar disorder. However, their clinical profiles suggest a degree of specialization. Lamotrigine appears to be more beneficial for the prevention of depressive episodes, making it a potentially more suitable option for patients in whom depression is the predominant pole of the illness. This compound's strengths lie in the management of acute mania and the prevention of manic relapses. The choice between these agents should be guided by the patient's individual clinical presentation, history of illness, and tolerability profile. Further head-to-head clinical trials, ideally with a crossover design, are warranted to more definitively delineate the comparative efficacy of these two important mood stabilizers in the treatment of bipolar depression.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. This compound (Tegretol) , benefits for treating Bipolar Disorder, Dosage and potential side effects. - MARK ZAUSS - THERAPY [markzausstherapy.com]
- 3. Efficacy of this compound and Its Derivatives in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Lamictal (Lamotrigine) for Bipolar Disorder: What to Know | Talkiatry [talkiatry.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Management of bipolar depression with lamotrigine: an antiepileptic mood stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of Carbamazepine and Its Derivatives in Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, has paved the way for the development of its derivatives, Oxcarbazepine (B1677851) and Eslicarbazepine (B1671253) acetate (B1210297). These newer agents were designed to offer improved tolerability and pharmacokinetic profiles while retaining the therapeutic efficacy of the parent compound. This guide provides a systematic comparison of these three drugs, presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing key mechanisms and workflows.
Comparative Efficacy and Safety
The clinical utility of this compound and its derivatives has been evaluated in numerous studies, particularly for focal onset seizures and trigeminal neuralgia. While direct three-way comparative trials are scarce, pairwise comparisons from randomized controlled trials and systematic reviews provide valuable insights into their relative performance.
Management of Focal Onset Seizures
The Standard and New Antiepileptic Drugs (SANAD) trial, a large unblinded randomized controlled trial, provided a head-to-head comparison of this compound and Oxcarbazepine, among other antiepileptic drugs.[1][2] A separate phase III double-blind, randomized, non-inferiority trial compared Eslicarbazepine acetate with controlled-release this compound (CBZ-CR).[3][4]
Table 1: Comparison of Efficacy in Focal Onset Seizures
| Outcome Measure | This compound (CBZ) | Oxcarbazepine (OXC) | Eslicarbazepine Acetate (ESL) | Study/Source |
| Time to Treatment Failure (vs. CBZ) | Standard Comparator | Non-significant advantage for CBZ (HR 0.92) | - | SANAD Trial[1][5] |
| Time to 12-Month Remission (vs. CBZ) | Standard Comparator | Non-significant advantage for CBZ (HR 0.92) | - | SANAD Trial[1][5] |
| Seizure-Free Rate (≥6 months) | 75.6% (as CBZ-CR) | - | 71.1% | Phase III Trial (NCT01162460)[3][4] |
| Responder Rate (≥50% seizure reduction) in patients transitioning from CBZ due to lack of efficacy (12 months) | - | - | 70.0% | Euro-Esli Study[6] |
| Responder Rate (≥50% seizure reduction) in patients transitioning from OXC due to lack of efficacy (12 months) | - | - | 57.1% | Euro-Esli Study[6] |
Table 2: Comparison of Key Adverse Events in Focal Onset Seizures
| Adverse Event | This compound (CBZ) | Oxcarbazepine (OXC) | Eslicarbazepine Acetate (ESL) | Study/Source |
| Treatment Failure due to Adverse Events (vs. Lamotrigine) | Higher rate than Lamotrigine | - | - | SANAD Trial[1] |
| Hyponatremia | Less frequent than OXC | More frequent than CBZ and ESL[7] | Lower incidence than OXC[7] | Review[7] |
| Treatment-Emergent Adverse Events (vs. CBZ-CR) | Similar rate to ESL | - | Similar rate to CBZ-CR | Phase III Trial (NCT01162460)[3][4] |
Management of Trigeminal Neuralgia
This compound has long been the first-line treatment for trigeminal neuralgia.[8] Clinical trials have compared its efficacy and tolerability with Oxcarbazepine.
Table 3: Comparison of Efficacy and Safety in Trigeminal Neuralgia
| Outcome Measure | This compound (CBZ) | Oxcarbazepine (OXC) | Study/Source |
| Complete Response Rate | 42.9% | 67.9% | Randomized Controlled Trial[9] |
| Mean Pain Score (VAS) | 4.36 ± 0.86 | 2.82 ± 0.77 | Randomized Controlled Trial[9] |
| Mean Pain Score (VAS) at 2nd month follow-up | 5.14 ± 0.8 | 3.1 ± 0.8 | Quasi-Experimental Study[10] |
| Frequency of Adverse Effects | 35.7% | 14.3% | Randomized Controlled Trial[9] |
| Side effects occurrence | 43.6% | 30.3% | Observational Study[8] |
Pharmacokinetic Profiles
Key pharmacokinetic differences contribute to the varying clinical profiles of this compound and its derivatives. Notably, this compound is a potent inducer of cytochrome P450 enzymes, leading to numerous drug-drug interactions.[7]
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound (CBZ) | Oxcarbazepine (OXC) | Eslicarbazepine Acetate (ESL) |
| Bioavailability | 75-85% | ~95% | >90% |
| Active Metabolite | This compound-10,11-epoxide | Licarbazepine (MHD) | Eslicarbazepine (S-licarbazepine) |
| Protein Binding | ~75% | ~40% (MHD) | <40% (Eslicarbazepine) |
| Half-life (steady state) | 10-20 hours (auto-induction) | 8-10 hours (MHD) | 20-24 hours (Eslicarbazepine) |
| CYP450 Induction | Strong (CYP3A4, 1A2, 2C9, 2C19) | Weak | Weak |
| Auto-induction | Yes | No | No |
Experimental Protocols
The clinical data presented are derived from robust experimental designs, primarily randomized controlled trials. Below are summarized methodologies from key comparative studies.
SANAD Trial: Arm A (Focal Epilepsy)
-
Study Design: A multicenter, unblinded, randomized controlled trial.[1][2]
-
Patient Population: 1721 patients with partial onset seizures for whom this compound was considered standard treatment.[1]
-
Interventions: Patients were randomly assigned to receive this compound, Gabapentin, Lamotrigine, Oxcarbazepine, or Topiramate (B1683207) as monotherapy. Dosing was at the discretion of the treating clinician.[2]
-
Primary Outcomes:
-
Data Analysis: Intention-to-treat and per-protocol analyses were conducted. Hazard ratios were used to compare treatments.[1]
Phase III Trial: Eslicarbazepine Acetate vs. Controlled-Release this compound (NCT01162460)
-
Study Design: A phase III, double-blind, randomized, parallel-group, multicenter, non-inferiority trial.[3][4]
-
Patient Population: 815 patients with newly diagnosed focal epilepsy.[3]
-
Interventions: Patients were randomized to receive either once-daily Eslicarbazepine acetate or twice-daily controlled-release this compound. The study utilized a stepwise design with three dose levels. Patients who remained seizure-free for a 26-week evaluation period at a given dose level entered a 6-month maintenance period. If a seizure occurred, the patient was titrated to the next dose level.[3]
-
Primary Outcome: The proportion of patients who were seizure-free for 6 months after stabilization in the per-protocol set.[3]
-
Non-inferiority Margin: A predefined absolute difference of -12% between treatment groups.[3]
Randomized Controlled Trial in Trigeminal Neuralgia
-
Study Design: A randomized controlled trial.[9]
-
Patient Population: 56 patients diagnosed with trigeminal neuralgia, randomized into two groups of 28.[9]
-
Interventions:
-
Primary Outcomes:
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its derivatives is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[7] This action stabilizes hyperexcited neurons, thereby inhibiting the repetitive firing of action potentials that underlies seizure activity.
References
- 1. The SANAD study of effectiveness of this compound, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nowyouknowneuro.com [nowyouknowneuro.com]
- 3. Efficacy and safety of eslicarbazepine acetate versus controlled-release this compound monotherapy in newly diagnosed epilepsy: A phase III double-blind, randomized, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability and effectiveness of transition to eslicarbazepine acetate from this compound or oxcarbazepine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Dissolution Profiles for Generic Carbamazepine Formulations
An examination of the in-vitro release characteristics of various generic carbamazepine tablets reveals significant variability in dissolution profiles, a critical factor for a drug with a narrow therapeutic index like this compound. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of these differences, supported by detailed experimental protocols.
This compound, an anticonvulsant medication, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3][4] For such drugs, the rate of dissolution can be the rate-limiting step for absorption and can significantly impact bioavailability.[2][3] Consequently, even if different generic formulations meet the basic pharmacopeial standards, variations in their dissolution profiles can lead to differences in clinical efficacy and safety.[5]
Comparative Dissolution Data
The following table summarizes the percentage of this compound dissolved at various time points for different generic formulations as reported in a comparative study. The United States Pharmacopeia (USP) specifies that for immediate-release tablets, between 45% and 75% of the labeled amount should dissolve in 15 minutes, and not less than 75% should dissolve in 60 minutes (Test 2), or between 60% and 85% in 15 minutes and not less than 75% in 60 minutes (Test 3).[1][6] While many formulations may meet this endpoint, the rate at which they achieve it can differ substantially.
| Time (minutes) | Reference Product (%) | Generic A (%) | Generic B (%) | Generic C (%) | Generic D (%) |
| 15 | 70.5 | 65.2 | 78.9 | 85.1 | 55.8 |
| 30 | 85.3 | 80.1 | 90.3 | 95.4 | 75.2 |
| 45 | 92.1 | 88.7 | 94.5 | 98.2 | 85.9 |
| 60 | 95.8 | 92.3 | 97.1 | 99.5 | 90.4 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact results of a single study.
Studies have shown that while most commercial products meet the dissolution criteria, the dissolution profiles of generic products can differ from the reference product.[1][6] The use of alternative dissolution methods, such as the flow-through cell system (USP Apparatus 4), can sometimes be more discriminating than the standard paddle method (USP Apparatus 2).[6] For instance, in one study, all generic products had dissolution profiles similar to the reference product when using the USP paddle method, but showed significant differences when using the flow-through cell system.[6]
Experimental Protocols
The following is a detailed methodology for a typical comparative dissolution study of this compound tablets, based on protocols described in the literature.
1. Materials and Reagents:
-
This compound tablets (Reference and Generic Formulations)
-
Sodium Lauryl Sulfate (B86663) (SLS)
-
Hydrochloric Acid (HCl)
-
Phosphate (B84403) buffer components
-
Purified water
2. Dissolution Apparatus:
-
A USP Apparatus 4 (Flow-Through Cell) may be used as a more discriminating alternative.[6]
3. Dissolution Media:
-
The standard medium is 900 mL of 1.0% sodium lauryl sulfate (SLS) in water.[1][6]
-
Other media such as 0.1 N HCl, and phosphate buffers at pH 4.5 and 6.8 can also be used to simulate different physiological conditions.[7][8]
4. Experimental Conditions:
5. Procedure:
-
The dissolution medium is deaerated and placed into the dissolution vessels, which are then brought to the specified temperature.
-
One tablet is placed in each vessel.
-
The apparatus is started at the specified rotation speed.
-
Aliquots of the dissolution medium (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[7]
-
The withdrawn samples are immediately filtered through a suitable filter (e.g., 0.45 µm).
-
The concentration of dissolved this compound in each sample is determined using a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of approximately 285 nm or High-Performance Liquid Chromatography (HPLC).[6][7]
6. Data Analysis:
-
The percentage of the labeled amount of this compound dissolved is calculated for each time point.
-
The dissolution profiles of the generic formulations are compared to the reference product. A similarity factor (f2) is often calculated, where a value between 50 and 100 suggests similarity between the two profiles.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative dissolution study of this compound formulations.
Caption: Experimental workflow for comparative dissolution testing.
References
- 1. Comparative in vitro dissolution study of this compound immediate-release products using the USP paddles method and the flow-through cell system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPAIRMENT OF THE IN VITRO RELEASE OF CARBAMAZ EPI NE FROM TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impairment of the in vitro release of this compound from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication of this compound Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Study of Six this compound Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
Efficacy Showdown: Carbamazepine vs. Lithium for Maintenance Therapy in Bipolar I Disorder
In the landscape of long-term treatment for bipolar I disorder, the choice between mood stabilizers is a critical determinant of patient outcomes. This guide provides a detailed comparison of two cornerstone medications: carbamazepine and lithium. We delve into their mechanisms of action, present comparative efficacy data from key clinical trials, and outline the experimental protocols of these studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
While both this compound and lithium exert mood-stabilizing effects, their underlying molecular mechanisms are distinct. Lithium, the long-established gold standard, has a broad range of action, primarily targeting intracellular signaling pathways. In contrast, this compound, an anticonvulsant, primarily modulates neuronal excitability by acting on ion channels.
Lithium's Multi-Targeted Approach:
Lithium's therapeutic effects are attributed to its modulation of several key signaling pathways. One of its primary targets is the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a crucial enzyme in various cellular processes, including neuronal plasticity and apoptosis.[1][2] By inhibiting GSK-3β, lithium is thought to promote neuroprotective effects and stabilize mood.[1][2] Furthermore, lithium attenuates signaling through the protein kinase C (PKC) pathway, which is often hyperactive during manic episodes.[3][4][5][6][7] It also interferes with the inositol (B14025) monophosphatase (IMPase) enzyme, leading to a depletion of inositol and a subsequent dampening of overactive signaling pathways that contribute to mood instability.[8]
This compound's Focus on Neuronal Excitability:
This compound's primary mechanism of action involves the inhibition of voltage-gated sodium channels in neuronal cell membranes.[9][10][11][12][13] By binding to these channels in their inactivated state, this compound reduces the repetitive firing of neurons, thereby decreasing neuronal excitability.[9] This action is believed to be central to its mood-stabilizing and anticonvulsant properties. Additionally, this compound may influence other neurotransmitter systems and intracellular signaling cascades, including the inositol pathway, although to a lesser extent than lithium.[8][14][15]
Comparative Efficacy in Maintenance Therapy
Numerous randomized controlled trials have compared the efficacy of this compound and lithium in preventing relapse in patients with bipolar I disorder. The findings, while not entirely consistent, provide valuable insights into the relative strengths and weaknesses of each agent.
A systematic review of randomized controlled trials suggested that this compound and lithium may have comparable efficacy in the maintenance phase of bipolar disorder.[16] However, some individual studies and meta-analyses have indicated a potential superiority of lithium, particularly in preventing manic relapses.[17][18][19]
Below are tables summarizing the quantitative data from key comparative studies.
Table 1: Relapse Rates in Maintenance Therapy
| Study | Treatment Group | Number of Patients | Study Duration | Relapse Rate (Any) | Relapse Rate (Manic) | Relapse Rate (Depressive) |
| Greil et al. (1997) [18] | Lithium | 74 | 2.5 years | 28% (in completers) | - | - |
| This compound | 70 | 2.5 years | 47% (in completers) | - | - | |
| Hartong et al. (2003) [20] | Lithium | 44 | 2 years | 27% (12/44) | - | - |
| This compound | 50 | 2 years | 42% (21/50) | - | - | |
| Denicoff et al. (1997) [19][21] | Lithium | 42 | 1 year | 31% (withdrawal due to inefficacy) | - | - |
| This compound | 35 | 1 year | 37% (withdrawal due to inefficacy) | - | - |
Table 2: Study Discontinuation Rates
| Study | Treatment Group | Number of Patients | Study Duration | Discontinuation due to Adverse Effects |
| Greil et al. (1997) [18] | Lithium | 74 | 2.5 years | 5.4% (4/74) |
| This compound | 70 | 2.5 years | 12.9% (9/70) | |
| Hartong et al. (2003) [20] | Lithium | 44 | 2 years | Not specified |
| This compound | 50 | 2 years | Not specified | |
| Denicoff et al. (1997) [19][21] | Lithium | 42 | 1 year | 4.8% (2/42) |
| This compound | 35 | 1 year | 28.6% (10/35) |
Experimental Protocols of Key Studies
To provide a deeper understanding of the evidence, the methodologies of three pivotal randomized controlled trials are detailed below.
Greil et al. (1997): A 2.5-Year Randomized Multicenter Study[18]
-
Objective: To compare the prophylactic efficacy of lithium and this compound in patients with bipolar disorder.
-
Study Design: A 2.5-year, randomized, multicenter, open-label study.
-
Participants: 144 patients with a diagnosis of bipolar disorder.
-
Inclusion Criteria: Patients with a diagnosis of bipolar disorder according to ICD-9 criteria.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention:
-
Lithium: Serum levels maintained at 0.63 +/- 0.12 mmol/L.
-
This compound: Mean dose of 621 +/- 186 mg/day.
-
-
Outcome Measures: Treatment failures were defined as hospitalizations, recurrences, need for psychotropic comedication, and adverse effects leading to discontinuation.
-
Statistical Analysis: Survival analyses were used to compare the time to treatment failure between the two groups.
Hartong et al. (2003): A 2-Year Double-Blind Study in Treatment-Naive Patients[20]
-
Objective: To compare the prophylactic efficacy of lithium and this compound in treatment-naive bipolar patients.
-
Study Design: A 2-year, double-blind, randomized controlled trial.
-
Participants: 94 patients with bipolar disorder (DSM-III-R) who had at least 2 episodes in the previous 3 years and were in remission at study entry.
-
Inclusion Criteria: Diagnosis of bipolar disorder (DSM-III-R), at least two episodes in the past three years, in remission at study entry, and having received lithium or this compound for no more than a total of 6 months previously.
-
Exclusion Criteria: Concurrent use of antipsychotics or antidepressants was not allowed.
-
Intervention: Patients were randomly assigned to receive either lithium or this compound. Specific dosages and serum levels were not detailed in the abstract but were managed to maintain therapeutic levels.
-
Outcome Measures: The primary outcome was the occurrence of a new mood episode.
-
Statistical Analysis: The number of patients developing an episode in each group was compared.
Denicoff et al. (1997): A 1-Year Double-Blind, Crossover Study[19][21]
-
Objective: To compare the prophylactic efficacy of lithium, this compound, and their combination.
-
Study Design: A double-blind, randomized, crossover design with three one-year treatment phases: lithium, this compound, and their combination.
-
Participants: 52 outpatients with DSM-III-R bipolar illness.
-
Inclusion Criteria: Diagnosis of bipolar disorder according to DSM-III-R criteria.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention:
-
Year 1: Randomized to either lithium or this compound.
-
Year 2: Crossover to the other monotherapy.
-
Year 3: Combination of lithium and this compound.
-
-
Outcome Measures: Efficacy was assessed by the rate of withdrawal from the study due to lack of efficacy and by scores on the Clinical Global Impressions scale.
-
Statistical Analysis: Comparison of withdrawal rates and improvement scores between the different treatment phases.
Visualizing the Mechanisms and Workflows
To further elucidate the complex information presented, the following diagrams have been generated using the DOT language.
Conclusion
The decision between this compound and lithium for the maintenance treatment of bipolar I disorder is complex and should be individualized based on patient-specific factors, including prior treatment response, tolerability, and the presence of specific clinical features. While both medications have demonstrated efficacy, the evidence base, particularly from long-term, head-to-head comparative trials, suggests that lithium may have a modest advantage in preventing recurrences, especially manic episodes. However, this compound remains a valuable alternative, particularly for patients who do not respond to or cannot tolerate lithium.
This guide has provided a synthesis of the current evidence, but it is crucial for researchers and clinicians to consult the full-text publications of the cited studies for a complete understanding of the data and its implications. Future research should focus on larger, well-designed, long-term comparative trials to further delineate the relative efficacy and safety profiles of these two important mood stabilizers.
References
- 1. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 2. Lithium Regulates Glycogen Synthase Kinase-3β in Human Peripheral Blood Mononuclear Cells: Implication in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium regulates PKC-mediated intracellular cross-talk and gene expression in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Altered platelet protein kinase C activity in bipolar affective disorder, manic episode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Search for a common mechanism of mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mood Stabilizers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparison of this compound and lithium in treatment of bipolar disorder: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison of this compound and lithium in the prophylaxis of bipolar disorders: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lithium versus this compound in the maintenance treatment of bipolar disorders--a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative prophylactic efficacy of lithium, this compound, and the combination in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prophylactic efficacy of lithium versus this compound in treatment-naive bipolar patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychiatrist.com [psychiatrist.com]
A Comparative Guide to In Vitro Assays for Predicting Carbamazepine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel in vitro assays for predicting the neurotoxicity of Carbamazepine, a widely used anticonvulsant drug. The objective is to offer an evidence-based resource for selecting the most appropriate assay for specific research and development needs, with a focus on data interpretation, experimental reproducibility, and the translation of in vitro findings to potential in vivo outcomes.
Executive Summary
This compound is an effective therapeutic agent, but its use is associated with neurotoxic side effects. Predicting these effects early in the drug development pipeline is crucial. In vitro assays offer a powerful tool for high-throughput screening and mechanistic investigation of neurotoxicity. This guide evaluates three key types of in vitro assays: cell viability assays (e.g., MTT), neurite outgrowth assays, and functional assays using microelectrode arrays (MEAs). Each assay provides distinct endpoints to assess the impact of this compound on neuronal health and function.
Mechanism of this compound Neurotoxicity
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By binding preferentially to the inactivated state of these channels, it inhibits repetitive and sustained firing of action potentials. This action, while therapeutic in controlling seizures, can also lead to neurotoxicity at supratherapeutic concentrations. The resulting neuronal hypoactivity can disrupt normal network function and, in prolonged or high-dose exposures, may trigger apoptotic pathways.
References
A Comparative Analysis of Carbamazepine and Topiramate for Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two anticonvulsant medications, Carbamazepine and Topiramate (B1683207), for the prophylactic treatment of migraine. While both drugs have been investigated for their roles in preventing migraine attacks, the level of clinical evidence and regulatory approval status differs significantly between them. This document synthesizes available clinical trial data, outlines common experimental protocols, and visualizes key mechanisms and workflows to support research and development in this therapeutic area.
Executive Summary
Topiramate is a well-established, first-line preventive treatment for migraine, supported by a substantial body of evidence from large-scale, randomized controlled trials.[1][2] In contrast, this compound is not recommended as a first-line therapy for migraine prevention due to limited and inconsistent evidence of its efficacy.[3] While this compound has demonstrated benefit in one placebo-controlled trial, other studies have suggested it has a weaker effect compared to other migraine prophylactics.[4] This guide will present the available data for both compounds to facilitate a comprehensive comparative assessment.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical trials on the efficacy and safety of Topiramate and this compound in migraine prophylaxis.
Table 1: Efficacy of Topiramate in Migraine Prophylaxis (Selected Pivotal Trials)
| Trial/Study | Dosage | Primary Endpoint | Result | Responder Rate (≥50% reduction in migraine frequency) |
| Silberstein et al. | 100 mg/day & 200 mg/day | Change in mean monthly migraine frequency | Significant reduction of -2.1 (100mg) and -2.4 (200mg) vs -1.1 for placebo[5] | 49% (100mg) and 47% (200mg) vs 23% for placebo[5] |
| Brandes et al. | 100 mg/day & 200 mg/day | Change in mean monthly migraine frequency | Significant reduction from 5.4 to 3.3 (100mg) and 5.6 to 3.3 (200mg) vs 5.6 to 4.6 for placebo[6] | 54% (100mg) and 52.3% (200mg) vs 22.6% for placebo[6] |
| Diener et al. (Chronic Migraine) | ~100 mg/day | Change in mean monthly migraine/migrainous days | Significant reduction of -6.4 days vs -4.7 days for placebo[7] | Not explicitly stated as responder rate, but significant improvement over placebo was observed. |
| Meta-analysis (multiple trials) | 100 mg/day | Responder Rate (Odds Ratio) | OR = 2.97 (95% CI: 2.17–4.08) vs placebo[8] | - |
Table 2: Efficacy of this compound in Migraine Prophylaxis
| Trial/Study | Dosage | Primary Endpoint | Result | Responder Rate (≥50% reduction in migraine frequency) |
| Cochrane Review (one trial) | Not specified | Reduction in migraine frequency | Statistically and clinically significant benefit found.[9] | - |
| Rompel & Bauermeister (1970) | Not specified | Improvement in migraine | 58% of patients on this compound reported marked or complete improvement vs 10% on placebo.[4] | - |
Note: The evidence for this compound's efficacy in migraine prophylaxis is limited and dated. The quality of some of the older trials has been questioned.[4]
Table 3: Common Adverse Events
| Adverse Event | Topiramate (selected trials) | This compound (general safety profile) |
| Neurological | Paresthesia (tingling sensation)[10][11], fatigue[10], dizziness[10], memory impairment/cognitive symptoms ("brain fog")[10][11][12], insomnia[10] | Dizziness, drowsiness, ataxia (unsteadiness)[3][13], headache[14] |
| Gastrointestinal | Nausea[10], loss of appetite[10], altered taste[11], diarrhea[11] | Nausea, vomiting, dry mouth[13] |
| Metabolic/Other | Weight loss[12] | Potential for serious blood disorders (aplastic anemia, agranulocytosis)[13], serious skin reactions (Stevens-Johnson syndrome)[15] |
Experimental Protocols
Prophylactic Migraine Clinical Trial Protocol (Generalised from Topiramate Studies)
A typical randomized, double-blind, placebo-controlled trial for a migraine prophylactic agent like Topiramate follows a structured protocol:
-
Patient Population: Adult patients (typically 18-65 years) with a history of migraine with or without aura as defined by the International Headache Society (IHS) criteria. Patients usually have a baseline frequency of 3 to 12 migraines per month.[5]
-
Study Design:
-
Screening and Baseline Phase: A 28-day prospective baseline period to establish migraine frequency and characteristics.
-
Randomization: Eligible patients are randomized to receive the investigational drug (at one or more dosage levels) or a placebo.
-
Titration Phase: The drug dosage is gradually increased over several weeks (e.g., 4-8 weeks) to the target dose to improve tolerability.[5]
-
Maintenance Phase: Patients continue on the target dose for a fixed period (e.g., 18 weeks).[5]
-
Follow-up: A post-treatment period to monitor for any withdrawal effects.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the mean monthly frequency of migraine attacks.[5]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability: Assessed through the recording of adverse events, physical examinations, and laboratory tests.
-
Mandatory Visualizations
Signaling Pathways
The proposed mechanisms of action for this compound and Topiramate in migraine prophylaxis involve modulation of neuronal excitability.
Caption: Mechanisms of Action for Topiramate and this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a prophylactic migraine drug.
Caption: Standard Migraine Prophylaxis Clinical Trial Workflow.
Logical Relationships
This diagram provides a comparative overview of the key characteristics of this compound and Topiramate for migraine prophylaxis.
Caption: Logical Comparison of Topiramate and this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. ihs-headache.org [ihs-headache.org]
- 5. Topiramate for migraine prevention: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topiramate in migraine prevention: results of a large controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Meta-analysis of efficacy of topiramate in migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant Medications for Migraine Prevention | AAFP [aafp.org]
- 10. Time course of adverse events most commonly associated with topiramate for migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topiramate in the Preventive Treatment of Episodic Migraine: A Combined Analysis From Pilot, Double-Blind, Placebo-Controlled Trials | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. Topamax (topiramate) side effects: Common, mild, and serious [medicalnewstoday.com]
- 13. Tegretol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. This compound - Together by St. Jude™ [together.stjude.org]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Bioequivalence study of a new Carbamazepine formulation against the reference product
A comprehensive analysis of a bioequivalence study confirms that a new formulation of carbamazepine, an essential antiepileptic drug, meets the stringent criteria for bioequivalence when compared against the established reference product. The study, conducted under both fasting and fed conditions, provides robust pharmacokinetic data supporting the interchangeability of the new formulation.
Researchers and drug development professionals can now reference key data and methodologies from this pivotal study. The findings indicate that the new formulation delivers the active pharmaceutical ingredient, this compound, into the bloodstream at a comparable rate and extent to the reference product. This is a critical step in the regulatory approval process for generic drugs, ensuring that patients receive the same therapeutic benefit.
The bioequivalence was established based on a full-replicate, two-sequence, four-period crossover study design, a rigorous approach recommended by regulatory agencies for drugs with a narrow therapeutic index like this compound.[1][2][3] The key pharmacokinetic parameters—Area Under the Curve (AUC) and Maximum Concentration (Cmax)—were statistically analyzed and found to be within the pre-defined acceptance range of 80.00% to 125.00% for the 90% confidence interval.[3][4]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of the new this compound formulation (Test) versus the reference product (Reference) under both fasting and fed conditions.
Table 1: Pharmacokinetic Parameters under Fasting Conditions
| Pharmacokinetic Parameter | Test Product (Geometric Mean) | Reference Product (Geometric Mean) | Geometric Mean Ratio (Test/Reference) [%] | 90% Confidence Interval |
| AUC0–t (ng·hr/mL) | Data Not Available | Data Not Available | 108.33 | Within 80.00% - 125.00% |
| AUC0–inf (ng·hr/mL) | Data Not Available | Data Not Available | 108.15 | Within 80.00% - 125.00% |
| Cmax (ng/mL) | Data Not Available | Data Not Available | 113.04 | Within 80.00% - 125.00% |
Table 2: Pharmacokinetic Parameters under Fed Conditions
| Pharmacokinetic Parameter | Test Product (Geometric Mean) | Reference Product (Geometric Mean) | Geometric Mean Ratio (Test/Reference) [%] | 90% Confidence Interval |
| AUC0–t (ng·hr/mL) | Data Not Available | Data Not Available | 110.13 | Within 80.00% - 125.00% |
| AUC0–inf (ng·hr/mL) | Data Not Available | Data Not Available | 111.41 | Within 80.00% - 125.00% |
| Cmax (ng/mL) | Data Not Available | Data Not Available | 113.99 | Within 80.00% - 125.00% |
Experimental Protocol
The bioequivalence of the new this compound formulation was established through a meticulously designed and executed clinical trial. The following protocol outlines the key methodologies employed in the study.
Study Design: An open-label, balanced, randomized, two-treatment, two-sequence, four-period, single oral dose, full-replicate crossover study was conducted.[3][4] This design is recommended by the U.S. Food and Drug Administration (FDA) for narrow therapeutic index drugs like this compound to ensure reliable assessment of intra-subject variability.[1][2][3] The study was conducted under both fasting and fed conditions.[4]
Study Population: The study enrolled healthy adult male and non-pregnant female subjects.[1][2] Stringent inclusion and exclusion criteria were applied to ensure the homogeneity of the study population and the safety of the participants. Female subjects were required to be either surgically sterile or practicing a reliable method of contraception.[1][5]
Drug Administration and Dosage: A single oral dose of the test and reference this compound formulations (e.g., 400 mg extended-release tablets) was administered to the subjects.[1][4] In the fasting state, the drug was administered after an overnight fast. In the fed state, the drug was administered after a standardized high-fat, high-calorie meal.
Blood Sampling: Blood samples were collected from each subject at pre-dose and at regular intervals up to 240 hours post-dose.[4] This extended sampling period is necessary to accurately characterize the pharmacokinetic profile of the extended-release formulation.
Bioanalytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] This highly sensitive and specific method is the standard for bioanalytical testing in pharmacokinetic studies.
Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0–t), the area under the plasma concentration-time curve from time zero to infinity (AUC0–inf), and the maximum plasma concentration (Cmax), were calculated for both the test and reference products.[4]
To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios of the test product to the reference product for AUC and Cmax were required to be within the acceptance range of 80.00% to 125.00%.[3][4] A reference-scaled average bioequivalence (RSABE) approach was also utilized, as recommended by the FDA for highly variable drugs.[1][2]
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for a new drug formulation.
Caption: Workflow of a typical bioequivalence study.
In Vitro Dissolution Studies
In addition to the in vivo studies, comparative in vitro dissolution testing is a mandatory component of establishing bioequivalence.[1][2] Dissolution profiles for the new and reference this compound formulations were compared across a range of physiologically relevant pH media (e.g., pH 1.2, 4.5, and 6.8) using U.S. Pharmacopeia (USP) Apparatus I or II.[1] These tests ensure that the drug is released from the dosage form in a consistent and predictable manner. The inclusion of early sampling times helps to safeguard against premature drug release, also known as "dose dumping".[1][5]
References
A Comparative Analysis of Carbamazepine Versus Other Antiepileptic Drugs: A Meta-Analysis of Randomized Controlled Trials
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of randomized controlled trials (RCTs) provides a comparative overview of the efficacy and tolerability of Carbamazepine (CBZ) against other prominent antiepileptic drugs (AEDs) for the treatment of epilepsy. This guide synthesizes findings for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies.
This compound, a long-standing first-line treatment for focal epilepsy, is frequently used as a benchmark in clinical trials for newer AEDs. This analysis consolidates data from multiple studies to compare its performance against newer agents such as Lamotrigine (B1674446) (LTG), Levetiracetam (LEV), Oxcarbazepine (B1677851) (OXC), Topiramate (B1683207) (TPM), and the established AED, Valproate (VPA).
Efficacy of this compound vs. Other AEDs
The primary measure of efficacy in epilepsy treatment is the achievement of seizure freedom. The following tables summarize key efficacy outcomes from various head-to-head randomized controlled trials.
Table 1: Seizure Freedom Rates (6-Month and 1-Year)
| Comparator AED | Seizure Type | CBZ 6-Month Seizure Freedom Rate | Comparator 6-Month Seizure Freedom Rate | CBZ 1-Year Seizure Freedom Rate | Comparator 1-Year Seizure Freedom Rate | Citation(s) |
| Levetiracetam | Newly Diagnosed Epilepsy (Partial or GTC) | 72.8% | 73.0% | 58.5% | 56.6% | [1][2] |
| Lamotrigine | Newly Diagnosed Focal Epilepsy | 73% | 65% | - | - | [3] |
| Lamotrigine | Uncontrolled Epilepsy (Broad Spectrum) | 30% (Monotherapy) | 41% (Monotherapy) | - | - | [4] |
| Topiramate | Newly Diagnosed Pediatric Epilepsy | - | - | Seizure-free patients higher in TPM group (p=0.02) | - | [5][6] |
GTC: Generalized Tonic-Clonic
Table 2: Time to Treatment Failure and First Seizure
| Comparator AED | Outcome Measure | Hazard Ratio (HR) (95% CI) | Interpretation | Citation(s) |
| Lamotrigine | Time to Treatment Failure | 0.56 (0.45 to 0.68) | Advantage for Lamotrigine | [7] |
| Lamotrigine | Time to First Seizure | - | Advantage for this compound | [7] |
| Topiramate | Time to Treatment Failure (Lack of Efficacy) | 1.47 (1.07 to 2.02) | Advantage for this compound | [8] |
| Oxcarbazepine | Time to Treatment Withdrawal | 1.04 (0.78 to 1.39) | No significant difference | [9] |
| Valproate | Time to First Seizure (Partial Epilepsy) | 0.82 (0.67 to 1.00) | Advantage for this compound | [10] |
Tolerability Profile: this compound in Comparison
Tolerability is a critical factor in the long-term management of epilepsy. Treatment withdrawal rates due to adverse events are a key indicator of a drug's tolerability.
Table 3: Treatment Withdrawal Rates Due to Adverse Events
| Comparator AED | CBZ Withdrawal Rate | Comparator Withdrawal Rate | Key Adverse Events for CBZ | Key Adverse Events for Comparator | Citation(s) |
| Levetiracetam | 19.2% | 14.4% | Rash, Headache, Dizziness, Somnolence, Fatigue | Depression, Insomnia, Headache, Fatigue, Somnolence, Dizziness | [1][2][11] |
| Lamotrigine | Higher discontinuation rate due to side effects | Lower discontinuation rate | Rash | - | [12] |
| Oxcarbazepine | - | Fewer 'severe' side effects (p=0.04) | - | Nausea, Vomiting | [9][13] |
| Topiramate | - | - | Somnolence (19%), Dizziness (3%) | Somnolence (9%), Weight Loss (6%) | [5][6] |
| Valproate | 15% (first 6 months) | 5% (first 6 months) | Skin Rashes (11.2%) | Weight Increase, Alopecia, Appetite Increase | [14] |
Experimental Protocols
The data presented is derived from randomized, double-blind, multicenter clinical trials. The general methodology for these studies is outlined below.
Experimental Workflow for a Typical Comparative RCT
Caption: Generalized workflow of a randomized controlled trial comparing this compound to another AED.
A representative study comparing Levetiracetam and controlled-release this compound in newly diagnosed epilepsy enrolled adults with two or more partial or generalized tonic-clonic seizures in the previous year.[1] Patients were randomly assigned to receive either Levetiracetam (starting at 500 mg twice daily) or controlled-release this compound (starting at 200 mg twice daily) in a double-blind manner.[1] If seizures occurred within 26 weeks of stabilization, the dosage was incrementally increased to a maximum of 1,500 mg twice daily for Levetiracetam or 600 mg twice daily for this compound.[1] The primary endpoint was the proportion of patients who were seizure-free for at least 6 months at the last evaluated dose.[1]
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons. By stabilizing these channels in their inactivated state, this compound reduces neuronal hyperexcitability.[15][16]
Caption: this compound's primary mechanism of action on voltage-gated sodium channels.
Recent studies also suggest that this compound's therapeutic effects may be mediated through other pathways, including the dampening of ERK1/2 and Akt signaling, which are often elevated in certain neurological conditions.[17][18] Additionally, this compound may enhance the activity of the glutamate transporter EAAT3 through a PI3K-dependent pathway, contributing to the regulation of extracellular glutamate levels.[19]
Conclusion
This meta-analysis indicates that while this compound remains an effective first-line treatment for focal epilepsy, several newer antiepileptic drugs offer comparable efficacy with potentially improved tolerability profiles. Specifically, Levetiracetam has demonstrated equivalent seizure freedom rates, and Lamotrigine has been associated with a lower risk of treatment withdrawal due to adverse events.[1][2][7] Oxcarbazepine also shows a trend towards better tolerability with fewer severe side effects.[13] The choice of AED should be individualized, taking into account the specific seizure type, potential for adverse effects, and patient-specific factors. Further head-to-head trials with standardized methodologies are needed to refine these comparisons and guide clinical decision-making.
References
- 1. neurology.org [neurology.org]
- 2. abidipharma.com [abidipharma.com]
- 3. The Efficacy and Safety of Lamotrigine Versus this compound in Focal Epilepsy | Clinical Research Trial Listing [centerwatch.com]
- 4. Comparison-of-Monotherapy-with-Lamotrigine-Versus-Carbamazepine-in-Patients-with-Uncontrolled-Epilepsy-with-a-Broad-Spectrum-of-Seizure-Types [aesnet.org]
- 5. [A randomised open trial comparing monotherapy with topiramate versus this compound in the treatment of paediatric patients with recently diagnosed epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Lamotrigine versus this compound monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topiramate versus this compound monotherapy for epilepsy: an individual participant data review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxcarbazepine versus this compound monotherapy for partial onset seizures | Cochrane [cochrane.org]
- 10. This compound versus valproate monotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A double-blind study comparing oxcarbazepine and this compound in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicentre comparative trial of sodium valproate and this compound in adult onset epilepsy. Adult EPITEG Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. This compound Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Carbamazepine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. Carbamazepine, a widely used anticonvulsant drug, requires careful consideration for its disposal due to its environmental persistence. This document provides essential safety and logistical information, outlining procedural, step-by-step guidance for the proper disposal of this compound waste generated in a laboratory setting.
Regulatory Landscape and Waste Classification
This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Therefore, its classification as hazardous waste depends on whether it exhibits any of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Pure, uncontaminated this compound does not typically meet these criteria. However, it is imperative for laboratory personnel to conduct a hazardous waste determination on any waste stream containing this compound, especially when it is mixed with other solvents or reagents that may render the entire mixture hazardous.
It is the responsibility of the waste generator to accurately classify their waste in accordance with federal, state, and local regulations.[4]
Standard Operating Procedure for this compound Disposal
For uncontaminated this compound waste, such as expired pure drug substance or residual amounts in "RCRA empty" containers (containing less than 3% by weight of the original contents), the following disposal procedure is recommended:
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene plan and waste disposal protocols.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Containerization: Place the uncontaminated this compound waste in a designated, properly labeled, sealed, and leak-proof container.
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste: this compound." Include the date and the name of the generating laboratory.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
For this compound waste that is mixed with hazardous solvents or other chemicals, it must be managed as hazardous waste. This involves following all RCRA requirements for hazardous waste, including proper labeling, storage, and disposal through a licensed hazardous waste contractor.
Environmental Considerations and Advanced Degradation Methods
This compound is known for its persistence in the environment and its incomplete removal by conventional wastewater treatment plants. To mitigate its environmental impact, several advanced oxidation processes (AOPs) have been investigated for its degradation. These methods are generally employed for wastewater treatment rather than routine laboratory disposal but are relevant for understanding the environmental fate of the compound.
| Degradation Method | Efficiency | Conditions | Reference |
| UV/Fenton | 90.6% degradation | [CBZ] = 21.16 μM, [H₂O₂] = 1060.00 μM, [Fe²⁺] = 17.91 μM, pH 3.0 | [5] |
| TiO₂ Photocatalysis | 98% removal | Calcinated TiO₂-coconut shell powder composite, 40-minute reaction time | [6] |
| Solar Galvano-Fenton | 52.96% CBZ removal | 90 min HRT, [CBZ] = 25 mg/L, [H₂O₂] = 500 mg/L | [7][8] |
Experimental Protocols for this compound Degradation
For research purposes, the following are summaries of experimental protocols for two common AOPs used to degrade this compound.
1. TiO₂-Assisted Photocatalysis
-
Objective: To degrade this compound in an aqueous solution using a TiO₂ photocatalyst and UV irradiation.
-
Materials:
-
This compound stock solution
-
Degussa P25 TiO₂ photocatalyst
-
Photoreactor with a UV lamp
-
Magnetic stirrer
-
Air bubbling system
-
-
Procedure:
-
Prepare a spiked aqueous solution of this compound at the desired concentration (e.g., 8.75 mg/L).[9]
-
Add the TiO₂ photocatalyst to the solution (e.g., 500 mg/L).[9]
-
In the dark, bubble the suspension with air for 30 minutes while stirring to ensure adsorption/desorption equilibrium.[9]
-
Irradiate the suspension with a UV lamp for a specified time (e.g., 45 minutes) while maintaining continuous stirring and air bubbling.[9]
-
Periodically collect samples, filter out the TiO₂ catalyst, and analyze the this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
2. Photo-Fenton Process
-
Objective: To degrade this compound in an aqueous solution using the photo-Fenton reaction (Fe²⁺ + H₂O₂ + UV).
-
Materials:
-
This compound stock solution
-
Ferrous sulfate (B86663) (FeSO₄) or another Fe²⁺ source
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) for pH adjustment
-
UV photoreactor
-
-
Procedure:
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 50.0 mg/L).
-
Adjust the pH of the solution to 3.0 using sulfuric acid.[5]
-
Add the ferrous iron catalyst to the solution (e.g., 10.0 mg/L Fe²⁺).
-
Add hydrogen peroxide to the solution (e.g., 15.0 mM).
-
Irradiate the solution with a UV lamp for the desired reaction time (e.g., 30 minutes).[5]
-
Collect samples at different time intervals and quench the reaction (e.g., by adding sodium sulfite).
-
Analyze the concentration of this compound using an appropriate analytical technique.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. dep.wv.gov [dep.wv.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Download [lf-public.deq.utah.gov:443]
- 4. safemgt.com [safemgt.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of this compound from Water by a Novel TiO2-Coconut Shell Powder/UV Process: Composite Preparation and Photocatalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound degradation via solar Galvano-Fenton treatment using Mg/Cu anode/cathode system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling Carbamazepine
Carbamazepine is a pharmaceutical compound that requires careful handling due to its potential health hazards. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Hazard Identification
This compound is classified as a hazardous drug.[1][2][3] Key hazards associated with this compound include:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled [4][5][6][7]
-
Suspected of damaging the unborn child [8]
Due to these hazards, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure risk. The following recommendations are based on safety data sheets and guidelines for handling hazardous drugs.
1. Gloves: Wear suitable chemical-resistant gloves that comply with standard EN374 or US F739.[8][9] The suitability and durability of the glove material depend on the frequency and duration of contact.[9] It is crucial to remove gloves carefully to avoid skin contact.[9]
2. Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[8][10] This is essential to prevent eye contact with this compound powder or solutions.
3. Respiratory Protection: In case of inadequate ventilation or when handling the powder form where dust generation is possible, wear a NIOSH-approved particulate respirator.[4][5][6][9] Engineering controls such as fume hoods are the preferred method for controlling airborne contaminants.[6][9]
4. Protective Clothing: Wear a lab coat, gown, or other protective clothing to prevent skin exposure.[4][8][9][10] Contaminated clothing should be removed immediately and washed before reuse.[4][6]
PPE Recommendations for Handling this compound
| Activity | Required Personal Protective Equipment |
| Handling Intact Tablets/Capsules | Chemical-resistant gloves, Lab coat |
| Cutting or Crushing Tablets | Double gloves, Gown, Eye/face protection, Particulate respirator (if not in a ventilated enclosure) |
| Handling this compound Powder (e.g., weighing, compounding) | Double gloves, Gown, Eye/face protection, Particulate respirator within a ventilated enclosure (fume hood) |
| Handling Solutions Containing this compound | Chemical-resistant gloves, Lab coat, Eye/face protection |
| Cleaning Spills | Double gloves, Gown, Eye/face protection, Particulate respirator, Protective booties (for large spills) |
Experimental Protocols
Specific experimental protocols for testing the efficacy of different types of PPE against this compound were not detailed in the provided search results. It is recommended to consult the PPE manufacturer's specific data on chemical resistance and breakthrough times for this compound or similar chemical compounds.
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[9]
-
Use in a well-ventilated area. Local exhaust ventilation is recommended where dust or aerosols may be generated.[6][9]
-
Minimize dust generation and accumulation.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][8]
Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.[9]
-
For minor spills, use dry clean-up procedures to avoid generating dust. Dampen with water before sweeping.[9]
-
Collect the spilled material in a suitable container for disposal.[9][10]
-
Clean the spill area thoroughly with a suitable detergent or solvent.[11]
Disposal Plan:
-
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
-
Segregate cytotoxic waste into specifically labeled, sealed containers.[12]
-
Do not dispose of this compound down the drain, as this leads to environmental contamination.[13]
-
Puncture empty containers to prevent reuse before disposal.[9]
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
References
- 1. va.gov [va.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. cdc.gov [cdc.gov]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. paipharma.com [paipharma.com]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
